Quinidine gluconate
Description
Properties
CAS No. |
7054-25-3 |
|---|---|
Molecular Formula |
C26H36N2O9 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(S)-[(4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19?,20-;2-,3-,4+,5-/m01/s1 |
InChI Key |
XHKUDCCTVQUHJQ-OSPZJNBRSA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3C[C@@H]4CCN3C[C@@H]4C=C)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
D-Gluconic Acid compd. with Quinidine (1:1); Quinidine Gluconate; (9S)-6’-Methoxy-cinchonan-9-ol Mono-D-gluconate (Salt); Quinidine, mono-D-Gluconate (Salt); Dura-Tab; Duraquin; Gluquinate; Quinaglute; Quinate |
Origin of Product |
United States |
Foundational & Exploratory
Quinidine Gluconate's Core Mechanism of Action on Sodium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the molecular interactions and electrophysiological consequences of quinidine (B1679956) gluconate's action on voltage-gated sodium channels. Quinidine, a Class Ia antiarrhythmic agent, primarily exerts its therapeutic effects by modulating the function of these critical ion channels, thereby altering cardiac myocyte excitability and conduction. This document details the state-dependent binding kinetics, structural basis of interaction, and the experimental methodologies used to elucidate this mechanism.
Electrophysiological Effects and State-Dependent Blockade
Quinidine's primary mechanism of action is the blockade of the fast inward sodium current (INa) in cardiac muscle and Purkinje fibers.[1][2] This action depresses the rapid phase 0 depolarization of the cardiac action potential, leading to a decreased rate of rise (Vmax) and a reduction in the amplitude of the action potential without affecting the resting potential.[3][4] Consequently, conduction velocity in the atria, ventricles, and His-Purkinje system is slowed.[1]
A crucial aspect of quinidine's interaction with sodium channels is its state-dependent and use-dependent nature.[2][5] This means that quinidine's binding affinity for the sodium channel is not constant but varies depending on the conformational state of the channel (resting, open, or inactivated) and the frequency of channel activation.
Quinidine exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting (closed) state.[2][6][7] This preferential binding to channels that are actively participating in the action potential leads to a more pronounced block at higher heart rates, a phenomenon known as use-dependent block .[2][5] The recovery from this block is slow, with time constants in the range of 3 to 8 seconds near the normal resting potential.[7]
This state-dependent interaction is pivotal to its antiarrhythmic effect. By binding more potently to channels during depolarization and repolarization, quinidine effectively suppresses ectopic pacemakers and interrupts re-entrant circuits that underlie many tachyarrhythmias.[3]
Quantitative Analysis of Quinidine-Sodium Channel Interaction
The interaction of quinidine with sodium channels has been quantified through various electrophysiological and biochemical studies. The following table summarizes key quantitative data, providing a comparative overview of quinidine's affinity and kinetics for different sodium channel states and isoforms.
| Parameter | Value | Channel/Preparation | Experimental Condition | Reference |
| IC50 (Peak INa) | 28.9 ± 2.2 µM | hNav1.5 in HEK293 cells | Vhold = -95 mV | [8][9] |
| IC50 (Late INa) | 12.0 ± 0.7 µM | Rabbit ventricular myocytes | [10] | |
| Kd (Nonactivated State) | 10 µM | Rat cardiac myocytes | [3H]BTXB binding assay | [1] |
| Kd (Activated State) | 433 µM | Rat cardiac myocytes | [3H]BTXB binding assay | [1] |
| Recovery from Block (τ) | 3 to 8 s | Guinea-pig papillary muscle | Near normal resting potential | [4][7] |
| Tonic Block | 6.7 ± 1.2 % | hNav1.5 in HEK293 cells | [8] |
Structural Basis of Interaction
Recent advancements in structural biology have provided a high-resolution view of the quinidine binding site within the human cardiac sodium channel, Nav1.5. Cryo-electron microscopy (cryo-EM) studies have revealed that quinidine binds within the central pore of the channel, just beneath the selectivity filter.[11][12]
The binding pocket is formed by residues from transmembrane segments S6 of domains I, III, and IV.[11][12] This strategic position allows quinidine to physically obstruct the ion permeation pathway.[11] Furthermore, the binding of quinidine induces a conformational change, specifically a rotation of a key tyrosine residue, which leads to a tightening of the intracellular gate, further contributing to the channel blockade.[11]
Experimental Protocols
The characterization of quinidine's effect on sodium channels relies heavily on patch-clamp electrophysiology. The following provides a detailed methodology for a typical whole-cell voltage-clamp experiment.
Cell Preparation and Recording
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel α-subunit (hNav1.5) and the β1-subunit are commonly used.[3]
-
Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): 130 NaCl, 4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[13]
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
-
Recording Procedure: Glass micropipettes with a resistance of 2-4 MΩ are used to form a high-resistance seal (gigaohm) with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. Series resistance is compensated to minimize voltage errors.
Voltage-Clamp Protocols
To investigate the state- and use-dependent block by quinidine, specific voltage-clamp protocols are applied:
-
Tonic Block Protocol: To assess the block of resting channels, a holding potential of -120 mV is maintained, from which brief depolarizing pulses (e.g., to -20 mV for 20 ms) are applied at a low frequency (e.g., 0.1 Hz).
-
Use-Dependent Block Protocol: To evaluate the block at higher frequencies, a train of depolarizing pulses (e.g., to -20 mV for 20 ms) is applied at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) from a holding potential of -100 mV.
-
State-Dependent Block (Inactivated State) Protocol: To determine the affinity for the inactivated state, a series of depolarizing pre-pulses of varying durations are applied to inactivate the channels before a test pulse is used to measure the available current.
Data Analysis
The recorded sodium currents are analyzed to determine the peak current amplitude. The percentage of block is calculated by comparing the current in the presence of quinidine to the control current. Dose-response curves are generated by plotting the percentage of block against the quinidine concentration and fitting the data with the Hill equation to determine the IC50 value. Kinetic parameters, such as the time constants of block onset and recovery, are determined by fitting the current decay and recovery phases with exponential functions.
Visualizations
Signaling Pathway of Quinidine's Action
Caption: Signaling pathway illustrating quinidine's blockade of Nav1.5 and its downstream electrophysiological effects.
Experimental Workflow for Assessing Quinidine's Effect
Caption: A typical experimental workflow for characterizing the effects of quinidine on sodium channels.
Logical Relationship of State-Dependent Blockade
Caption: The state-dependent binding of quinidine to the voltage-gated sodium channel.
References
- 1. Class I antiarrhythmic drug receptor: biochemical evidence for state-dependent interaction with quinidine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing kinetic drug binding mechanism in voltage-gated sodium ion channel: open state versus inactive state blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PDB-6lqa: voltage-gated sodium channel Nav1.5 with quinidine - Yorodumi [pdbj.org]
- 7. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 11. Structural Basis for Pore Blockade of the Human Cardiac Sodium Channel Nav 1.5 by the Antiarrhythmic Drug Quinidine* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
An In-depth Technical Guide to Quinidine Gluconate's Effect on Cardiac Action Potential Duration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophysiological effects of quinidine (B1679956) gluconate on the duration of the cardiac action potential. Quinidine, a Class Ia antiarrhythmic agent, has a long history in the management of cardiac arrhythmias.[1][2] Its primary mechanism of action involves the modulation of multiple cardiac ion channels, which collectively leads to a prolongation of the action potential duration (APD) and the effective refractory period.[3][4] This guide delves into the quantitative effects of quinidine on APD, details the experimental protocols used to elucidate these effects, and provides visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: Multi-Ion Channel Blockade
Quinidine's primary antiarrhythmic effect stems from its ability to block several key ion channels involved in the cardiac action potential. This multi-channel blockade is complex and results in a net prolongation of the action potential.
Sodium Channel (INa) Blockade
As a Class Ia antiarrhythmic, quinidine's principal action is the blockade of the fast inward sodium current (INa).[3][4][5] This action slows the rate of depolarization during Phase 0 of the action potential, leading to a decrease in conduction velocity in the atria, ventricles, and His-Purkinje system.[3][6] This "use-dependent" blockade is more pronounced at higher heart rates.[4][5]
Potassium Channel (IK) Blockade
Quinidine also blocks several potassium currents that are crucial for repolarization (Phases 2 and 3). Notably, it inhibits the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[4] This inhibition of potassium efflux slows the repolarization process, thereby prolonging the action potential duration.[3][6] Additionally, quinidine has been shown to be a potent inhibitor of the transient outward current (Ito), which contributes to the early phase of repolarization.[7][8]
Calcium Channel (ICa) Blockade
While less pronounced than its effects on sodium and potassium channels, quinidine also exerts a blocking effect on the L-type calcium current (ICaL).[4][9] This contributes to the plateau phase (Phase 2) of the action potential.
The integrated effect of these ion channel interactions is a significant prolongation of the cardiac action potential duration, which is the basis for quinidine's antiarrhythmic properties.[4]
Quantitative Effects on Action Potential Duration
The following tables summarize the quantitative effects of quinidine on cardiac action potential duration across different experimental models and concentrations.
| Species | Cardiac Tissue | Quinidine Concentration | Pacing Cycle Length (ms) | Change in APD95 | Citation |
| Human | Atria | 2.5 µM | 1000 | +33 ± 7% | [10] |
| Human | Atria | 2.5 µM | 300 | +12 ± 4% | [10] |
| Canine | Ventricular Myocytes | 5-20 µM | - | Decreased | [9] |
| Guinea Pig | Ventricular Myocytes | 10 µM | - | Prolonged | [11] |
| Rabbit | Atrium & Ventricle | 3-10 µM | - | Lengthened | [8] |
Note: APD95 refers to the action potential duration at 95% repolarization.
| Species | Cardiac Tissue | Quinidine Concentration | Effect on Other Electrophysiological Parameters | Citation |
| Canine | Purkinje Fibers | 0.2 - 1 x 10-5 M | Reduced Vmax, Reduced slope of phase 3, Increased slope of phase 2 | [12] |
| Human | - | 320 mg (i.v.) | Increased QTc and QT intervals | [13] |
Experimental Protocols
The investigation of quinidine's effects on cardiac action potential duration relies on sophisticated electrophysiological techniques.
Patch-Clamp Electrophysiology
This is the primary technique for measuring the effect of quinidine on specific ion currents in isolated cardiac myocytes or in cell lines expressing specific ion channels.
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig, rabbit, or human atrial/ventricular tissue). Alternatively, cell lines like HEK293 or CHO cells are transfected to express a single type of ion channel (e.g., hERG for IKr).
-
Recording Configuration: The whole-cell patch-clamp configuration is most commonly used. A glass micropipette with a tip diameter of ~1 µm forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the entire cell.
-
Solutions: The intracellular (pipette) and extracellular (bath) solutions are designed to isolate the specific ion current of interest. For example, to record potassium currents, sodium and calcium channel blockers are included in the bath solution.
-
Voltage Protocols: Specific voltage-clamp protocols are applied to the cell to elicit the desired ion currents. For instance, a depolarizing voltage step from a holding potential will activate voltage-gated channels.
-
Data Acquisition and Analysis: The resulting currents are amplified, filtered, and digitized. The peak current amplitude, activation and inactivation kinetics, and dose-response relationships for quinidine blockade are then analyzed.
Microelectrode Recordings from Intact Tissue
This technique is used to measure action potentials from multicellular preparations, such as papillary muscles or Purkinje fibers.
-
Tissue Preparation: Cardiac tissue is dissected and placed in a tissue bath continuously superfused with oxygenated Tyrode's solution at a physiological temperature.
-
Recording: A sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is used to impale a single cell within the tissue.
-
Stimulation: The tissue is stimulated at a constant frequency using external electrodes.
-
Data Analysis: The recorded action potentials are analyzed for various parameters, including resting membrane potential, action potential amplitude, maximum upstroke velocity (Vmax), and action potential duration at different levels of repolarization (e.g., APD50, APD90). The effects of different concentrations of quinidine are then quantified.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows related to quinidine's effect on cardiac action potential duration.
Caption: Molecular mechanism of quinidine's effect on cardiac ion channels.
Caption: Experimental workflow for patch-clamp electrophysiology.
Conclusion
This compound prolongs the cardiac action potential duration through a complex interplay of blocking multiple ion channels, primarily the fast sodium current and various potassium currents. This guide has provided a detailed overview of the quantitative effects, the experimental methodologies used to determine these effects, and visual representations of the underlying mechanisms. A thorough understanding of these principles is essential for researchers and professionals involved in the development and application of antiarrhythmic therapies. The provided data and protocols serve as a valuable resource for further investigation into the electrophysiological properties of quinidine and other antiarrhythmic agents.
References
- 1. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Quinidine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 7. Effects of quinidine on the action potential duration restitution property in the right ventricular outflow tract in patients with brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinidine-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of flecainide and quinidine on human atrial action potentials. Role of rate-dependence and comparison with guinea pig, rabbit, and dog tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinidine delays IK activation in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Time course of the electrophysiological effects of quinidine on canine cardiac Purkinje fibers: concentration dependence and comparison with lidocaine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiological effects of quinidine alone and of the combination quinidine-verapamil on AV conduction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of Quinidine Gluconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinidine (B1679956), a Class Ia antiarrhythmic agent, exerts its therapeutic effects through the modulation of multiple cardiac ion channels. This technical guide provides a comprehensive in vitro pharmacological profile of quinidine gluconate, focusing on its interactions with key physiological targets. The primary mechanism of action is the blockade of fast inward sodium channels (Nav1.5), leading to a decreased rate of depolarization in cardiomyocytes.[1][2] Additionally, quinidine demonstrates significant activity at various potassium channels, including hERG, which contributes to the prolongation of the action potential duration.[1][2] Its pharmacological profile is further characterized by interactions with calcium channels, as well as muscarinic and adrenergic receptors.[3][4] Understanding this multi-target profile is crucial for both efficacy and safety assessment in drug development. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of relevant pathways and workflows.
Core Mechanism of Action: Multi-Ion Channel Blockade
Quinidine's antiarrhythmic properties stem from its ability to block several critical ion channels involved in the cardiac action potential. Its classification as a Class Ia antiarrhythmic is primarily due to its potent, use-dependent blockade of the fast inward sodium current (INa), which slows the upstroke of the action potential (Phase 0) and reduces conduction velocity in cardiac tissue.[1][2]
Beyond its primary effect on sodium channels, quinidine is a non-selective ion channel blocker, also impacting several potassium currents, which prolongs the repolarization phase (Phase 3) of the action potential.[1] This multifaceted channel blockade is central to its therapeutic application in managing various arrhythmias.
Quantitative Pharmacological Data
The following tables summarize the in vitro inhibitory activities of quinidine against various ion channels, receptors, and enzymes. These values represent critical parameters for understanding the potency and selectivity of this compound.
Ion Channel Inhibition
| Target Ion Channel | Channel Subtype | Test System | IC50 (µM) | Reference(s) |
| Sodium Channel | Nav1.5 (peak) | HEK293 cells | 28.9 - 40.3 | [5][6] |
| Potassium Channel | hERG (Kv11.1) | CHO cells | 0.3 | [7] |
| KvLQT1/minK (IKs) | CHO cells | >30 | [8] | |
| Kv4.3 (Ito) | CHO cells | >30 | [8] | |
| Kv1.5 | HL-1 atrial myocytes | ~1 | [9] | |
| Kv1.4 | Xenopus oocytes | Not specified | [10] | |
| Kv1.2 | Xenopus oocytes | Not specified | [10] | |
| Transient Outward (Ito) | Xenopus oocytes | 875 (at +60 mV) | [8] | |
| Calcium Channel | Cav1.2 | CHO cells | >10 | [8] |
Receptor Binding Affinity
| Target Receptor | Receptor Subtype | Radioligand | Test System | Ki (µM) | Reference(s) |
| Adrenergic Receptor | α1 | [³H]prazosin | Rat heart membranes | 2.2 | [1] |
| α2 | [³H]yohimbine | Human platelets | 1.9 | [1] | |
| α2 | [³H]clonidine | Not specified | 0.06 | [2] | |
| Muscarinic Receptor | M1, M2, M3, M4, M5 | Not specified | Not specified | Not specified | [4] |
Note: Specific Ki values for individual muscarinic receptor subtypes were not detailed in the provided search results, though quinidine is known to have anticholinergic (muscarinic antagonist) properties.
Enzyme Inhibition
| Target Enzyme | Substrate | Test System | Ki (µM) | Reference(s) |
| Cytochrome P450 | CYP2D6 | Yeast microsomes | 0.027 | [11] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments used to characterize the pharmacological profile of this compound.
Patch-Clamp Electrophysiology for Cardiac Ion Channels
This technique is the gold standard for measuring the effects of compounds on ion channel function.
4.1.1 Cell Preparation:
-
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human cardiac ion channel of interest (e.g., Nav1.5, hERG, Cav1.2) are commonly used.[5][7]
-
Primary Cells: Cardiomyocytes can be enzymatically isolated from animal hearts (e.g., guinea pig, rabbit) for studies in a more native environment.
4.1.2 Recording Solutions:
-
External (Bath) Solution (for Nav1.5 and hERG): (in mM) 130 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 12.5 Dextrose; pH adjusted to 7.4 with NaOH.[5]
-
Internal (Pipette) Solution (for Nav1.5 and hERG): (in mM) 120 K-gluconate, 20 KCl, 1.5 MgATP, 10 HEPES, 5 EGTA; pH adjusted to 7.3 with KOH.[5]
-
External (Bath) Solution (for Cav1.2): (in mM) 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Dextrose; pH adjusted to 7.4 with NaOH.[5]
-
Internal (Pipette) Solution (for Cav1.2): (in mM) 120 Cs-Aspartate, 10 CsCl, 5 MgATP, 0.4 TrisGTP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.[5]
4.1.3 Voltage-Clamp Protocols (FDA CiPA Recommendations):
-
hERG (Kv11.1):
-
Nav1.5 (Peak Current):
-
Holding potential: -95 mV.
-
Depolarization step to -15 mV for a duration sufficient to elicit peak current.
-
Protocol is repeated at a frequency that allows for recovery from inactivation (e.g., 0.1 Hz).
-
Peak inward current is measured at the -15 mV step.[5]
-
-
Cav1.2:
-
Holding potential: -80 mV.
-
Depolarization step to 0 mV for 40 ms.
-
Further depolarization to +30 mV for 200 ms.
-
Repolarizing ramp to -80 mV over 100 ms.
-
Protocol is repeated every 5 seconds.
-
Peak inward current is measured during the initial depolarization step.[5]
-
4.1.4 Data Analysis:
-
The inhibitory effect of quinidine is determined by comparing the current amplitude in the presence and absence of the compound.
-
Concentration-response curves are generated, and IC50 values are calculated using a suitable fitting model (e.g., Hill equation).
Radioligand Binding Assays for Receptor Affinity
These assays are used to determine the binding affinity (Ki) of a compound to a specific receptor.
4.2.1 Membrane Preparation:
-
Tissues (e.g., rat heart, human platelets) or cells expressing the target receptor are homogenized in a suitable buffer.[1]
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended.
4.2.2 Binding Assay:
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]prazosin for α1-adrenergic receptors, [³H]yohimbine for α2-adrenergic receptors) is incubated with the membrane preparation in the presence of varying concentrations of quinidine.[1]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
4.2.3 Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand and is subtracted from the total binding to yield specific binding.
-
The concentration of quinidine that inhibits 50% of the specific radioligand binding (IC50) is determined from competition binding curves.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
Enzyme Inhibition Assays (CYP2D6)
These assays evaluate the inhibitory potential of a compound on drug-metabolizing enzymes.
4.3.1 In Vitro System:
-
Human liver microsomes or recombinant human CYP2D6 expressed in a suitable system (e.g., yeast microsomes) are used as the enzyme source.[11]
4.3.2 Assay Protocol:
-
Substrate: A specific substrate for CYP2D6, such as dextromethorphan (B48470), is used.[11]
-
Incubation: The enzyme source is incubated with the substrate, NADPH (as a cofactor), and varying concentrations of quinidine.
-
Analysis: The formation of the metabolite (e.g., dextrorphan (B195859) from dextromethorphan) is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
4.3.3 Data Analysis:
-
The rate of metabolite formation in the presence of quinidine is compared to the control (no inhibitor).
-
IC50 and Ki values are determined from the concentration-inhibition curves.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the in vitro pharmacology of this compound.
Caption: Quinidine's impact on the cardiac action potential via ion channel blockade.
Caption: A typical workflow for a whole-cell patch-clamp experiment.
Caption: The multi-target pharmacological profile of this compound.
References
- 1. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 5. fda.gov [fda.gov]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 9. benchchem.com [benchchem.com]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. sophion.com [sophion.com]
A Historical Perspective of Quinidine Gluconate in Cardiac Research: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Quinidine (B1679956), a Class Ia antiarrhythmic agent, has a storied history in the annals of cardiac research. Originally derived from the bark of the cinchona tree, its journey from a folk remedy for "palpitations" to a cornerstone of electrophysiological study is a compelling narrative of scientific discovery. This in-depth technical guide provides a historical perspective on the use of quinidine gluconate in cardiac research, detailing its mechanism of action, key experimental findings, and the methodologies that elucidated its effects. We present a comprehensive overview of its interactions with cardiac ion channels, supported by quantitative data from seminal studies, and illustrate the fundamental experimental workflows and signaling pathways. This document serves as a valuable resource for researchers and drug development professionals, offering insights into the legacy of quinidine and its enduring impact on the field of cardiology.
Introduction: From Cinchona Bark to Cardiac Care
The antiarrhythmic properties of cinchona bark, the source of quinine (B1679958) and its dextrorotatory diastereomer quinidine, were recognized long before the advent of modern electrophysiology. For centuries, extracts of the cinchona tree were used to treat malaria, and anecdotal reports of its efficacy in quieting an irregular pulse were not uncommon. However, it was not until the early 20th century that these observations were systematically investigated. The development of this compound, a more soluble and parenterally administrable form, facilitated its widespread clinical use and its adoption as a critical tool in cardiac research.
Mechanism of Action: Unraveling the Electrophysiological Effects
The primary antiarrhythmic action of quinidine is its blockade of voltage-gated ion channels in the cardiac myocyte membrane. This multi-channel blockade alters the cardiac action potential, thereby modifying the electrical properties of the heart.
Sodium Channel Blockade
Quinidine is a potent blocker of the fast sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This blockade is "use-dependent," meaning its efficacy increases with higher heart rates. By inhibiting INa, quinidine decreases the maximum rate of depolarization (Vmax), which in turn slows conduction velocity in the atria, ventricles, and His-Purkinje system.
Potassium Channel Blockade
In addition to its effects on sodium channels, quinidine also blocks several potassium currents, most notably the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. This inhibition of potassium efflux prolongs the duration of the action potential (APD) and increases the effective refractory period (ERP) of cardiac tissue.
Quantitative Data from Historical Studies
The following tables summarize key quantitative data from various studies on the effects of quinidine on cardiac electrophysiology.
Table 1: Effect of Quinidine on Cardiac Action Potential Parameters
| Parameter | Species/Preparation | Quinidine Concentration (µM) | Effect | Reference(s) |
| Vmax (Maximum Upstroke Velocity) | Canine Purkinje Fibers | 10 | ↓ (Depression evident) | [1] |
| Canine Ventricular Myocytes | 5-20 | ↓ | [2] | |
| Human Papillary Muscle | Not specified | ↓ | [3] | |
| APD (Action Potential Duration) | Canine Purkinje Fibers | 1 | ↑ | [1] |
| Canine Ventricular Myocytes | 5-20 | ↑ (after washout) | [2] | |
| Canine Heart (in vivo) | Therapeutic | ↑ by 8-12 msec | [4] | |
| ERP (Effective Refractory Period) | Guinea Pig Ventricle | 50-100 | ↑ | [5] |
| Human (in vivo) | Therapeutic (mean plasma 2.2 µg/mL) | ↑ | [6] | |
| Canine Heart (in vivo) | Therapeutic | ↑ (rate-dependent) | [4][7] | |
| Conduction Velocity | Canine Purkinje Fibers | Concentration-dependent | ↓ | [8] |
| Dog (in vivo) | 5-10 mg/L (serum) | ↓ in Purkinje tissue | [9][10] | |
| Guinea Pig Papillary Muscle | 1-100 | ↓ | [5] |
Table 2: Quinidine's Inhibitory Effects on Cardiac Ion Channels
| Ion Channel | Experimental System | IC50 (µM) | Reference(s) |
| Nav1.5 (Peak INa) | Canine Purkinje Fibers | Not specified | Blockade demonstrated |
| hERG (IKr) | Rabbit Ventricular Myocytes | 3-10 | Potent and selective inhibition |
| Delayed Rectifier K+ Current (IK) | Rabbit Purkinje Fibers | ~5 µg/mL | 68 ± 6% reduction |
| Transient Outward K+ Current (Ito) | Rabbit Atrial and Ventricular Myocytes | 3-10 | Potent and selective inhibition |
Experimental Protocols
The investigation of quinidine's mechanism of action has relied heavily on classical electrophysiological techniques.
Microelectrode Recording in Cardiac Tissues
Objective: To measure transmembrane action potentials from multicellular cardiac preparations (e.g., Purkinje fibers, papillary muscles).
Methodology:
-
Tissue Preparation: The heart is rapidly excised from the animal model (e.g., dog, rabbit, guinea pig) and placed in cold, oxygenated Tyrode's solution. A suitable preparation, such as a Purkinje fiber strand or a papillary muscle, is dissected and mounted in a tissue bath.
-
Superfusion: The tissue is continuously superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution maintained at a physiological temperature (typically 37°C).
-
Stimulation: The preparation is stimulated at a constant frequency using bipolar electrodes.
-
Recording: A sharp glass microelectrode filled with 3 M KCl is advanced into a cell to record the transmembrane potential.
-
Data Acquisition: The amplified signal is displayed on an oscilloscope and recorded for analysis of action potential parameters (Vmax, APD, etc.) before and after the application of this compound.
Voltage Clamp and Patch Clamp Techniques
Objective: To measure the flow of ions through specific channels in the cell membrane of isolated cardiac myocytes.
Methodology:
-
Cell Isolation: Single cardiac myocytes are enzymatically dissociated from ventricular or atrial tissue.
-
Electrode Preparation: For whole-cell patch clamp, a glass micropipette with a smooth tip is filled with an internal solution mimicking the intracellular environment.
-
Giga-seal Formation: The micropipette is pressed against the cell membrane, and suction is applied to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch, allowing electrical access to the cell's interior.
-
Voltage Clamp Protocol: The membrane potential is held at a set level ("clamped") by a feedback amplifier. Step or ramp changes in voltage are applied to elicit and measure the currents flowing through different ion channels.
-
Drug Application: this compound is added to the external solution to determine its effect on the measured ionic currents.
Visualizing Pathways and Processes
Signaling Pathway of Quinidine's Action
References
- 1. Action potential prolongation and induction of abnormal automaticity by low quinidine concentrations in canine Purkinje fibers. Relationship to potassium and cycle length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological study of human ventricular heart muscle treated with quinidine: interaction with isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frequency-dependent effects of quinidine on the relationship between action potential duration and refractoriness in the canine heart in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of quinidine on arrhythmias and conduction in an isolated tissue model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of rate on prolongation of ventricular refractoriness by quinidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frequency-dependent effect of quinidine, mexiletine, and their combination on postrepolarization refractoriness in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of concentration- and use-dependent effects of quinidine from conduction delay and declining conduction velocity in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
Quinidine Gluconate's Role in Blocking Potassium Efflux: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinidine (B1679956), a class Ia antiarrhythmic agent, exerts its therapeutic effects primarily by modulating cardiac ion channels. While its action as a sodium channel blocker is well-established, its significant interaction with potassium channels, leading to a reduction in potassium efflux, is critical to its antiarrhythmic and proarrhythmic properties. This technical guide provides an in-depth analysis of the molecular mechanisms, electrophysiological consequences, and experimental evaluation of quinidine gluconate's role in blocking potassium efflux. Quantitative data from various studies are summarized, key experimental protocols are detailed, and signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in cardiology and drug development.
Introduction
Quinidine, a stereoisomer of quinine, has a long history in the management of cardiac arrhythmias, including atrial fibrillation, atrial flutter, and ventricular arrhythmias.[1][2][3] Its primary classification as a Class Ia antiarrhythmic stems from its ability to block the fast inward sodium current (INa), thereby slowing the phase 0 depolarization of the cardiac action potential.[1][4][5] However, a crucial aspect of its pharmacodynamic profile is the blockade of multiple potassium channels, which are responsible for the repolarization phase of the action potential. This inhibition of potassium efflux leads to a prolongation of the action potential duration (APD) and the effective refractory period, contributing to its antiarrhythmic efficacy.[1][5] Conversely, this same mechanism, particularly the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, is responsible for the prolongation of the QT interval on the electrocardiogram, a biomarker for the risk of developing the potentially fatal arrhythmia, Torsades de Pointes.[4][6][7]
Molecular Mechanism of Potassium Channel Blockade
Quinidine interacts with and blocks several types of voltage-gated potassium channels in cardiac myocytes. The primary targets include:
-
The rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current: These currents are crucial for phase 3 repolarization of the cardiac action potential. Blockade of IKr, mediated by hERG channels, is a prominent effect of quinidine and a major contributor to APD prolongation.[4]
-
The inward potassium rectifier current (IK1): This current helps maintain the resting membrane potential and contributes to the final phase of repolarization.[4][8]
-
The transient outward potassium current (Ito): This current is involved in the early phase of repolarization (phase 1).[4][9]
-
The ATP-sensitive potassium channel (IKATP): This channel links cellular metabolism to electrical activity.[4]
-
Atrial-specific potassium channels like Kv1.5 (mediating IKur): The blockade of these channels is relevant for the treatment of atrial arrhythmias.[10]
The mechanism of blockade is often state-dependent, with quinidine showing a higher affinity for the open or inactivated states of the channels.[2][9][11] For instance, quinidine's block of hKv1.5 is described as an open-channel block.[10][11]
Quantitative Analysis of Quinidine's Effect on Potassium Channels
The potency of quinidine's blockade on various potassium channels has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of this potency.
| Potassium Channel Current | Channel Subunit | Species/Cell Line | IC50 / Kd | Voltage Dependence of Block | Reference |
| IKr | hERG | Xenopus oocytes | 3.00 ± 0.03 µM | Voltage- and time-dependent | [12] |
| IKr | hERG | Ltk- cells | 0.8 ± 0.1 µM | - | [12] |
| IKr | hERG | tsA-201 cells | 0.32 ± 0.01 µM | - | [13] |
| IKur | hKv1.5 | Human embryonic kidney cells | Kd at +60 mV = 7.2 µM | Senses 20-30% of the transmembrane electrical field | [14] |
| Ito | RHK1 (Kv1.4) | Xenopus oocytes | 875 µM at +60 mV | Voltage-dependent | [9] |
| IK1 | - | Pediatric human atrial myocytes | Higher IC50 than adult | Age-dependent differences | [8] |
| IK1 | - | Adult human atrial myocytes | Lower IC50 than pediatric | Age-dependent differences | [8] |
Electrophysiological Consequences of Potassium Efflux Blockade
The primary electrophysiological consequence of quinidine-induced potassium channel blockade is the prolongation of the cardiac action potential duration (APD). This effect is rate-dependent, with a more pronounced effect at slower heart rates ("reverse use-dependence").
| Parameter | Pacing Cycle Length (ms) | Change Induced by Quinidine | Reference |
| Action Potential Duration (APD90) | 600 | Increased by ~25 ms | [15][16] |
| Action Potential Duration (APD90) | 500 | Increased by ~25 ms | [15][16] |
| Action Potential Duration (APD90) | 400 | Increased by ~25 ms | [15][16] |
| Action Potential Duration (APD90) | 350 | Attenuated effect | [15][16] |
| Action Potential Duration (APD90) | 300 | Negligible effect | [15][16] |
This prolongation of the APD contributes to an increase in the effective refractory period of cardiac tissue, which can terminate and prevent re-entrant arrhythmias.[17] However, excessive APD prolongation can lead to early afterdepolarizations (EADs) and the development of Torsades de Pointes.
Experimental Protocols
The investigation of quinidine's effects on potassium channels relies on sophisticated electrophysiological techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the flow of ions through all the channels on the surface of a single isolated cell.
Methodology:
-
Cell Preparation: Cardiac myocytes are enzymatically isolated from tissue samples (e.g., human atrial appendages) or cultured cell lines (e.g., HEK293, tsA-201) expressing the specific potassium channel of interest are used.
-
Pipette Fabrication: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an internal solution mimicking the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing for electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is held constant ("clamped") at a desired voltage by a feedback amplifier.
-
Data Acquisition: Voltage steps are applied to activate the potassium channels, and the resulting ionic currents are measured.
-
Drug Application: this compound is applied to the extracellular solution at varying concentrations to determine its effect on the recorded currents.
Single-Channel Patch-Clamp Electrophysiology
This technique allows for the recording of ion flow through a single channel, providing insights into channel gating kinetics.
Methodology:
-
Cell-Attached or Inside-Out Configuration: Following giga-seal formation, the patch of membrane can either remain attached to the cell (cell-attached) or be excised (inside-out).
-
Voltage Clamp and Data Acquisition: The potential across the membrane patch is controlled, and the opening and closing of a single channel are recorded as discrete current steps.
-
Data Analysis: The open probability, mean open time, and single-channel conductance are analyzed before and after the application of quinidine.
Visualizations
Signaling Pathway of Quinidine-Induced Potassium Channel Blockade
Caption: Mechanism of quinidine's effect on cardiac repolarization.
Experimental Workflow for Whole-Cell Patch-Clamp Analysis
Caption: Workflow for studying quinidine's effects using patch-clamp.
Logical Relationship: Quinidine Action and Clinical Outcomes
Caption: Relationship between quinidine's actions and clinical effects.
Conclusion
This compound's interaction with cardiac potassium channels is a cornerstone of its antiarrhythmic activity and also the source of its most significant safety concerns. The blockade of potassium efflux, leading to a prolongation of the action potential duration, is a finely balanced mechanism. A thorough understanding of the specific potassium channels involved, the quantitative aspects of their blockade, and the resulting electrophysiological changes is paramount for the safe and effective use of quinidine and for the development of novel antiarrhythmic agents with improved safety profiles. The experimental protocols and visualizations provided in this guide offer a framework for continued research into the complex pharmacology of quinidine and its impact on cardiac electrophysiology.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Quinidine | Side Effects, Dosage, Uses, and More [healthline.com]
- 4. Quinidine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. gastroscan.ru [gastroscan.ru]
- 8. ahajournals.org [ahajournals.org]
- 9. Block of transient outward-type cloned cardiac K+ channel currents by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Gating charge and ionic currents associated with quinidine block of human Kv1.5 delayed rectifier channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Frequency-dependent effects of quinidine on the ventricular action potential and QRS duration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Discovery and Development of Quinidine Salts: A Technical Guide for Researchers
An In-depth Exploration of a Foundational Antiarrhythmic Agent for Scientific and Drug Development Professionals
Abstract
Quinidine (B1679956), a naturally occurring cinchona alkaloid and a stereoisomer of quinine (B1679958), holds a significant place in the history of cardiovascular medicine as one of the earliest antiarrhythmic drugs.[1] This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles of quinidine and its salts. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. The guide delves into the multifaceted mechanism of action of quinidine, focusing on its interactions with cardiac ion channels, and presents key quantitative data in a structured format. Furthermore, it offers detailed experimental protocols for the investigation of quinidine's properties and visualizes complex pathways and workflows to facilitate a deeper understanding of its pharmacology.
Introduction: From Cinchona Bark to Cardiac Care
The therapeutic effects of cinchona bark were recognized long before the active compounds were isolated.[2] Jean-Baptiste de Sénac, in 1749, noted the bark's efficacy in treating "rebellious palpitations."[2] However, it was in 1918 that Walter Frey demonstrated quinidine's effectiveness in converting atrial fibrillation to a normal sinus rhythm, marking its entry into modern cardiology.[3] Quinidine is a Class IA antiarrhythmic agent, and its primary use has been in the management of various atrial and ventricular arrhythmias.[4][5] While its use has declined with the advent of newer drugs with more favorable side-effect profiles, quinidine remains a valuable tool in specific clinical scenarios and a subject of ongoing research, particularly in the context of certain genetic arrhythmia syndromes.[6]
Physicochemical Properties of Quinidine and Its Salts
Quinidine is commercially available primarily as two salts: quinidine sulfate (B86663) and quinidine gluconate. The choice of salt can influence the drug's pharmacokinetic properties.[7][8] The fundamental physicochemical characteristics of quinidine and its common salts are summarized below.
| Property | Quinidine Base | Quinidine Sulfate Dihydrate | This compound |
| Molecular Formula | C₂₀H₂₄N₂O₂ | (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O | C₂₀H₂₄N₂O₂·C₆H₁₂O₇ |
| Molecular Weight | 324.42 g/mol | 782.94 g/mol | 520.58 g/mol |
| Appearance | White crystalline powder | Fine, needle-like white crystals | White powder |
| Solubility in Water | Sparingly soluble | Slightly soluble | Soluble |
| Quinidine Base Content | 100% | ~83% | ~62% |
| pKa | 5.4 and 10.0 | - | - |
| LogP (Octanol/Water) | 3.44 | - | - |
Mechanism of Action: A Multi-Ion Channel Blocker
Quinidine exerts its antiarrhythmic effects through the blockade of multiple cardiac ion channels, which in turn modifies the cardiac action potential.[2] This multi-channel blockade is a hallmark of its pharmacological profile.
Sodium Channel Blockade
The primary mechanism of action of quinidine as a Class IA antiarrhythmic is the blockade of the fast inward sodium current (INa), mediated by the Nav1.5 channel.[2][9] This action is "use-dependent," meaning the degree of block increases with higher heart rates.[9] By inhibiting INa, quinidine slows the rapid depolarization (Phase 0) of the cardiac action potential, leading to a decrease in the maximum rate of rise (Vmax) and a slowing of conduction velocity throughout the heart.[10][11]
Potassium Channel Blockade
Quinidine also blocks several types of potassium channels, which contributes to the prolongation of the action potential duration (APD) and, consequently, the QT interval on an electrocardiogram (ECG).[9] Key potassium currents affected include:
-
The rapid component of the delayed rectifier potassium current (IKr): Blockade of this current, carried by the hERG channel, is a significant contributor to APD prolongation.[2]
-
The slow component of the delayed rectifier potassium current (IKs): Inhibition of IKs also contributes to prolonging repolarization.[9]
-
The transient outward potassium current (Ito): This current is important in the early phase of repolarization.[9]
-
The inward rectifier potassium current (IK1): This current helps maintain the resting membrane potential.[9]
Calcium Channel Blockade
Quinidine has a modest blocking effect on the L-type calcium current (ICaL), which can contribute to a negative inotropic effect (reduced contractility).[9]
Other Actions
Quinidine also exhibits anticholinergic (vagolytic) properties, which can lead to an increased heart rate, and it acts as an alpha-adrenergic antagonist, causing peripheral vasodilation.[2][9]
Diagram: Molecular Targets of Quinidine
Caption: Quinidine's blockade of multiple cardiac ion channels and the resulting electrophysiological effects.
Pharmacokinetics of Quinidine Salts
The two most common salt forms, sulfate and gluconate, exhibit different pharmacokinetic profiles, primarily in their rates of absorption.
| Parameter | Quinidine Sulfate (Immediate-Release) | This compound (Extended-Release) |
| Bioavailability | ~70-85% | ~70-85% |
| Time to Peak Plasma Conc. | ~1-2 hours | ~3-5 hours |
| Elimination Half-life | 6-8 hours | 6-8 hours |
| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) |
| Active Metabolite | 3-hydroxyquinidine | 3-hydroxyquinidine |
| Excretion | Primarily hepatic, ~20% renal | Primarily hepatic, ~20% renal |
| Protein Binding | 80-90% | 80-90% |
Note: Values can vary between individuals.[5][7][12]
Experimental Protocols for Quinidine Research
Synthesis of Quinidine from Quinine
Quinidine can be synthesized from its diastereomer, quinine, through an oxidation-reduction process.[13]
Protocol:
-
Oxidation of Quinine to Quinidinone (B85341):
-
Dissolve anhydrous quinine base in a suitable solvent such as boiling xylene.
-
Prepare a solution of a strong base and a ketone (e.g., sodium and benzophenone) in anhydrous xylene to form a ketyl radical.
-
Add the quinine solution to the ketyl solution and reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, treat the xylene solution with water and extract with sulfuric acid.
-
Neutralize the acidic solution with ammonia (B1221849) to precipitate quinidinone.
-
Isolate the quinidinone crystals by filtration.
-
-
Reduction of Quinidinone to Quinidine:
-
Dissolve the crystalline quinidinone in an anhydrous solvent like toluene.
-
In a separate flask, prepare a solution of a reducing agent, such as diisobutylaluminium hydride (DIBAH), in toluene.
-
Slowly add the quinidinone solution to the reducing agent solution at a controlled temperature (e.g., 0-5°C).
-
After the addition is complete, allow the reaction to proceed at room temperature. Monitor the reaction by TLC.
-
Upon completion, cautiously quench the reaction with a mixture of ethanol (B145695) and water.
-
The quinidine base will precipitate. Filter the mixture and wash the crystals.
-
The crude quinidine can be further purified by recrystallization from a suitable solvent like ethanol.
-
Diagram: Synthesis of Quinidine from Quinine
Caption: A simplified workflow for the synthesis of quinidine from quinine.
In Vitro Analysis of Ion Channel Blockade: Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for investigating the effects of quinidine on specific ion currents in isolated cardiomyocytes or cell lines expressing a particular ion channel.[2][14][15]
Protocol (Whole-Cell Configuration):
-
Cell Preparation:
-
Enzymatically isolate cardiomyocytes from animal hearts (e.g., guinea pig, rabbit) or use a cell line (e.g., HEK293) stably expressing the ion channel of interest (e.g., hERG).
-
-
Solution Preparation:
-
Prepare an external (bath) solution mimicking the extracellular fluid and an internal (pipette) solution mimicking the intracellular fluid.
-
Prepare stock solutions of quinidine in a suitable solvent and dilute to the desired final concentrations in the external solution.
-
-
Pipette Fabrication:
-
Pull glass capillary tubes to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.
-
-
Recording:
-
Mount the cell-containing coverslip onto the stage of an inverted microscope.
-
Lower the micropipette to the cell surface and apply gentle suction to form a high-resistance "gigaohm" seal.
-
Apply a brief pulse of stronger suction to rupture the cell membrane patch, achieving the whole-cell configuration.
-
-
Data Acquisition:
-
Using a patch-clamp amplifier and data acquisition software, apply specific voltage-clamp protocols to elicit and record the ion current of interest.
-
Establish a stable baseline recording.
-
Perfuse the cell with the quinidine-containing external solution and record the changes in the ion current.
-
Perform a washout with the control external solution to assess the reversibility of the drug's effect.
-
-
Data Analysis:
-
Measure the peak current amplitude before, during, and after quinidine application.
-
Calculate the percentage of current inhibition at different drug concentrations.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.
-
Diagram: Patch-Clamp Electrophysiology Workflow
Caption: A typical workflow for a whole-cell patch-clamp experiment to study the effects of quinidine.
In Vivo Assessment of Antiarrhythmic Efficacy: Canine Model of Ventricular Tachycardia
Animal models are crucial for evaluating the in vivo efficacy and electrophysiological effects of antiarrhythmic drugs.[1][16]
Protocol:
-
Animal Model Creation:
-
Surgically induce a myocardial infarction in adult mongrel dogs by ligating a coronary artery.
-
Allow the animals to recover for several weeks to allow for the development of a stable arrhythmogenic substrate.
-
-
Electrophysiological Study:
-
Under anesthesia, introduce electrode catheters into the heart via peripheral vessels.
-
Perform programmed electrical stimulation to induce and characterize the baseline ventricular tachycardia (VT).
-
-
Drug Administration:
-
Administer a saline placebo or quinidine (e.g., via intravenous infusion) to the animal.
-
-
Post-Drug Electrophysiological Study:
-
Repeat the programmed electrical stimulation protocol to assess the effect of quinidine on the inducibility and characteristics (e.g., cycle length) of the VT.
-
-
Data Analysis:
-
Compare the inducibility of VT, VT cycle length, and other electrophysiological parameters (e.g., refractory periods, conduction times) before and after drug administration.
-
Conclusion
Quinidine, despite its long history, remains a compound of significant interest to the scientific community. Its complex, multi-ion channel blocking mechanism provides a valuable tool for studying the fundamental principles of cardiac electrophysiology and arrhythmia. For professionals in drug development, understanding the discovery, properties, and experimental evaluation of a foundational drug like quinidine offers important insights into the preclinical assessment of novel antiarrhythmic agents. This guide has provided a detailed overview of these aspects, with the aim of supporting continued research and development in the field of cardiovascular pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 5. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. jidps.com [jidps.com]
- 7. Relative bioavailability of this compound and quinidine sulfate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single and multiple dose pharmacokinetics of oral quinidine sulfate and gluconate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinidine - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. drugs.com [drugs.com]
- 13. IE46996B1 - Process for the preparation of quinidine - Google Patents [patents.google.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 16. Quinidine/quinine: stereospecific electrophysiologic and antiarrhythmic effects in a canine model of ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Current: An In-depth Technical Guide to the Non-Ion Channel Molecular Targets of Quinidine Gluconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine (B1679956), a class Ia antiarrhythmic agent, is well-characterized for its blockade of cardiac ion channels, a mechanism central to its therapeutic effects and proarrhythmic potential. However, its pharmacological profile extends beyond these primary targets, encompassing a range of molecular interactions that contribute to its complex clinical effects, including drug-drug interactions and off-target activities. This technical guide provides a comprehensive overview of the molecular targets of quinidine gluconate beyond ion channels, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to support further research and drug development endeavors.
Cytochrome P450 Enzymes: A Hub of Drug Metabolism and Interaction
Quinidine is a potent inhibitor of Cytochrome P450 2D6 (CYP2D6) and a substrate for Cytochrome P450 3A4 (CYP3A4). These interactions are fundamental to its pharmacokinetic profile and its significant potential for drug-drug interactions.
Quantitative Data: Inhibition of CYP2D6
Quinidine's potent inhibitory effect on CYP2D6 is well-documented. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters quantifying this interaction.
| Target Enzyme | Probe Substrate | System | Inhibition Parameter | Value (µM) | Reference |
| CYP2D6 | Dextromethorphan | Yeast Microsomes | Ki | 0.027 | [1] |
| CYP2D6 | Dextromethorphan | Human Liver Microsomes | Ki | 0.027 | [1] |
| CYP2D6 | Bufuralol | Human Liver Microsomes | Ki | 0.129 | [2] |
| CYP2D6 | Metoprolol | Human Liver Microsomes | Ki | 0.129 | [2] |
Signaling and Metabolic Pathways
The interaction of quinidine with CYP enzymes involves both its own metabolism and the inhibition of the metabolism of other drugs.
Experimental Protocol: CYP2D6 Inhibition Assay
Objective: To determine the inhibitory potential of quinidine on CYP2D6 activity in vitro.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP2D6 enzyme.
-
This compound standard.
-
CYP2D6 probe substrate (e.g., dextromethorphan, bufuralol).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+).
-
Potassium phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile or other suitable quenching solvent.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Prepare stock solutions of quinidine, the probe substrate, and HLM in potassium phosphate buffer.
-
Pre-incubation: In a microcentrifuge tube or 96-well plate, pre-incubate HLM with a range of quinidine concentrations at 37°C for a short period (e.g., 5-10 minutes) to allow for binding.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the CYP2D6 probe substrate and the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold quenching solvent, such as acetonitrile, which also precipitates the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analysis plate or vial and quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Plot the rate of metabolite formation against the concentration of quinidine. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
P-glycoprotein (P-gp): A Gatekeeper of Drug Disposition
Quinidine is a potent inhibitor of the efflux transporter P-glycoprotein (P-gp, also known as MDR1 or ABCB1). This inhibition can lead to significant increases in the plasma concentrations of co-administered drugs that are P-gp substrates, such as digoxin.
Quantitative Data: P-gp Inhibition
The inhibitory effect of quinidine on P-gp-mediated transport has been quantified in various in vitro systems.
| Probe Substrate | Cell Line | Inhibition Parameter | Value (µM) | Reference |
| Digoxin | Caco-2 | IC50 | 2.2 | [3] |
| Digoxin | Caco-2 | - | 57% inhibition at 5 µM | [4][5] |
Mechanism of P-gp Inhibition
Quinidine's inhibition of P-gp leads to reduced efflux of P-gp substrates from cells, thereby increasing their intracellular concentration and systemic absorption.
Experimental Protocol: P-gp Inhibition Assay (Caco-2 Transwell Assay)
Objective: To assess the inhibitory effect of quinidine on P-gp-mediated transport of a probe substrate across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells.
-
Transwell inserts (e.g., 24-well format).
-
Cell culture medium and supplements.
-
This compound.
-
P-gp probe substrate (e.g., [3H]-digoxin).
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
-
Scintillation counter or LC-MS/MS for substrate quantification.
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer with well-developed tight junctions is formed (typically 21 days).
-
Monolayer Integrity Test: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the P-gp probe substrate and varying concentrations of quinidine to the donor chamber (either apical or basolateral side).
-
Add fresh transport buffer to the receiver chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantification: Quantify the concentration of the probe substrate in the samples using a scintillation counter (for radiolabeled substrates) or LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for the probe substrate in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) is a measure of P-gp activity.
-
Plot the efflux ratio or the percent inhibition of B-to-A transport against the quinidine concentration to determine the IC50 value.
-
Adrenergic Receptors: A Link to Cardiovascular Side Effects
Quinidine exhibits competitive antagonism at alpha-1 and alpha-2 adrenergic receptors, which can contribute to its cardiovascular effects, such as vasodilation and hypotension.[5]
Quantitative Data: Adrenergic Receptor Binding
The binding affinity of quinidine for adrenergic receptors has been determined using radioligand binding assays.
| Receptor Subtype | Radioligand | Tissue Source | Binding Parameter | Value (µM) | Reference |
| Alpha-1 | [3H]prazosin | Rat Kidney Membranes | Ki | 1.3 | [6] |
| Alpha-1 | [3H]prazosin | Rat Heart Membranes | Ki | 2.2 | [6] |
| Alpha-2 | [3H]yohimbine | Human Platelets | Ki | 0.5 | [6] |
| Alpha-2 | [3H]yohimbine | Rat Kidney Membranes | Ki | 2.2 | [6] |
Experimental Workflow: Radioligand Binding Assay
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of quinidine for a specific adrenergic receptor subtype.
Materials:
-
Cell membranes prepared from tissues or cells expressing the adrenergic receptor of interest.
-
A specific radiolabeled ligand for the receptor (e.g., [3H]prazosin for alpha-1, [3H]yohimbine for alpha-2).
-
Unlabeled this compound.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Isolate cell membranes from a suitable source and determine the protein concentration.
-
Assay Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled quinidine. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled antagonist).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the quinidine concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.
-
Other Noteworthy Molecular Targets
Beyond the well-defined interactions with CYPs, P-gp, and adrenergic receptors, evidence suggests that quinidine interacts with several other molecular targets, which may contribute to its diverse pharmacological effects.
Na+/K+-ATPase
Quinidine has been shown to inhibit the Na+/K+-ATPase enzyme, also known as the sodium pump. This inhibition is dependent on the potassium concentration.[7]
| Potassium Concentration (mM) | IC50 (mM) | Reference |
| 2.5 | 0.23 ± 0.02 | [7] |
| 5 | 0.56 ± 0.18 | [7] |
| 10 | 0.82 ± 0.05 | [7] |
Muscarinic Acetylcholine (B1216132) Receptors
Quinidine exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[8] Kinetic studies have shown that quinidine can decrease both the association and dissociation rates of ligands to these receptors.[9][10]
Heme Polymerase (in Plasmodium falciparum)
The antimalarial action of quinidine is attributed to its ability to inhibit heme polymerase in the malaria parasite.[11] By forming a complex with heme, quinidine prevents its detoxification into hemozoin, leading to the accumulation of toxic free heme and parasite death.[12][13][14]
Protein Kinase A (PKA) Signaling
While not a direct target in the classical sense, PKA-mediated phosphorylation of cardiac ion channels can modulate their sensitivity to quinidine. PKA stimulation has been shown to make the IKs potassium channel less sensitive to quinidine block.[3][15] This interaction highlights the complexity of quinidine's effects within the cellular signaling milieu.
NF-κB Signaling Pathway
Some quinoline (B57606) derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[16] While direct and potent inhibition by quinidine itself is not extensively characterized, this represents a potential area for future investigation into its anti-inflammatory properties.
Conclusion
The molecular interactions of this compound extend far beyond its established role as an ion channel blocker. Its potent inhibition of CYP2D6 and P-glycoprotein underpins its significant drug-drug interaction profile. Furthermore, its antagonism of adrenergic and muscarinic receptors, along with its effects on Na+/K+-ATPase, contribute to its complex and sometimes unpredictable clinical effects. The antimalarial and potential anti-inflammatory activities of quinidine highlight further avenues of research into its diverse pharmacology. A thorough understanding of these non-ion channel targets is crucial for the safe and effective use of quinidine and for the development of new therapeutic agents with improved target selectivity. This guide provides a foundational resource for researchers and drug development professionals to navigate the multifaceted molecular pharmacology of this legacy antiarrhythmic drug.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinidine inhibition of the muscarine receptor-activated K+ channel current in atrial cells of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the mechanisms underlying modulation of quinidine sensitivity to cardiac I(Ks) block by protein kinase A-mediated I(Ks) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinidine is a competitive antagonist at alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinidine - Wikipedia [en.wikipedia.org]
- 9. Inhibitory effects of quinidine on rat heart muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dipot.ulb.ac.be [dipot.ulb.ac.be]
- 11. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Probing the mechanisms underlying modulation of quinidine sensitivity to cardiac IKs block by protein kinase A-mediated IKs phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
P-glycoprotein inhibitory activity of quinidine gluconate
An In-depth Technical Guide on the P-glycoprotein Inhibitory Activity of Quinidine (B1679956)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
P-glycoprotein (P-gp), the product of the multidrug resistance gene 1 (MDR1), is a critical ATP-dependent efflux transporter that plays a pivotal role in limiting the absorption and tissue distribution of a wide array of therapeutic agents. Its overexpression is a key mechanism behind multidrug resistance (MDR) in oncology and contributes to significant drug-drug interactions (DDIs). Quinidine, a class Ia antiarrhythmic agent, is a well-established, potent inhibitor of P-gp. This technical guide provides a comprehensive overview of the P-gp inhibitory activity of quinidine, detailing its mechanism of action, quantitative inhibitory parameters, experimental protocols for its assessment, and its profound clinical implications.
Introduction to P-glycoprotein and Quinidine
P-glycoprotein is a 170-kDa transmembrane protein expressed in various tissues with excretory or barrier functions, including the intestinal epithelium, liver, kidneys, and the blood-brain barrier.[1][2][3] It functions as a biological pump, actively extruding a broad spectrum of structurally diverse xenobiotics from the intracellular to the extracellular space.[4] This action serves as a protective mechanism but also presents a major challenge in drug development, as it can significantly reduce the oral bioavailability and central nervous system (CNS) penetration of many drugs.[4][5]
Quinidine is a medication historically used to treat cardiac arrhythmias.[6] Beyond its electrophysiological effects, it has been identified as a potent inhibitor of P-gp.[1][7][8] In fact, quinidine is both a substrate and a competitive inhibitor of the transporter.[1][7][8] This dual role forms the basis of its well-documented and clinically significant interactions with other P-gp substrate drugs, most notably digoxin (B3395198).[9][10][11] Understanding the specifics of this interaction is crucial for predicting and managing DDIs and for leveraging P-gp inhibition as a strategy to enhance drug delivery.
Mechanism of P-gp Inhibition by Quinidine
The primary mechanism by which quinidine inhibits P-gp is through competitive inhibition. As a P-gp substrate itself, quinidine competes with other substrate drugs (e.g., digoxin, verapamil) for binding to the transporter's active site.[1][7][8] This competition reduces the efflux capacity of P-gp for the co-administered drug, leading to its increased intracellular accumulation. This unified mechanism explains a range of observed pharmacokinetic changes, including increased intestinal absorption, decreased renal and biliary excretion, and enhanced penetration across the blood-brain barrier for P-gp substrates administered concomitantly with quinidine.[8][9]
Caption: Mechanism of P-gp efflux and its competitive inhibition by quinidine.
Quantitative Analysis of P-gp Inhibition
The potency of quinidine as a P-gp inhibitor has been quantified in numerous in vitro and in vivo studies. The data consistently demonstrate significant inhibition at clinically relevant concentrations.
Table 1: In Vitro P-gp Inhibition by Quinidine
| Parameter | Substrate | Cell Line | Value | Reference |
| IC₅₀ | Digoxin | Caco-2 | 2.2 µmol/L | [7][8] |
| % Inhibition (at 5 µmol/L) | Digoxin | Caco-2 | 57% | [1][2][3][7][8][10] |
| % Inhibition (at 100 µmol/L) | Digoxin | Caco-2 | ~100% (abolished polarized transport) | [7][8] |
| EC₅₀ | Verapamil | In vitro model | 0.9 µmol/L | [12] |
IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration.
Table 2: In Vivo Effects of Quinidine on P-gp Substrate Pharmacokinetics
| Study Type | Model | Substrate | Effect of Quinidine Co-administration | Reference |
| Preclinical | Wild-type mice | Digoxin | ▲ 73.0% in plasma concentration | [1][2][7][8] |
| Preclinical | Wild-type mice | Digoxin | ▲ 73.2% in brain concentration | [1][2][7][8] |
| Preclinical | P-gp knockout mice | Digoxin | No significant change in plasma or brain concentration | [1][2][7][8] |
| Clinical | Healthy volunteers | ¹¹C-Verapamil | ▲ 60% in distribution across the blood-brain barrier | [12][13] |
▲: Increase
Experimental Protocols
The assessment of P-gp inhibition is performed using standardized in vitro and in vivo models.
In Vitro: Caco-2 Bidirectional Transport Assay
The human colon adenocarcinoma cell line, Caco-2, is widely used because it differentiates into a polarized monolayer of enterocytes that endogenously express P-gp on their apical surface.[7][8][14] This model is considered the gold standard for assessing a compound's potential as a P-gp substrate and/or inhibitor.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto microporous membrane inserts (e.g., Transwell™) and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.
-
Transport Experiment:
-
The experiment is conducted in two directions: apical (AP) to basolateral (BL) to measure absorption, and basolateral (BL) to apical (AP) to measure efflux.
-
A known P-gp probe substrate (e.g., digoxin) is added to the donor compartment (either AP or BL).
-
To assess inhibition, the experiment is repeated with the addition of various concentrations of quinidine to both compartments.
-
Samples are taken from the receiver compartment at designated time points and analyzed for substrate concentration using LC-MS/MS or a radiolabel.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
The efflux ratio (ER) is determined by dividing the Papp (BL-AP) by the Papp (AP-BL). An ER significantly greater than 2 is indicative of active efflux.
-
Inhibition is quantified by the reduction in the efflux ratio in the presence of quinidine. The IC₅₀ value is calculated by determining the quinidine concentration that causes a 50% reduction in the net efflux of the probe substrate.
-
References
- 1. Inhibition of P-glycoprotein-mediated drug transport: A unifying mechanism to explain the interaction between digoxin and quinidine [seecomments] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. ahajournals.org [ahajournals.org]
- 4. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 5. P-Glycoprotein mediates the efflux of quinidine across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of P-glycoprotein at the Human Blood-Brain Barrier by Quinidine or Rifampin Treatment: A Positron Emission Tomography Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of P-glycoprotein at the Human Blood-Brain Barrier by Quinidine or Rifampin Treatment: A Positron Emission Tomography Imaging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of quinidine as a probe substrate for the in vitro P-gp inhibition assay in Caco-2 cell monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Quinidine Gluconate in Malaria Therapy: An In-depth Technical Review of Early Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the historical battle against malaria, particularly with the rise of chloroquine-resistant Plasmodium falciparum, researchers revisited older cinchona alkaloids for viable therapeutic alternatives. Quinidine (B1679956), the dextrorotatory diastereoisomer of quinine (B1679958), emerged as a potent antimalarial agent.[1] This technical guide delves into the early clinical research on quinidine gluconate, focusing on its efficacy, safety, and the experimental protocols that established its role in treating severe and resistant malaria.
Efficacy of this compound
Early clinical investigations in the 1980s demonstrated the effectiveness of intravenous this compound in treating severe falciparum malaria, even in cases where quinine resistance was a concern.[2][3] The key findings from these studies are summarized below.
Quantitative Clinical Outcomes
A pivotal study involving 14 patients with severe falciparum malaria treated with intravenous this compound showed significant parasite and fever clearance.[2] Another study highlighted the reduction in parasitemia in patients with severe and complicated malaria.[4]
| Parameter | Result | Study |
| Parasite Clearance | ||
| Mean Parasite Clearance Time | 49.4 ± 17.8 hours | White et al. (1985)[2] |
| Parasitemia Reduction | ≤ 1.1% within 28 to 72 hours (mean, 44.4 hours) | Miller et al. (1989)[4] |
| Fever Clearance | ||
| Mean Fever Elimination Time | 69.5 ± 18.7 hours | White et al. (1985)[2] |
| Cure Rate & Relapse | ||
| Primary Cure Rate | 12 out of 14 patients | White et al. (1985)[2] |
| Recurrent Parasitemia | 2 patients on Days 25 and 28 | White et al. (1985)[2] |
Experimental Protocols
The early studies on intravenous this compound for severe malaria followed specific protocols to ensure patient safety while evaluating efficacy. Below are the detailed methodologies from a key clinical trial.
Protocol for Intravenous this compound in Severe Falciparum Malaria[2]
1. Patient Selection:
-
Inclusion criteria: Patients diagnosed with severe falciparum malaria.
-
Exclusion criteria: Not explicitly detailed in the abstract, but typically would include contraindications to quinidine such as known hypersensitivity or certain cardiac conditions.[5][6]
2. Drug Administration:
-
Loading Dose: An initial intravenous infusion of this compound at a dose of 15 mg of quinidine base per kilogram of body weight.[2] An alternative regimen used a loading dose of 10 mg of this compound (equivalent to 6.2 mg of quinidine base) per kilogram of body weight administered over 1-2 hours.[1]
-
Maintenance Dose: Following the loading dose, a continuous infusion of 7.5 mg of quinidine base per kilogram of body weight was administered every eight hours.[2] Another protocol utilized a constant infusion of 0.02 mg of this compound per kilogram per minute.[1]
-
Duration of Therapy: Parenteral therapy was generally continued until the patient could tolerate oral medication and parasitemia was less than 1%, typically within 48 hours.[1]
3. Monitoring:
-
Parasitemia: Regular monitoring of parasite density through blood smears.
-
Clinical Symptoms: Frequent assessment of fever and other clinical signs of malaria.
-
Cardiac Monitoring: Continuous electrocardiographic (ECG) monitoring was common due to the known cardiac effects of quinidine.[2][7] Indications for slowing the infusion rate included a plasma quinidine level greater than 6 µg/mL, a QT interval greater than 0.6 seconds, or QRS widening beyond 25% of the baseline.[1]
-
Hemodynamics: Blood pressure was monitored, especially during the initial infusion.[2]
Mechanism of Action and Pharmacokinetics
Quinidine's antimalarial action targets the erythrocytic stage of the Plasmodium parasite.[5]
Signaling Pathway of Quinidine's Antimalarial Action
Caption: Mechanism of action of quinidine against Plasmodium.
The drug accumulates in the parasite's food vacuole, where it complexes with heme. This complex inhibits the activity of heme polymerase, preventing the detoxification of free heme into hemozoin. The resulting accumulation of cytotoxic free heme leads to the death of the parasite.[5]
Pharmacokinetic Profile
Pharmacokinetic studies revealed important parameters of quinidine when used for malaria.[2]
| Pharmacokinetic Parameter | Value |
| Elimination Half-Life | 12.8 hours |
| Volume of Distribution | 1.68 L/kg |
| Total Clearance | 1.75 mL/kg/min |
| Urinary Clearance | 0.62 mL/kg/min |
Quinidine was noted to have a larger volume of distribution compared to quinine.[2]
Safety and Adverse Effects
While effective, this compound is associated with a range of adverse effects, necessitating careful patient monitoring.
Common and Serious Adverse Effects
| Adverse Effect Category | Specific Manifestations |
| Cardiovascular | Electrocardiographic changes (QT interval prolongation, QRS complex widening, T-wave flattening), hypotension, and in some cases, life-threatening arrhythmias like torsades de pointes.[7][8][9] |
| Cinchonism | Tinnitus, headache, nausea, and blurred vision.[5] |
| Gastrointestinal | Diarrhea and upset stomach.[10] |
| General | Lightheadedness, headache, and tiredness.[10] |
Hypotension was observed in some patients during the initial infusion, which could be managed by saline infusion and temporary discontinuation of the drug.[7] Although ECG changes were common, serious dysrhythmias were not frequently reported in the early malaria trials when patients were closely monitored.[2]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a patient undergoing treatment with intravenous this compound for severe malaria based on the early research protocols.
Caption: Clinical workflow for severe malaria treatment with IV this compound.
Conclusion
The early research on this compound was instrumental in establishing it as a viable and often more readily available alternative to quinine for the treatment of severe and chloroquine-resistant falciparum malaria.[2][7] These studies provided crucial data on its efficacy, established effective and safe administration protocols, and characterized its pharmacokinetic and safety profiles. This foundational work paved the way for the inclusion of this compound in treatment guidelines for severe malaria, particularly in regions where parenteral quinine was not accessible.[1] The detailed methodologies and quantitative outcomes from this era remain a valuable reference for ongoing research and development of antimalarial therapies.
References
- 1. Treatment with this compound of Persons with Severe Plasmodium falciparum Infection: Discontinuation of Parenteral Quinine [cdc.gov]
- 2. Intravenous quinidine for the treatment of severe falciparum malaria. Clinical and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinidine in falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of severe malaria in the United States with a continuous infusion of this compound and exchange transfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quinidine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Intravenous this compound in the Treatment of Severe Plasmodium falciparum Infections [cdc.gov]
- 8. Quinidine: Package Insert / Prescribing Information [drugs.com]
- 9. Quinine and quinidine: a comparison of EKG effects during the treatment of malaria. — MORU Tropical Health Network [tropmedres.ac]
- 10. Quinidine | Side Effects, Dosage, Uses, and More [healthline.com]
Cellular Uptake and Distribution of Quinidine Gluconate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine (B1679956), a class IA antiarrhythmic agent and a stereoisomer of quinine, has a long history in the management of cardiac arrhythmias.[1][2][3] Its therapeutic efficacy is intrinsically linked to its journey through the body—from absorption to cellular uptake in target tissues and eventual elimination. A thorough understanding of the cellular and physiological factors governing the distribution of quinidine gluconate is paramount for optimizing its therapeutic use and mitigating potential adverse effects. This technical guide provides a comprehensive overview of the cellular uptake and distribution of this compound, with a focus on its transport mechanisms, tissue disposition, and the experimental methodologies used to elucidate these processes.
Pharmacokinetic Profile of Quinidine
The pharmacokinetic properties of quinidine have been extensively studied, revealing a large volume of distribution and significant plasma protein binding. These characteristics play a crucial role in its tissue penetration and overall disposition.
Table 1: Key Pharmacokinetic Parameters of Quinidine
| Parameter | Value | Species/Condition | Reference |
| Volume of Distribution (Vd) | 2.0 - 3.5 L/kg | Healthy adults | [4] |
| 3.0 ± 0.5 L/kg | Patients with arrhythmias | ||
| 0.5 L/kg | Patients with congestive heart failure | [5] | |
| 3.0 - 5.0 L/kg | Patients with liver cirrhosis | [5] | |
| Elimination Half-life | 6 - 8 hours | Adults | [5] |
| 5 - 12 hours | Healthy persons | [4] | |
| Plasma Protein Binding | 70 - 95% | [4] | |
| Bioavailability (oral) | 70 - 80% | [5] | |
| Clearance | 2.5 - 5.0 ml/min/kg | Healthy persons | [4] |
| 4.8 ± 0.8 ml/min/kg | Patients with arrhythmias |
Cellular Transport Mechanisms
The entry of quinidine into cells is a complex process involving both passive diffusion and active transport mechanisms. A key player in the active transport of quinidine is the efflux pump P-glycoprotein (P-gp).[6][7]
Quinidine is a known substrate and inhibitor of P-gp, a protein that actively transports a wide variety of substrates out of cells.[6][7][8] This interaction has significant implications for quinidine's distribution, particularly at physiological barriers like the blood-brain barrier, and is a major contributor to drug-drug interactions.[1][9][10] For instance, the co-administration of quinidine can lead to a significant increase in the plasma concentrations of other P-gp substrates, such as digoxin (B3395198).[6][7]
Studies using various cell lines have provided insights into the specific transport systems involved. In intestinal epithelial cells (LS180), the uptake of quinidine is temperature-dependent and is significantly increased by the alkalization of the medium, suggesting the involvement of a pH-dependent cation transport system.[11] This uptake can be inhibited by other hydrophobic cationic drugs.[11] Conversely, in renal epithelial cells (LLC-PK1), quinidine transport does not appear to be mediated by the same cation transport systems that handle drugs like procainamide (B1213733).[11]
Cellular transport mechanisms of quinidine.
Tissue Distribution
Quinidine exhibits a wide but non-uniform distribution throughout the body, with higher concentrations found in organs such as the heart, liver, and kidneys.[1] The tissue distribution of quinidine is nonlinear, which suggests that binding to tissue components is a saturable process.[12] This has been demonstrated in rat models where the tissue-to-plasma partition coefficients for several organs, including muscle, skin, liver, and lung, showed concentration dependence.[12]
Table 2: Tissue Distribution of Quinidine
| Tissue | Observation | Species | Reference |
| Heart, Liver, Kidneys | Higher concentrations achieved | [1] | |
| Muscle, Skin, Liver, Lung, GI Tract | Nonlinear tissue distribution suggesting saturable binding | Rat | [12] |
| Brain | Crosses the blood-brain barrier via passive diffusion and active transport | [1][9] |
The ability of quinidine to cross the blood-brain barrier is noteworthy and is mediated by both passive diffusion and an active transport system.[1][9] However, the presence of P-gp at the blood-brain barrier actively pumps quinidine out of the brain, limiting its central nervous system accumulation.[10]
Experimental Protocols
The understanding of quinidine's cellular uptake and distribution has been built upon a variety of in vitro and in vivo experimental models.
In Vitro Cell-Based Assays
-
Cell Lines: Renal epithelial cells (LLC-PK1), intestinal epithelial cells (LS180), and human colon carcinoma cells (Caco-2) are commonly used to study membrane transport mechanisms.[10][11][13]
-
Transport Studies: These experiments typically involve incubating the cells with radiolabeled or fluorescently tagged quinidine and measuring its intracellular accumulation over time. To distinguish between active and passive transport, studies are often conducted at different temperatures (e.g., 37°C for active transport and 4°C as a control for passive diffusion and surface binding). The influence of pH is assessed by altering the pH of the incubation medium.[11] The role of specific transporters is investigated by using known inhibitors and measuring their effect on quinidine uptake.[11]
In Vivo Animal Studies
-
Animal Models: Rats, guinea pigs, and mice, including genetically modified strains such as mdr1a(-/-) mice that lack P-glycoprotein, are valuable for studying the in vivo disposition of quinidine.[6][7][12][14]
-
Pharmacokinetic Analysis: Following intravenous or oral administration of quinidine, serial blood samples are collected to determine pharmacokinetic parameters. Tissue samples are harvested at various time points to quantify drug concentrations in different organs and to calculate tissue-to-plasma partition coefficients.[12]
-
Drug-Drug Interaction Studies: To investigate the role of P-gp in drug interactions, the disposition of a P-gp substrate (e.g., digoxin) is studied in the presence and absence of quinidine in both wild-type and P-gp knockout animals.[6][7]
Workflow for studying quinidine's effect on P-gp.
Conclusion
The cellular uptake and distribution of this compound are multifaceted processes governed by its physicochemical properties, plasma protein binding, and interaction with active transport proteins, most notably P-glycoprotein. Its large volume of distribution and concentration in key organs like the heart are central to its therapeutic action. The saturable nature of its tissue binding and its role as both a substrate and inhibitor of P-gp are critical considerations in clinical practice, particularly concerning drug-drug interactions. The experimental models outlined in this guide have been instrumental in building our current understanding and will continue to be vital for the development of safer and more effective antiarrhythmic therapies.
References
- 1. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound EXTENDED-RELEASE TABLETS USP [dailymed.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Inhibition of P-glycoprotein-mediated drug transport: A unifying mechanism to explain the interaction between digoxin and quinidine [seecomments] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinidine - Wikipedia [en.wikipedia.org]
- 9. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Membrane transport mechanisms of quinidine and procainamide in renal LLC-PK1 and intestinal LS180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of nonlinear tissue distribution of quinidine in rats by physiologically based pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Tissue binding sites involved in quinidine-cardiac glycoside interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Quinidine Gluconate in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine (B1679956), a class Ia antiarrhythmic agent, is a well-characterized blocker of several voltage-gated ion channels. Its primary mechanism of action involves the inhibition of both fast inward sodium currents (INa) and various potassium currents, leading to a prolongation of the action potential duration.[1][2] This property makes quinidine a valuable tool in the study of cardiac electrophysiology and in the development of novel antiarrhythmic drugs. Patch clamp electrophysiology is an indispensable technique for characterizing the effects of compounds like quinidine on specific ion channels with high temporal and electrical resolution.
These application notes provide a comprehensive guide to the preparation and use of quinidine gluconate solutions for patch clamp experiments, including detailed protocols for solution preparation, typical experimental conditions, and data presentation.
Data Presentation: Quantitative Summary of Quinidine's Effects
The following table summarizes the effective concentrations of quinidine for blocking various ion channels, as reported in the literature. These values can serve as a starting point for designing experimental concentrations.
| Ion Channel | Cell Type | IC50 / Effective Concentration | Reference |
| hERG (IKr) | HEK293 Cells | ~1 µM | --INVALID-LINK-- |
| Peak INa (NaV1.5) | HEK293 Cells | ~11 µM | --INVALID-LINK-- |
| Late INa (NaV1.5) | HEK293 Cells | ~12 µM | --INVALID-LINK-- |
| Transient Outward K+ Current (Ito) | Rabbit Atrial & Ventricular Myocytes | 3-10 µM (potent inhibition) | --INVALID-LINK-- |
| Inward Rectifier K+ Channel (IK1) | Guinea Pig Ventricular Myocytes | No significant effect on single-channel conductance | --INVALID-LINK-- |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Solvent: Sterile, deionized water, or a mixture of methanol (B129727) and water (1:1)[3]
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
0.2 µm syringe filter
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving:
-
For a water-based stock: Add a small volume of sterile, deionized water to the powder. Vortex thoroughly until fully dissolved. Water is a suitable solvent for this compound.
-
For a methanol/water stock: A mixture of methanol and water (1:1) can also be used to aid dissolution.[3]
-
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to the final extracellular solution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.2 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use. Quinidine solutions are light-sensitive and should be stored in light-resistant containers.[4]
Preparation of Extracellular and Intracellular Solutions
a) Extracellular (Bath) Solution (Tyrode's Solution)
| Component | Concentration (mM) |
| NaCl | 135-145 |
| KCl | 4.0-5.4 |
| CaCl2 | 1.8-2.0 |
| MgCl2 | 1.0 |
| HEPES | 10 |
| Glucose | 10 |
Protocol:
-
Dissolve all components except CaCl2 in ~90% of the final volume of deionized water.
-
Adjust the pH to 7.4 with NaOH.
-
Add CaCl2 while stirring to prevent precipitation.
-
Bring the solution to the final volume with deionized water.
-
Check and adjust the osmolarity to ~300-320 mOsm.
-
Filter sterilize using a 0.22 µm filter system. Store at 4°C.
b) Intracellular (Pipette) Solution (K-Gluconate Based)
| Component | Concentration (mM) |
| K-Gluconate | 120-140 |
| KCl | 10-20 |
| MgCl2 | 1.0-2.0 |
| EGTA | 5.0-10.0 |
| HEPES | 10 |
| Mg-ATP | 2.0-5.0 |
| Na-GTP | 0.3-0.4 |
Protocol:
-
Dissolve all components except Mg-ATP and Na-GTP in ~90% of the final volume of deionized water.
-
Adjust the pH to 7.2-7.3 with KOH.
-
Add Mg-ATP and Na-GTP.
-
Bring the solution to the final volume with deionized water.
-
Check and adjust the osmolarity to be slightly lower than the extracellular solution (~290-300 mOsm).
-
Aliquot into single-use tubes and store at -20°C. Thaw and filter through a 0.2 µm syringe filter before use.
Whole-Cell Patch Clamp Protocol for Quinidine Application
This protocol outlines the general procedure for whole-cell voltage-clamp recordings.
Workflow:
-
Cell Culture: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare and warm the extracellular solution to the recording temperature (room temperature or 35-37°C). Prepare the intracellular solution and keep it on ice.
-
Pipette Pulling: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Mounting: Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Stabilization: Allow the cell and recording to stabilize for several minutes.
-
Control Recording: Record baseline ion channel activity using an appropriate voltage protocol.
-
Quinidine Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of quinidine. Prepare the working quinidine solution by diluting the stock solution into the extracellular solution on the day of the experiment.
-
Drug Effect Recording: Record the ion channel activity in the presence of quinidine until a steady-state effect is observed.
-
Washout: Perfuse the chamber with the control extracellular solution to wash out the drug and observe the reversal of the effect.
Recommended Voltage-Clamp Protocols
a) hERG (IKr) Channel Block Assessment
This protocol is adapted from the FDA's recommendations for CiPA (Comprehensive in vitro Proarrhythmia Assay) studies.[5]
-
Holding Potential: -80 mV
-
Depolarization Step: +20 mV for 2 seconds
-
Repolarization Step: -50 mV for 2 seconds
-
Frequency: Every 15-20 seconds
-
Measurement: Measure the peak tail current during the repolarization step to -50 mV.
b) NaV1.5 (Peak INa) Channel Block Assessment
-
Holding Potential: -120 mV to ensure channels are in a rested state.
-
Test Pulse: A short (e.g., 20-40 ms) depolarizing step to various potentials (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit the peak inward current. A single test pulse to -10 mV or -20 mV is often used to assess block.
-
Frequency: A low frequency (e.g., 0.1-0.2 Hz) is used to minimize use-dependent block. For studying use-dependence, higher frequency pulse trains can be applied.
Visualizations
Caption: Workflow for the preparation and application of this compound solution.
Caption: Simplified mechanism of action of quinidine on cardiac ion channels.
Caption: Logical workflow of a whole-cell patch clamp experiment with quinidine.
References
Application Note: High-Performance Liquid Chromatography Method for the Analysis of Quinidine Gluconate
Introduction
Quinidine (B1679956) gluconate is a class IA antiarrhythmic agent used in the treatment of certain types of cardiac arrhythmias. The accurate and precise quantification of quinidine gluconate in pharmaceutical formulations is crucial for ensuring its safety and efficacy. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in pharmaceutical dosage forms. This method is suitable for routine quality control analysis, providing a reliable means to assess product quality.
Principle
The method employs a reversed-phase C18 column with an isocratic mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). The separation is based on the differential partitioning of this compound between the stationary phase and the mobile phase. Detection is achieved using a UV detector at a wavelength where quinidine exhibits strong absorbance. This method is capable of separating quinidine from its related substances and degradation products.[1][2]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with an isocratic pump, UV-Vis detector, and a data acquisition system is required for this analysis.
| Parameter | Specification |
| HPLC System | Isocratic Pumping System with UV-Vis Detector |
| Column | Terrosil C18 (100 mm x 4.6 mm, 5.0 µm) or equivalent |
| Mobile Phase | Phosphate Buffer (KH2PO4), pH 3.0 ± 0.02 : Acetonitrile (25:75 v/v)[2][3] |
| Flow Rate | 0.8 mL/min[2][3] |
| Detection Wavelength | 254 nm[2][3] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 5 minutes |
Reagent and Standard Preparation
-
Mobile Phase Preparation: A phosphate buffer can be prepared by dissolving approximately 7.0g of potassium dihydrogen orthophosphate in 1000ml of HPLC grade water. The pH is then adjusted to 3.0 ± 0.02 using orthophosphoric acid.[3] The buffer should be filtered through a 0.45 µm membrane filter and degassed prior to mixing with acetonitrile in a 25:75 (v/v) ratio.[3][4]
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Quinidine Working Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3][4]
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 20-60 µg/mL).[2][3]
Sample Preparation (from Tablets)
-
Accurately weigh and powder a sufficient number of tablets to obtain an average weight.
-
Transfer a quantity of the powder equivalent to 10 mg of quinidine into a 100 mL volumetric flask.[4]
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[4]
-
Dilute to the mark with the mobile phase, mix well, and filter the solution through a 0.45 µm syringe filter.[4]
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range of the assay.[4]
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[2]
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution | ≥ 2.0 between quinidine and any interfering peaks |
| %RSD of Standard Injections | ≤ 2.0% |
Quantitative Data
| Validation Parameter | Result |
| Linearity Range | 20 - 60 µg/mL[2][3] |
| Correlation Coefficient (r²) | ≥ 0.999[2][3] |
| Accuracy (% Recovery) | 99.77% - 101.39%[3] |
| Precision (%RSD) | |
| - Repeatability | 0.2%[2][3] |
| - Intermediate Precision | 0.1%[2][3] |
| Limit of Detection (LOD) | 0.001 µg/mL[3] |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Relationship between quinidine and its common related substances.
References
Application Notes and Protocols: Use of Quinidine Gluconate in Caco-2 Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting the oral absorption of drugs.[1][2] When cultured on semipermeable membranes, Caco-2 cells differentiate to form a monolayer of polarized enterocytes with tight junctions and brush borders, mimicking the intestinal epithelial barrier.[1][3] This model is instrumental in drug discovery for assessing intestinal permeability and identifying substrates of efflux transporters, such as P-glycoprotein (P-gp).[2][3]
P-glycoprotein is a key efflux transporter that actively pumps a wide range of xenobiotics out of cells, thereby limiting the oral bioavailability of many drugs. Quinidine (B1679956), an antiarrhythmic agent, is a well-established P-gp inhibitor and is also a substrate for P-gp.[1][4][5][6] This dual role makes quinidine gluconate a valuable tool in Caco-2 permeability assays. It can be used to validate the expression and activity of P-gp in the Caco-2 monolayer and to investigate the potential of a test compound to be a substrate of P-gp.[4][5] By comparing the permeability of a compound in the presence and absence of a P-gp inhibitor like quinidine, researchers can elucidate the role of P-gp-mediated efflux in its transport.[1][2]
These application notes provide a detailed protocol for utilizing this compound in a Caco-2 permeability assay to identify P-gp substrates.
Data Presentation
The impact of this compound on the permeability of a model P-gp substrate is summarized in the tables below. The data illustrates a significant decrease in the efflux ratio of the P-gp substrate in the presence of quinidine, indicating inhibition of P-gp-mediated efflux.
Table 1: Bidirectional Apparent Permeability Coefficients (Papp) of a Model P-gp Substrate
| Condition | Papp (A→B) (x 10-6 cm/s) | Papp (B→A) (x 10-6 cm/s) |
| Control (Substrate alone) | 0.5 | 5.0 |
| + this compound (100 µM) | 1.8 | 2.2 |
Papp (A→B): Apparent permeability from the apical (intestinal lumen) to the basolateral (blood) side. Papp (B→A): Apparent permeability from the basolateral to the apical side.
Table 2: Efflux Ratio of a Model P-gp Substrate
| Condition | Efflux Ratio (ER) |
| Control (Substrate alone) | 10.0 |
| + this compound (100 µM) | 1.22 |
The Efflux Ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
-
Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding on Transwell® Inserts: For permeability assays, Caco-2 cells are seeded onto the apical side of Transwell® polycarbonate membrane inserts (e.g., 24-well format) at a density of approximately 6 x 104 cells/cm2.
-
Monolayer Differentiation: The cells are cultured for 18-21 days to allow for differentiation and the formation of a confluent, polarized monolayer. The culture medium is changed every 2-3 days.
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is crucial for reliable permeability data.[3] This is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values above 250 Ω·cm2 are typically considered suitable for experiments. Additionally, the permeability of a paracellular marker, such as Lucifer yellow or mannitol (B672), is measured to confirm the tightness of the cell junctions. The apparent permeability (Papp) of mannitol should be less than 0.5 x 10-6 cm/s.
Bidirectional Permeability Assay
This protocol is designed to determine if a test compound is a substrate of P-gp by assessing its permeability in the presence and absence of the P-gp inhibitor, this compound.
-
Preparation of Transport Buffer: A common transport buffer is Hank's Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, adjusted to pH 7.4 for the basolateral side and pH 6.5 for the apical side to mimic physiological conditions.
-
Preparation of Dosing Solutions:
-
Test Compound Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in the transport buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be less than 1% to avoid cytotoxicity.
-
Test Compound + this compound Solution: Prepare a dosing solution containing the test compound at the same concentration as above, along with a P-gp inhibiting concentration of this compound (e.g., 100 µM).
-
-
Permeability Experiment:
-
Apical to Basolateral (A→B) Permeability:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution (test compound with or without this compound) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C on an orbital shaker for a defined period (e.g., 120 minutes).
-
At the end of the incubation, collect samples from the basolateral compartment for analysis.
-
-
Basolateral to Apical (B→A) Permeability:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution (test compound with or without this compound) to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Incubate the plate at 37°C on an orbital shaker for the same period as the A→B experiment.
-
At the end of the incubation, collect samples from the apical compartment for analysis.
-
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
Data Analysis
-
Calculate the Apparent Permeability Coefficient (Papp): The Papp value (in cm/s) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the membrane (cm2).
-
C0 is the initial concentration of the drug in the donor compartment (µmol/cm3).
-
-
Calculate the Efflux Ratio (ER): The efflux ratio is calculated by dividing the Papp in the B→A direction by the Papp in the A→B direction:
ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 suggests that the compound is actively transported by an efflux pump like P-gp. A significant reduction in the efflux ratio in the presence of this compound confirms that the compound is a P-gp substrate.
Mandatory Visualization
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Mechanism of P-gp inhibition by this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Validation of quinidine as a probe substrate for the in vitro P-gp inhibition assay in Caco-2 cell monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Inhibition of P-glycoprotein-mediated drug transport: A unifying mechanism to explain the interaction between digoxin and quinidine [seecomments] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
Application Notes and Protocols for Langendorff Heart Perfusion with Quinidine Gluconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff isolated heart preparation is a robust ex vivo model for characterizing the direct effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences.[1][2] This technique involves retrograde perfusion of the heart through the aorta, which closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the myocardium.[1][3] This allows for the detailed study of cardiac contractile strength, heart rate, and electrophysiological parameters in a controlled environment.[1][4]
Quinidine (B1679956), a Class Ia antiarrhythmic agent, primarily functions by blocking fast inward sodium channels (INa) during phase 0 of the cardiac action potential.[5][6] This action decreases the rate of rise of the action potential and reduces the conduction velocity in the atria, ventricles, and His-Purkinje system.[5][7] Quinidine also blocks potassium channels, which prolongs the repolarization phase and the effective refractory period.[5] These application notes provide a detailed protocol for utilizing the Langendorff perfusion system to investigate the electrophysiological and hemodynamic effects of quinidine gluconate on the isolated heart.
Key Applications
-
Pharmacological Screening: Assess the direct cardiac effects of this compound and other novel antiarrhythmic compounds.
-
Electrophysiology Studies: Investigate the effects of quinidine on cardiac conduction, refractoriness, and arrhythmogenesis.
-
Ischemia-Reperfusion Studies: Evaluate the potential cardioprotective effects of quinidine in the context of myocardial ischemia and reperfusion injury.[8]
-
Toxicology and Safety Pharmacology: Determine the cardiotoxic potential of compounds by observing changes in cardiac function.
Experimental Protocols
I. Preparation of Perfusion Buffer (Krebs-Henseleit Solution)
A commonly used physiological salt solution for Langendorff perfusion is the Krebs-Henseleit buffer.[1][4]
Composition of Krebs-Henseleit Buffer:
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.0 |
Preparation Steps:
-
Dissolve all components except CaCl2 in double-distilled water.
-
Bubble the solution with 95% O2 / 5% CO2 for at least 20 minutes to ensure adequate oxygenation and a physiological pH of 7.4.[3][4]
-
Slowly add the CaCl2 while stirring to prevent precipitation.
-
Maintain the buffer temperature at 37°C in a heated reservoir.[4][9]
II. Animal Preparation and Heart Isolation
The following protocol is a general guideline and should be adapted based on the animal model (e.g., rat, rabbit, guinea pig) and institutional animal care and use committee (IACUC) guidelines.[3][10]
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., sodium pentobarbital, 60 mg/kg, intraperitoneally).[9]
-
Administer heparin (e.g., 1000 IU/kg, intraperitoneally) to prevent blood coagulation.[9]
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia and minimize ischemic damage.[9][11]
-
Trim away excess tissue, such as the lungs and connective tissue, ensuring a sufficient length of the aorta remains for cannulation.[9]
III. Langendorff Perfusion Setup and Heart Mounting
-
Prime the Langendorff apparatus with oxygenated Krebs-Henseleit buffer, ensuring there are no air bubbles in the tubing.[12]
-
Securely mount the heart by cannulating the aorta onto the aortic cannula of the Langendorff apparatus.[3][9]
-
Initiate retrograde perfusion at a constant pressure (e.g., 70-80 mmHg) or constant flow (e.g., 13-15 ml/min for a rat heart).[9][11] The heart should resume beating shortly after perfusion begins.[9]
-
Allow the heart to stabilize for a baseline period of 15-30 minutes before introducing any pharmacological agents.[3]
IV. Introduction of this compound
-
Prepare stock solutions of this compound in the perfusion buffer.
-
Introduce this compound into the perfusate at desired concentrations. Studies have shown effects of quinidine at concentrations ranging from 1 µM to 100 µM.[8][13] It is recommended to perform a dose-response study.
-
Perfuse the heart with each concentration for a sufficient period to allow for equilibration and to observe the full effect (e.g., 15-20 minutes).
-
A washout period with the standard Krebs-Henseleit buffer should follow the drug administration to observe the reversibility of the effects.
V. Data Acquisition and Analysis
Continuously monitor and record the following parameters:
-
Hemodynamic Parameters:
-
Left Ventricular Developed Pressure (LVDP)
-
Heart Rate (HR)
-
Coronary Flow (CF)
-
Maximum rate of pressure development (+dP/dtmax) and relaxation (-dP/dtmax)[14]
-
-
Electrophysiological Parameters:
Data Presentation
The following tables summarize the expected effects of quinidine on key cardiac parameters based on published literature.
Table 1: Hemodynamic Effects of Quinidine in Isolated Perfused Heart
| Parameter | Effect of Quinidine | Concentration Range | Reference |
| Heart Rate | Negative chronotropic effect | High doses | [16][17] |
| Contractility (+dP/dtmax) | Negative inotropic effect | Dose-dependent | [14][17] |
| Coronary Perfusion Pressure | Variable/No significant change | - | [14] |
Table 2: Electrophysiological Effects of Quinidine in Isolated Perfused Heart
| Parameter | Effect of Quinidine | Concentration Range | Reference |
| PR Interval | Increased | Dose-dependent | [14] |
| QRS Duration | Increased | Dose-dependent | [14][15] |
| QT Interval / JT Interval | Increased | Dose-dependent | [7][14] |
Visualizations
Signaling Pathway of Quinidine's Action
Caption: Mechanism of action of Quinidine on cardiac ion channels.
Experimental Workflow for Langendorff Perfusion with Quinidine
Caption: Experimental workflow for studying Quinidine effects.
Logical Diagram of the Langendorff Apparatus Setup
Caption: Key components of the Langendorff perfusion system.
References
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Langendorff Heart [sheffbp.co.uk]
- 4. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. This compound [glowm.com]
- 8. Beneficial effects of quinidine on post-ischemic contractile failure of isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. adinstruments.com [adinstruments.com]
- 11. youtube.com [youtube.com]
- 12. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of quinidine on arrhythmias and conduction in an isolated tissue model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiac effects of quinidine on guinea-pig isolated perfused hearts after in vivo quinidine pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical and electrophysiological effects of intravenous quinidine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiovascular effects of quinidine and procainamide on intact dogs and isolated cross-perfused canine atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative study of the action of antiarrhythmic drugs on sinoatrial nodal pacemaker activity and contractility in the isolated blood-perfused atrium of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Impact of Quinidine Gluconate on hERG Channel Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the effects of quinidine (B1679956) gluconate on the human Ether-à-go-go-Related Gene (hERG) potassium channel. A thorough understanding of a compound's interaction with the hERG channel is a critical component of preclinical cardiac safety assessment due to the channel's crucial role in cardiac repolarization. Blockade of the hERG channel can lead to QT interval prolongation, a condition that increases the risk of developing potentially fatal cardiac arrhythmias, such as Torsades de Pointes (TdP).[1][2][3][4] Quinidine, a class Ia antiarrhythmic agent, is a well-characterized hERG channel blocker and serves as a valuable tool for validating hERG safety assays.[1][5][6][7]
Introduction to hERG Channel and Quinidine Blockade
The hERG channel is a voltage-gated potassium channel that conducts the rapid delayed rectifier potassium current (IKr), a key current responsible for the repolarization phase of the cardiac action potential.[3][8] The unique gating kinetics of the hERG channel, characterized by rapid inactivation and slow deactivation, are fundamental to its physiological function.[3]
Quinidine exerts its effects by directly blocking the hERG channel pore, thereby inhibiting the outward flow of potassium ions. This blockade is typically state-dependent, with a higher affinity for the open and/or inactivated states of the channel.[5][6][9] The potency of quinidine's hERG blockade can be influenced by several factors, including the expression system used for the assay, extracellular potassium concentration, and temperature.[4][6][10]
Quantitative Data Summary
The inhibitory effect of quinidine on the hERG channel is commonly quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize reported IC50 values for quinidine across various experimental conditions and cell lines.
Table 1: IC50 Values of Quinidine for hERG Channel Blockade in Different Expression Systems
| Expression System | IC50 (µM) | Temperature (°C) | Reference(s) |
| tsA201 cells | 0.32 ± 0.01 | Not Specified | [11] |
| HEK293 cells | 0.41 ± 0.04 | 37 | [6] |
| Ltk- cells | 0.8 ± 0.1 | Not Specified | [12][13] |
| CHO cells | 0.975 | 22 | [10] |
| CHO cells | 1.047 | 35 | [10] |
| Xenopus oocytes | 3.00 ± 0.03 | Not Specified | [12][13] |
| Xenopus oocytes | ~8 - 10 | Not Specified | [6] |
Table 2: Influence of Experimental Conditions on Quinidine's hERG Blockade
| Condition | Observation | Reference(s) |
| Increased extracellular K+ | Reduces quinidine block | [4] |
| Increased extracellular Mg2+ | Does not relieve quinidine inhibition, may cause additional suppression | [1] |
| Temperature | Minimal temperature-dependent effects on IC50 observed between 22°C and 35°C in CHO cells.[10] | [10] |
Experimental Protocols
The gold standard for assessing hERG channel activity and drug-induced block is the patch-clamp electrophysiology technique. Both manual and automated patch-clamp (APC) systems are widely used.[14][15][16] The following protocol outlines a typical experiment using an automated patch-clamp system with a cell line stably expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG).
Cell Culture and Preparation
-
Cell Line: Use a validated cell line stably expressing the human hERG channel (e.g., HEK293-hERG or CHO-hERG).
-
Culture Conditions: Culture cells according to standard protocols, typically in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: On the day of the experiment, harvest cells using standard enzymatic dissociation methods to obtain a single-cell suspension.
-
Cell Density: Resuspend cells in the appropriate extracellular solution at a density of approximately 1 x 106 cells/mL.[14]
Solutions and Reagents
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-glucose. Adjust pH to 7.4 with NaOH.[14]
-
Intracellular (Pipette) Solution (in mM): 50 KCl, 60 KF, 10 NaCl, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.[14][15]
-
Quinidine Gluconate Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as DMSO.
-
Test Solutions: Prepare serial dilutions of this compound in the extracellular solution to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all test solutions and does not exceed a level that affects channel activity (typically ≤0.1%).[15]
Automated Patch-Clamp Electrophysiology
This protocol is a generalized workflow adaptable to various APC platforms (e.g., Patchliner, QPatch, or Qube).[10][15]
-
System Preparation: Prime the APC system with the appropriate intracellular and extracellular solutions.
-
Cell Addition: Load the prepared cell suspension into the system.
-
Cell Capture and Sealing: The system will automatically capture individual cells and form high-resistance (giga-ohm) seals.
-
Whole-Cell Configuration: Establish the whole-cell patch-clamp configuration.
-
Current Recording:
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.
-
Example Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing step to +20 mV for 2-4 seconds to activate and then inactivate the hERG channels. Follow this with a repolarizing step to -50 mV for 2-4 seconds to elicit the tail current, which is used for analysis.[10]
-
-
Baseline Recording: Record stable baseline hERG currents in the extracellular solution (vehicle control).
-
Compound Application: Apply increasing concentrations of this compound to the cells. Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
Data Acquisition: Record the hERG current at each quinidine concentration.
-
Positive Control: At the end of each experiment, application of a potent and specific hERG blocker, such as E-4031 (0.5 - 1 µM), can be used to confirm the recorded current is indeed mediated by hERG channels.[17]
Data Analysis
-
Current Measurement: Measure the peak amplitude of the hERG tail current for each concentration of quinidine.
-
Percent Inhibition Calculation: Calculate the percentage of current inhibition at each concentration relative to the control (vehicle) current.
-
% Inhibition = (1 - (I_drug / I_control)) * 100
-
-
Concentration-Response Curve: Plot the percent inhibition as a function of the quinidine concentration.
-
IC50 Determination: Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient (n).
-
Effect = E_max / (1 + (IC50 / [Drug])^n)
-
Visualization of Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the proposed mechanism of quinidine's action on the hERG channel.
Caption: Experimental workflow for assessing quinidine's effect on hERG channels.
Caption: Quinidine blocks the open and inactivated states of the hERG channel.
References
- 1. researchgate.net [researchgate.net]
- 2. Further Insights into the Effect of Quinidine in Short QT Syndrome Caused by a Mutation in HERG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Insights Into the Gating Kinetics of the Cardiac hERG Channel, Illuminated by Structure and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular potassium dependency of block of HERG by quinidine and cisapride is primarily determined by the permeant ion and not by inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of kinetic properties of quinidine and dofetilide block of HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cinc.org [cinc.org]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect [mdpi.com]
- 10. sophion.com [sophion.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
Quinidine Gluconate in Animal Models of Arrhythmia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of quinidine (B1679956) gluconate in various preclinical animal models of cardiac arrhythmia. This document includes detailed experimental protocols, quantitative data on electrophysiological effects, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
Quinidine is a Class Ia antiarrhythmic agent.[1][2] Its primary mechanism of action involves the blockade of voltage-gated ion channels in cardiomyocytes.[1][3] Specifically, it blocks the fast inward sodium current (INa), which slows the rapid depolarization phase (Phase 0) of the cardiac action potential.[1][2][4] Quinidine also blocks certain potassium channels, which prolongs the repolarization phase (Phase 3) of the action potential.[1][2] This dual action leads to an increased action potential duration (APD) and a prolonged effective refractory period (ERP) in cardiac tissues, which helps to suppress and prevent various types of arrhythmias, including atrial fibrillation and ventricular tachycardia.[1][5]
Caption: Mechanism of action of this compound. (Within 100 characters)
Quantitative Data on Electrophysiological Effects
The following tables summarize the quantitative effects of quinidine administration on key electrophysiological parameters in various animal models.
Table 1: Effects of Quinidine on Ventricular Tachycardia (VT) in a Canine Model
| Parameter | Baseline | Quinidine (18 ± 9 µM serum concentration) | Reference |
| VT Cycle Length (ms) | 129 ± 26 | 157 ± 33 | [5] |
| VT Induction | Consistently inducible | Suppressed in 3 out of 12 animals | [5] |
| Effective Refractory Period | - | Increased by 7% (at 10 mg/kg) | [6] |
Table 2: Effects of Quinidine on Cardiac Action Potential in Various Species
| Animal Model | Preparation | Quinidine Concentration | Effect on Action Potential Duration (APD) | Reference |
| Guinea Pig | Atrial Muscle | 100 µM | Prolonged | [4] |
| Guinea Pig | Ventricular Muscle | 100 µM | Shortened | [4] |
| Rabbit | Atrial & Ventricular Myocytes | 3-10 µM | Lengthened | [2] |
| Canine | Ventricular Myocytes | 5-20 µM | Decreased initially, prolonged after washout | [3] |
Table 3: Dosages of this compound Used in Different Animal Models
| Animal Species | Indication | Route of Administration | Dosage | Reference |
| Dog | Ventricular Arrhythmia | IM | 6–20 mg/kg every 6 hours | [7] |
| Dog | Ventricular Arrhythmia | PO | 6–20 mg/kg every 6–8 hours | [7] |
| Horse | Atrial Fibrillation | IV | 1.0-1.5 mg/kg bolus injections every 10-15 minutes (up to 11 mg/kg total) | [8] |
| Rat | Aconitine-induced arrhythmia | - | 30 mg/kg required for efficacy | [9] |
Experimental Protocols
Preparation of this compound for Intravenous Administration
Materials:
-
This compound powder
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP (Sterile Saline)
-
Sterile vials
-
0.22 µm sterile syringe filters
Procedure:
-
In a sterile environment, dissolve the required amount of this compound powder in a small volume of Sterile Water for Injection. Gentle warming may be necessary to aid dissolution.[1]
-
Once fully dissolved, dilute the solution to the final desired volume with 0.9% Sterile Saline.[1]
-
Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.[1]
-
Store the sterile solution at 4°C and protect it from light. It is recommended to use freshly prepared solutions for each experiment.[1]
Note: It has been observed that a significant percentage of quinidine can be lost due to absorption to polyvinyl chloride (PVC) infusion systems.[10] Consider using glass syringes and shorter tubing to minimize drug loss.[10]
Canine Model of Ventricular Tachycardia (Post-Myocardial Infarction)
This protocol is adapted from studies investigating the electrophysiological effects of quinidine in a canine model of ventricular tachycardia.[1][5]
1. Induction of Myocardial Infarction:
-
Anesthetize adult mongrel dogs.
-
Perform a left thoracotomy and ligate the left anterior descending coronary artery to induce an ischemic injury.[1]
-
Allow the animals to recover for 3-10 days. This period allows for the development of a stable substrate for ventricular tachycardia.[1]
2. Baseline Electrophysiological Study:
-
Under anesthesia, introduce electrode catheters into the heart via peripheral vessels.
-
Perform programmed electrical stimulation (PES) to induce and record baseline ventricular tachycardia.[1]
3. Quinidine Administration:
-
Administer a continuous intravenous infusion of this compound to achieve and maintain a target serum concentration (e.g., 18 ± 9 µM).[1][5]
4. Post-Drug Electrophysiological Study:
-
Repeat the PES protocol to assess the effect of quinidine on the inducibility and characteristics of ventricular tachycardia.[1]
-
Analyze changes in VT cycle length, inducibility, and other electrophysiological parameters.[1]
Caption: Canine Ventricular Tachycardia Model Workflow. (Within 100 characters)
Rodent Model of Aconitine-Induced Arrhythmia
This protocol describes the chemical induction of arrhythmia in rats.
1. Animal Preparation:
-
Anesthetize the rats (e.g., with sodium pentobarbital).
-
Insert cannulas into a femoral vein for drug administration and record an electrocardiogram (ECG).
2. Quinidine Administration:
-
Administer this compound intravenously at the desired dose (e.g., up to 30 mg/kg).[9]
3. Arrhythmia Induction:
-
Following quinidine administration, infuse aconitine (B1665448) (e.g., 0.001% solution at a rate of 2 µ g/min via the sublingual vein) to induce ventricular arrhythmias.[11]
-
Continuously monitor the ECG for the onset of ventricular premature contractions (VPCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
4. Data Analysis:
-
Determine the cumulative dose of aconitine required to induce each type of arrhythmia.
-
Compare the arrhythmogenic dose of aconitine in control versus quinidine-treated animals.
Caption: Aconitine-Induced Arrhythmia Model in Rats. (Within 100 characters)
Isolated Perfused Heart (Langendorff) Model
This ex vivo model is suitable for studying the direct cardiac effects of quinidine in species like rabbits and guinea pigs.[1][12]
1. Heart Isolation:
-
Anesthetize the animal (e.g., rabbit or guinea pig) and perform a thoracotomy.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
2. Langendorff Perfusion:
-
Mount the heart on a Langendorff apparatus and begin retrograde perfusion through the aorta with warm (37°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution.[1][12]
-
Krebs-Henseleit solution composition (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 5.5 glucose, 2 Na-pyruvate, and 2 CaCl₂.[12]
-
-
Allow the heart to stabilize and record a baseline ECG.
3. Quinidine Administration:
-
Introduce this compound into the perfusate at the desired concentration.
4. Electrophysiological Measurements:
-
Continuously monitor the ECG to assess the effects of quinidine on heart rate, rhythm, and conduction intervals.
-
Pacing protocols can be applied to measure parameters such as effective refractory period and action potential duration.
Caption: Langendorff Isolated Heart Perfusion Workflow. (Within 100 characters)
References
- 1. benchchem.com [benchchem.com]
- 2. Quinidine-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action potential, membrane currents and force of contraction in mammalian heart muscle fibers treated with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinidine/quinine: stereospecific electrophysiologic and antiarrhythmic effects in a canine model of ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of intravenous LNC-834, a new antiarrhythmic agent, and quinidine in canine models of arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmics for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Treatment of atrial fibrillation in horses by intravenous administration of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of effects of quinidine and E-4031 on aconitine and strophantin G induced cardiac arrhythmia in rats and guinea pigs [cjpt.magtechjournal.com]
- 10. Loss of this compound injection in a polyvinyl chloride infusion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. cinc.org [cinc.org]
Application Notes and Protocols: Dosing Considerations for Quinidine Gluconate in Canine Studies
Introduction
Quinidine (B1679956), a class Ia antiarrhythmic agent, functions primarily by blocking sodium channels, which prolongs the effective refractory period and conduction time in cardiac tissue.[1] These electrophysiological effects make it a subject of interest in canine models of ventricular tachyarrhythmia.[1] Quinidine gluconate is one of the available salt forms, and its administration requires careful consideration of dosing to achieve therapeutic plasma concentrations while avoiding toxicity.[2][3] These notes provide detailed protocols and pharmacokinetic data to guide researchers in designing and executing canine studies involving this compound.
Quantitative Data Summary
Pharmacokinetic parameters for quinidine vary significantly based on the route of administration and the specific salt used. The gluconate salt is absorbed more slowly than the sulfate (B86663) salt when administered orally.[3] Individualized treatment is often necessary due to notable pharmacodynamic variation among animals.[2]
Table 1: Dosing Regimens and Pharmacokinetic Parameters of Quinidine in Dogs
| Parameter | Intravenous (IV) | Intramuscular (IM) - Gluconate | Oral (PO) - Gluconate/Sulfate |
| Dose Regimen | 5–10 mg/kg, every 6 hours[4] | 6–20 mg/kg, every 6 hours[2][4] | 6–20 mg/kg, every 6–8 hours[2][4] |
| Elimination Half-Life (t½) | ~5.6 - 12 hours[5][6] | Not Reported | Not Reported |
| Volume of Distribution (Vdss) | 4.78 ± 1.11 L/kg[5] | Not Reported | Not Reported |
| Total Body Clearance | 0.074 ± 0.047 L/min[5] | Not Reported | Not Reported |
| Therapeutic Serum Levels | 2.3 to 7.5 µg/mL[7] | 2.3 to 7.5 µg/mL[7] | 2.3 to 7.5 µg/mL[7] |
| Potential Side Effects | Hypotension[8][9] | Pain on injection[3] | Anorexia, vomiting[10] |
Note: Pharmacokinetic values can vary. The half-life for quinidine elimination in dogs has been reported as 5.59 hours and also as 720 ± 343 minutes (12 ± 5.7 hours).[5][6] Data is primarily for quinidine base unless specified.
Experimental Protocols
Protocol for Intravenous (IV) Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of intravenously administered this compound in canines.
Materials:
-
This compound for injection
-
Sterile saline (0.9% NaCl) or 5% Dextrose in Water (D5W) for dilution
-
Intravenous catheters (20-22 gauge)
-
Syringes of various sizes
-
Heparinized blood collection tubes (e.g., lithium heparin)
-
Centrifuge
-
Pipettes and cryovials for plasma separation and storage
-
-70°C freezer
-
Analytical equipment (e.g., HPLC system) for quinidine concentration analysis
Methodology:
-
Animal Preparation: Healthy adult beagle dogs are commonly used.[5] Animals should be fasted overnight (approximately 12 hours) with free access to water. Record the body weight of each dog for accurate dose calculation.
-
Catheterization: Place two intravenous catheters, one in each cephalic vein. Use one for drug infusion and the other for serial blood sampling to avoid sample contamination.
-
Dosing: Aseptically prepare the this compound solution. Administer the calculated dose (e.g., 5-10 mg/kg) as a slow intravenous infusion.[2][4]
-
Blood Sampling: Collect heparinized blood samples (approx. 2-3 mL) at predetermined time points. A typical schedule includes a pre-dose sample (0) and samples at 5, 15, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes post-administration.[6]
-
Sample Processing: Immediately after collection, centrifuge the blood samples (e.g., at 1500 x g for 10 minutes) to separate the plasma.
-
Storage: Transfer the plasma into labeled cryovials and store at -70°C until analysis.[6]
-
Bioanalysis: Determine the concentration of quinidine in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis with appropriate software to calculate key parameters, including elimination half-life (t½), volume of distribution (Vd), and total body clearance (Cl).
Protocol for Oral Bioavailability Study
Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound tablets.
Materials:
-
This compound tablets
-
Intravenous catheter for blood sampling
-
All other materials as listed in Protocol 3.1
Methodology:
-
Animal Preparation: Follow the same procedure as in Protocol 3.1 (Step 1).
-
Catheterization: Place a single intravenous catheter for blood sampling.
-
Dosing: Administer the oral dose of this compound (e.g., 6-20 mg/kg) as a tablet.[4] Ensure the dog swallows the tablet completely. A small amount of water can be given to aid swallowing.
-
Blood Sampling: Collect heparinized blood samples at appropriate time points to capture the absorption phase. A typical schedule includes a pre-dose sample (0) and samples at 15, 30, 60, 90, 120 minutes, and 4, 6, 8, 12, and 24 hours post-administration.
-
Sample Processing, Storage, and Bioanalysis: Follow steps 5, 6, and 7 from Protocol 3.1.
-
Pharmacokinetic Analysis: Calculate oral pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). Oral bioavailability (F) can be calculated by comparing the dose-normalized AUC from the oral study to that from a previous intravenous study in the same animals (cross-over design).
Visualizations
Experimental Workflows
Caption: Workflow for an intravenous (IV) pharmacokinetic study of quinidine in canines.
Caption: Workflow for an oral bioavailability study of quinidine in canines.
Important Dosing Considerations
-
Cardiovascular Effects: Quinidine can cause dose-related hypotension, particularly with intravenous administration.[8][9] It is crucial to monitor heart rate and blood pressure during and after dosing.[10] Chronic oral administration of quinidine at therapeutic doses (2.3 to 7.5 µg/ml) has been shown to produce no significant depression in left ventricular performance in conscious dogs at rest.[7]
-
Drug Interactions: Quinidine is known to interact with other drugs. For instance, it can inhibit the renal clearance of digoxin, not by competition at the tubular level, but by causing a decrease in renal blood flow.[11] This potential for interaction should be considered in study design and when interpreting results.
-
Formulation Differences: The salt form affects absorption. This compound is absorbed more slowly than quinidine sulfate after oral administration.[3] This must be accounted for when designing oral dosing schedules and comparing data across studies that use different formulations.
-
Adverse Effects: Besides cardiovascular effects, quinidine can cause vomiting and anorexia.[10] The intramuscular injection route can be painful.[3] Animals should be monitored closely for any signs of adverse reactions.
References
- 1. Quinidine/quinine: stereospecific electrophysiologic and antiarrhythmic effects in a canine model of ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmics for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 3. Antiarrhythmics for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Table: Commonly Used Cardiovascular Drugs and Dosages-MSD Veterinary Manual [msdvetmanual.com]
- 5. Pharmacokinetics and pharmacodynamics of quinidine and its metabolite, quinidine-N-oxide, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Effects of chronic oral quinidine on left ventricular performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of quinidine and procainamide on intact dogs and isolated cross-perfused canine atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of intravenous LNC-834, a new antiarrhythmic agent, and quinidine in canine models of arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiology Drug Formulary – CardioRush [sites.tufts.edu]
- 11. Effects of quinidine on the renal tubular and biliary transport of digoxin: in vivo and in vitro studies in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quinidine as a Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine (B1679956), a well-known antiarrhythmic agent, possesses intrinsic fluorescent properties that make it a viable candidate for cellular imaging studies. As a stereoisomer of quinine, a widely used fluorescence standard, quinidine exhibits strong fluorescence in acidic environments. This property can be leveraged to visualize cellular uptake, distribution, and to probe specific intracellular environments. These application notes provide a comprehensive overview of the fluorescent properties of quinidine and detailed protocols for its use in cellular imaging experiments.
Fluorescent Properties of Quinidine
The fluorescence of quinidine is attributed to its quinoline (B57606) ring structure. Its spectral characteristics are influenced by the local environment, particularly pH. In acidic conditions, the quinoline nitrogen becomes protonated, leading to a significant enhancement of its fluorescence quantum yield.
Quantitative Data Summary
The following table summarizes the key fluorescent properties of quinidine, primarily based on data from its diastereomer, quinine, which is extensively characterized as a fluorescence standard. It is important to note that while structurally similar, minor differences in the photophysical properties of quinidine may exist.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~350 nm | Can also be excited at ~250 nm.[1][2] |
| Emission Maximum (λem) | ~450 nm | |
| Quantum Yield (Φf) | ~0.55 | In 0.05 M H2SO4.[1] Chloride ions can quench fluorescence.[1] |
| Fluorescence Lifetime (τ) | ~19 ns | In 0.1 M H2SO4. Can exhibit multi-exponential decay. |
Experimental Protocols
Protocol 1: Preparation of Quinidine Stock Solution
Objective: To prepare a concentrated stock solution of quinidine for cell culture applications.
Materials:
-
Quinidine sulfate (B86663) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of quinidine sulfate powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Live-Cell Imaging of Quinidine Uptake
Objective: To visualize the uptake and subcellular distribution of quinidine in live cells using fluorescence microscopy.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy
-
Complete cell culture medium
-
Quinidine stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Fluorescence microscope equipped with a DAPI filter set (or similar UV excitation filter) and an environmental chamber (37°C, 5% CO2)
Procedure:
-
Culture cells to the desired confluency (typically 60-80%) on the imaging substrate.
-
On the day of the experiment, prepare a working solution of quinidine by diluting the stock solution in pre-warmed complete cell culture medium to the final desired concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and gently wash once with pre-warmed PBS.
-
Add the quinidine-containing medium to the cells.
-
Incubate the cells in the environmental chamber of the microscope for the desired time period (e.g., 30 minutes to several hours) to allow for cellular uptake.
-
Mount the imaging dish on the microscope stage.
-
Acquire images using the appropriate fluorescence channel (Excitation: ~350 nm, Emission: ~450 nm).
-
Optional: Acquire time-lapse images to monitor the dynamics of quinidine uptake and distribution.
Protocol 3: Co-localization Studies with Lysosomal Markers
Objective: To determine if quinidine accumulates in lysosomes, which are acidic organelles that can enhance its fluorescence.
Materials:
-
Cells cultured on glass-bottom dishes
-
Quinidine (prepared as in Protocol 2)
-
A commercial lysosomal marker (e.g., LysoTracker™ Red)
-
Fluorescence microscope with appropriate filter sets for quinidine and the lysosomal marker
Procedure:
-
Load cells with quinidine as described in Protocol 2.
-
During the last 30-60 minutes of the quinidine incubation, add the lysosomal marker to the culture medium according to the manufacturer's instructions.
-
Gently wash the cells with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium or an imaging buffer.
-
Image the cells sequentially using the filter sets for quinidine and the lysosomal marker.
-
Analyze the images for co-localization of the green (quinidine) and red (lysosomal marker) signals, which would appear as yellow in a merged image.
Diagrams
Caption: Experimental workflow for cellular imaging with quinidine.
Caption: Hypothesized mechanism of quinidine fluorescence in cells.
References
Application Notes and Protocols for Electrophysiological Recording Techniques with Quinidine Gluconate Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine (B1679956), a Class Ia antiarrhythmic agent, has long been a subject of electrophysiological investigation due to its significant effects on cardiac ion channels. As the gluconate salt, it is utilized both clinically and in preclinical research to study its modulation of cardiac action potentials and its potential for both therapeutic and proarrhythmic outcomes. These application notes provide detailed protocols for utilizing quinidine gluconate in various electrophysiological recording techniques, offering insights into its mechanism of action and its impact on cellular electrophysiology.
Quinidine's primary mechanism of action involves the blockade of the fast inward sodium current (INa), which slows the upstroke of the cardiac action potential (Phase 0) and reduces conduction velocity in the atria, ventricles, and His-Purkinje system.[1] Additionally, quinidine blocks several potassium currents, prolonging the repolarization phase (Phase 3) and thereby extending the action potential duration (APD) and the effective refractory period.[1] These actions contribute to its antiarrhythmic effects in conditions such as atrial fibrillation, atrial flutter, and ventricular arrhythmias.[1] However, its complex pharmacology, including interactions with multiple ion channel subtypes, also underlies its potential for proarrhythmic effects, most notably Torsade de Pointes.
These notes will detail standard electrophysiological protocols, including whole-cell patch-clamp (voltage-clamp and current-clamp), to enable researchers to effectively study the electrophysiological properties of this compound.
Data Presentation: Quantitative Effects of Quinidine on Ion Channels and Action Potential Parameters
The following tables summarize the quantitative effects of quinidine on various cardiac ion channels and action potential parameters, as determined by electrophysiological studies. These values can serve as a reference for experimental design and data interpretation.
Table 1: Inhibitory Effects of Quinidine on Cardiac Ion Channels (IC50 Values)
| Ion Channel | Current | Species/Cell Line | IC50 (µM) | Notes |
| Nav1.5 | INa (peak) | HEK293 | 28.9 ± 2.2 | Voltage-dependent block.[2] |
| Nav1.5 | INa (late) | HEK293 | 12.2 ± 0.5 | Greater potency on the late component.[2] |
| hERG (Kv11.1) | IKr | HEK293 / CHO | ~1 - 10 | A key contributor to QT prolongation. |
| KvLQT1/minK | IKs | CHO | >30 | Lower potency compared to IKr. |
| Kv1.5 | IKur | HL-1 atrial myocytes | 10 | Important in atrial repolarization.[3] |
| Kv4.2 | Ito | HL-1 cells | 10 | Contributes to early repolarization (Phase 1).[3] |
| Kv2.1 | IK | HL-1 cells | 20 | [3] |
| Kir2.x | IK1 | Rat Ventricular Myocytes | >100 | Low potency on the inward rectifier potassium current.[3] |
| Cav1.2 | ICaL | Canine Ventricular Myocytes | Tonic and use-dependent block | Reversibly decreased peak calcium current.[4] |
Table 2: Effects of Quinidine on Cardiac Action Potential Parameters
| Parameter | Cell Type | Species | Effect | Concentration | Notes |
| Vmax (Maximum Upstroke Velocity) | Ventricular Myocytes | Canine | Decrease | 5-20 µM | Reflects blockade of INa.[4] |
| Action Potential Amplitude | Ventricular Myocytes | Canine | Decrease | 5-20 µM | [4] |
| Action Potential Duration (APD) | Ventricular Myocytes | Canine | Prolongation | 5-20 µM | Prolongation observed after washout.[4] |
| APD Restitution Slope | RVOT | Human (Brugada Syndrome) | Decrease | Intravenous | May suppress induction of ventricular fibrillation.[5] |
| QRS Duration | In vivo | Human | Increase | 4.4 - 9.1 mg/kg IV | [6] |
| QTc Interval | In vivo | Human | Increase | 9.1 ± 1.6 mg/kg IV | [7] |
| Ventricular Tachycardia Cycle Length | In vivo | Human | Increase (287 to 361 ms) | 9.1 ± 1.6 mg/kg IV | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of INa in HEK293 Cells Expressing Nav1.5
This protocol is designed to assess the tonic and use-dependent block of the cardiac sodium channel by this compound.
1. Cell Preparation:
-
Culture HEK293 cells stably expressing human Nav1.5 channels under standard conditions.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
-
External Solution (in mM): 130 NaCl, 4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Dextrose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 7 NaCl, 1 MgCl2, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in deionized water and make fresh serial dilutions in the external solution on the day of the experiment.
3. Recording Procedure:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution at a rate of 1-2 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before recording.
4. Voltage-Clamp Protocol for Tonic Block:
-
Hold the cell at -120 mV.
-
Apply a 500 ms (B15284909) depolarizing pulse to -20 mV to elicit the peak INa.
-
Repeat this pulse every 10 seconds.
-
After obtaining a stable baseline current, perfuse the cell with increasing concentrations of this compound.
-
Measure the peak inward current at each concentration to determine the IC50 for tonic block.
5. Voltage-Clamp Protocol for Use-Dependent Block:
-
Hold the cell at -120 mV.
-
Apply a train of 20 depolarizing pulses to -20 mV (20 ms duration) at a frequency of 1 Hz.
-
Measure the peak current of the first and last pulse in the train.
-
Perform this protocol in the absence and presence of this compound to assess use-dependent block.
Protocol 2: Current-Clamp Recording of Action Potentials in Isolated Cardiomyocytes
This protocol is for investigating the effects of this compound on the action potential morphology, particularly the APD.
1. Cell Isolation:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) using enzymatic digestion with collagenase and protease.
-
Store the isolated, rod-shaped, Ca2+-tolerant myocytes in a holding solution at room temperature.
2. Solutions:
-
External Solution (Tyrode's Solution, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 4 MgATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare as described in Protocol 1.
3. Recording Procedure:
-
Follow the same procedure for obtaining a whole-cell configuration as described in Protocol 1.
-
After establishing the whole-cell configuration, switch to current-clamp mode.
-
Allow the cell to stabilize and record the resting membrane potential.
4. Action Potential Elicitation and Analysis:
-
Inject short (2-5 ms) suprathreshold depolarizing current pulses to elicit action potentials at a steady-state pacing frequency (e.g., 1 Hz).
-
Record baseline action potentials for several minutes.
-
Perfuse the cell with the desired concentration of this compound and continue to record action potentials.
-
Analyze the following parameters: Resting Membrane Potential, Action Potential Amplitude, Vmax of the upstroke, and Action Potential Duration at 50% and 90% repolarization (APD50 and APD90).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for voltage-clamp studies.
Caption: State-dependent block of sodium channels by quinidine.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of extracellular K+ concentrations on quinidine-induced K+ current inhibition in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of quinidine on the action potential duration restitution property in the right ventricular outflow tract in patients with brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical and electrophysiological effects of intravenous quinidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of intravenous quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Quinidine Gluconate in Drug-Drug Interaction Screening
Introduction
Quinidine (B1679956), an antiarrhythmic agent, is a potent and specific inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] CYP2D6 is responsible for the metabolism of approximately 25% of clinically used drugs, making it a critical enzyme in drug development and safety assessment.[3] Due to its strong inhibitory effect, quinidine (often as quinidine gluconate) is recommended by regulatory bodies, including the U.S. Food and Drug Administration (FDA), as a reference or "perpetrator" drug in clinical drug-drug interaction (DDI) studies.[1][2] These studies are essential to determine if a new investigational drug is a substrate of CYP2D6, thereby predicting potential adverse reactions when co-administered with other drugs metabolized by this pathway.
Application Notes
Principle of Application
The core application of quinidine in DDI screening lies in its ability to selectively block the metabolic activity of CYP2D6. When an investigational drug (the "victim") is co-administered with quinidine, a significant increase in the plasma concentration (e.g., Area Under the Curve or AUC) of the victim drug indicates that its clearance is dependent on CYP2D6. According to FDA guidance, a strong inhibitor like quinidine is expected to cause a ≥5-fold increase in the AUC of a sensitive CYP2D6 substrate.[3] This information is crucial for predicting DDIs and informing appropriate dosing recommendations or contraindications in clinical practice.
Scope of Use
This compound is utilized in both in vitro and in vivo DDI screening settings:
-
In Vitro Screening: Used as a positive control inhibitor in assays with human liver microsomes (HLMs) or recombinant CYP2D6 enzymes.[4] These experiments help to determine the half-maximal inhibitory concentration (IC50) of a test compound and validate the assay's sensitivity to known inhibitors.[4]
-
In Vivo Clinical Studies: Administered to healthy volunteers to assess its impact on the pharmacokinetics of a co-administered investigational drug. This is the gold standard for definitively characterizing a drug as a CYP2D6 substrate and quantifying the magnitude of the interaction.
Experimental Protocols
Protocol 1: In Vitro CYP2D6 Inhibition Assay
Objective: To determine the IC50 value of a test compound for CYP2D6 inhibition, using quinidine as a positive control.
Materials:
-
Human Liver Microsomes (HLMs)
-
CYP2D6 Probe Substrate (e.g., Dextromethorphan or Bufuralol)
-
NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
Quinidine (Positive Control)
-
Test Compound
-
Stopping Reagent (e.g., cold Acetonitrile)
-
96-well microplates
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Prepare stock solutions of the test compound and quinidine in a suitable solvent (e.g., DMSO). Create a range of serial dilutions.
-
Reaction Mixture: In a 96-well plate, add the potassium phosphate buffer, HLM suspension, and the appropriate concentration of the test compound or quinidine.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzymes.
-
Initiation: Start the metabolic reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubation: Incubate the reaction for a predetermined time (e.g., 15-30 minutes) at 37°C. This duration should be within the linear range of metabolite formation.
-
Termination: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the metabolite (e.g., Dextrorphan from Dextromethorphan) using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Clinical DDI Study (In Vivo)
Objective: To evaluate the effect of multiple doses of this compound (perpetrator) on the single-dose pharmacokinetics of an investigational drug (victim).
Study Design: A single-center, open-label, two-period, fixed-sequence study in healthy adult volunteers.
Methodology:
-
Period 1 (Baseline):
-
On Day 1, administer a single oral dose of the investigational drug to subjects after an overnight fast.
-
Collect serial blood samples for pharmacokinetic analysis at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
-
Washout Period: A washout period of sufficient duration (typically 7-14 days) to ensure complete elimination of the investigational drug.
-
Period 2 (Inhibition):
-
Administer this compound to achieve steady-state concentrations known to cause maximal CYP2D6 inhibition (e.g., 200 mg twice daily for several days).[5]
-
On the final day of quinidine administration, co-administer the single oral dose of the investigational drug.
-
Collect serial blood samples for pharmacokinetic analysis at the same time points as in Period 1.
-
-
Bioanalysis: Analyze plasma samples for concentrations of the investigational drug and its potential metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic (PK) parameters, including AUC from time zero to infinity (AUC₀₋inf), AUC from time zero to the last measurable concentration (AUC₀₋t), and maximum plasma concentration (Cmax).
-
Statistical Analysis: Compare the PK parameters of the investigational drug when administered alone versus with quinidine. Calculate the geometric mean ratios (GMRs) and 90% confidence intervals for AUC and Cmax. A significant increase in these parameters confirms a DDI mediated by CYP2D6 inhibition.
Data Presentation
Quantitative data from these studies are summarized in tables for clarity and comparison.
Table 1: Representative In Vitro CYP2D6 Inhibition Data
| Compound | Probe Substrate | System | IC50 (µM) |
| Quinidine | Dextromethorphan | HLM | 0.063[6] |
| Quinidine | Bufuralol | HLM | 0.02 - 0.06[7][8][9] |
| Test Compound A | Dextromethorphan | HLM | [Insert Value] |
| Test Compound B | Dextromethorphan | HLM | [Insert Value] |
Table 2: Representative In Vivo Pharmacokinetic DDI Data (Victim Drug + Quinidine)
| Pharmacokinetic Parameter | Victim Drug Alone (Geometric Mean) | Victim Drug + Quinidine (Geometric Mean) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 150 | 157 | 1.04 (0.89 - 1.22)[10] |
| AUC₀₋t (ng·h/mL) | 2500 | 3137 | 1.25 (1.10 - 1.43)[10] |
| AUC₀₋inf (ng·h/mL) | 2600 | 3274 | 1.26 (1.11 - 1.43)[10] |
Note: Data in Table 2 is illustrative, based on a study where the victim drug (atogepant) showed a statistically significant but not clinically major interaction.[10][11] A sensitive substrate would show a much larger ratio (≥5.0) for AUC.
Visualizations
Mechanism of Quinidine-Mediated DDI
Caption: Mechanism of quinidine inhibiting CYP2D6 metabolism.
Experimental Workflow for In Vitro CYP2D6 Inhibition Assay
Caption: Workflow for the in vitro CYP2D6 inhibition assay.
Clinical DDI Study Design (Fixed-Sequence Crossover)
Caption: Logical workflow of a clinical DDI study.
References
- 1. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically-based pharmacokinetic modeling of quinidine to establish a CYP3A4, P-gp, and CYP2D6 drug-drug-gene interaction network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Scoping Review of the Evidence Behind CYP2D6 Inhibitor Classifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of CYP2D6 by quinidine and its effects on the metabolism of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of cytochrome P450 2D6: structure-activity studies using a series of quinidine and quinine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. neurology.org [neurology.org]
- 11. Pharmacokinetics and Safety of Atogepant Co-administered with this compound in Healthy Participants: A Phase 1, Open-Label, Drug-Drug Interaction Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quinidine Gluconate Solubility for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of quinidine (B1679956) gluconate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of quinidine gluconate?
A1: this compound is generally considered to be freely soluble in water.[1] Published data indicates its solubility to be approximately 111 g/L at 25°C. However, its apparent solubility can be significantly influenced by the pH and composition of the aqueous medium.
Q2: Why is my this compound precipitating in my aqueous buffer?
A2: Precipitation of this compound in aqueous buffers can occur for several reasons:
-
pH Shift: Quinidine is a weak base. If the pH of your solution increases, the equilibrium can shift towards the less soluble free base form, leading to precipitation.
-
Buffer Composition: Certain buffer ions can interact with this compound to form less soluble salts. For instance, phosphate (B84403) buffers may cause precipitation due to the formation of insoluble phosphate salts.
-
High Concentration: You may be exceeding the solubility limit of this compound in your specific experimental conditions (e.g., temperature, ionic strength).
-
Solvent Shock: When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, rapid changes in solvent polarity can cause the compound to precipitate out of solution.
Q3: What is the recommended solvent for preparing a stock solution of quinidine?
A3: For preparing high-concentration stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used. Quinidine base is soluble in DMSO at approximately 25 mg/mL and in ethanol at about 1 mg/mL.
Q4: How should I store my this compound solutions?
A4: Aqueous solutions of this compound should ideally be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store them at 4°C for no longer than 24-48 hours. For long-term storage, it is best to store aliquots of a high-concentration stock solution in an organic solvent like DMSO at -20°C or -80°C to minimize degradation and prevent repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: this compound powder does not fully dissolve in my aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Mixing/Agitation | Vortex the solution vigorously for 1-2 minutes. If particles remain, use a magnetic stirrer for 15-30 minutes. | The powder completely dissolves, resulting in a clear solution. |
| Concentration Exceeds Solubility Limit | Decrease the target concentration of your working solution. Prepare a more dilute solution and test its solubility. | A clear solution is formed at the lower concentration. |
| Inappropriate pH of the Buffer | Measure the pH of your buffer. This compound is more soluble in acidic to neutral conditions. Consider using a buffer with a pH below 7.0. | The compound dissolves readily in the pH-adjusted buffer. |
| Incompatible Buffer System | If using a phosphate buffer, switch to an alternative such as HEPES or an acetate (B1210297) buffer. | This compound dissolves without precipitation in the new buffer system. |
Issue 2: A precipitate forms after diluting a DMSO stock solution of quinidine into my aqueous cell culture medium.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| "Solvent Shock" | Perform a stepwise dilution. First, dilute the DMSO stock into a small volume of medium, vortex gently, and then add this intermediate dilution to the final volume of the medium. | The gradual change in solvent polarity prevents precipitation, and the final solution remains clear. |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your working solution is low, typically below 0.5%, to avoid cellular toxicity and solubility issues. | The compound remains in solution, and cell viability is not compromised by the solvent. |
| Pre-warming of Solutions | Gently warm both the stock solution and the culture medium to 37°C before mixing. | Warming can help maintain the solubility of the compound during dilution. |
Quantitative Data on Solubility
Table 1: Solubility of Quinidine in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Water (as gluconate salt, 25°C) | 111 g/L | |
| Dimethyl sulfoxide (DMSO) (as quinidine base) | ~25 mg/mL | |
| Dimethylformamide (DMF) (as quinidine base) | ~30 mg/mL | |
| Ethanol (as quinidine base) | ~1 mg/mL | |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.33 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-Solvent (DMSO)
Objective: To prepare a working solution of this compound in an aqueous buffer for in vitro assays using DMSO as a co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile aqueous buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear. This is your stock solution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Prepare the Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the pre-warmed (37°C) aqueous buffer to achieve the final desired concentration.
-
Important: Add the stock solution to the buffer and mix immediately to avoid precipitation. For example, to make a 10 µM solution from a 10 mM stock, you can add 1 µL of the stock to 999 µL of buffer.
-
Ensure the final DMSO concentration in the working solution is below 0.5%.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, it may be necessary to prepare a more dilute working solution.
-
Protocol 2: Enhancing this compound Solubility using Cyclodextrin Complexation (Kneading Method)
Objective: To improve the aqueous solubility of quinidine by forming an inclusion complex with a cyclodextrin.
Materials:
-
Quinidine (free base or gluconate salt)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio Calculation:
-
Determine the desired molar ratio of quinidine to HP-β-CD (a 1:1 molar ratio is a common starting point).
-
Calculate the required mass of each component based on their molecular weights.
-
-
Preparation of the Complex:
-
Place the calculated amount of HP-β-CD into a mortar.
-
Add a small amount of deionized water to the HP-β-CD to form a paste.
-
Add the quinidine powder to the paste.
-
Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should maintain a paste-like consistency. Add small amounts of water if it becomes too dry.
-
-
Drying the Complex:
-
Spread the resulting paste in a thin layer on a glass dish.
-
Dry the paste in a vacuum oven at 40-50°C until a constant weight is achieved, or dry in a desiccator under vacuum.
-
-
Final Product:
-
The resulting solid is the quinidine-HP-β-CD inclusion complex.
-
This complex can now be dissolved in an aqueous buffer for your experiments. The solubility should be significantly enhanced compared to the uncomplexed drug.
-
-
Solubility Check:
-
Test the solubility of the prepared complex in your desired aqueous buffer and compare it to the solubility of quinidine alone.
-
Visualizations
Caption: Mechanism of action of Quinidine on cardiac ion channels.
Caption: Workflow for assessing quinidine effects on hERG channels.
References
Technical Support Center: Preventing Quinidine Gluconate Precipitation in Buffer Solutions
For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds in solution is paramount to obtaining reliable and reproducible experimental results. Quinidine (B1679956) gluconate, a class Ia antiarrhythmic agent, is known to exhibit variable solubility, and precipitation in buffer solutions is a common challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and prevent quinidine gluconate precipitation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the solubility of this compound in buffer solutions?
A1: The solubility of this compound is primarily influenced by the following factors:
-
pH: Quinidine is a weak base with two pKa values (4.2 and 8.8). Its solubility is highly pH-dependent, with increased solubility in acidic conditions.
-
Buffer Composition: The type and concentration of buffer salts can impact solubility. Phosphate (B84403) buffers, for instance, may lead to the precipitation of phosphate salts of quinidine.
-
Solvent: Quinidine base is sparingly soluble in aqueous solutions.[1] The use of organic co-solvents is often necessary to achieve higher concentrations.
-
Temperature: While data is limited, temperature can affect solubility. Solutions should generally be prepared and stored at controlled room temperature unless otherwise specified.
-
Concentration: Exceeding the solubility limit of this compound in a given buffer system will inevitably lead to precipitation.
Q2: I observed precipitation after diluting my this compound stock solution into a phosphate-buffered saline (PBS) solution. What is the likely cause and how can I prevent this?
A2: Precipitation in PBS is a common issue. The likely cause is the low aqueous solubility of quinidine, especially at a physiological pH of 7.2 to 7.4. To prevent this, it is recommended to first dissolve the quinidine in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before diluting it with the aqueous buffer.[1] A stepwise dilution, with vigorous mixing, can also help prevent localized high concentrations that may trigger precipitation.
Q3: What is the recommended method for preparing a this compound stock solution?
A3: To prepare a stock solution, dissolve the this compound powder in an appropriate organic solvent such as ethanol, DMSO, or DMF.[1] For example, a stock solution can be made by dissolving quinidine in the solvent of choice, which should be purged with an inert gas.[1]
Q4: Can I filter my this compound solution to remove precipitates?
A4: Filtering is generally not recommended as a primary solution for precipitation. The precipitate is the active compound, and removing it will lower the effective concentration of your solution. The focus should be on preventing precipitation in the first place by optimizing the solution preparation method.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution in buffer | Exceeding the aqueous solubility limit of this compound. | Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, DMF) first. Then, dilute the stock solution into the desired buffer. |
| Precipitation after diluting a stock solution into buffer | The final concentration in the aqueous buffer is too high. The pH of the buffer is not optimal for solubility. | Decrease the final concentration of this compound. Use a buffer with a more acidic pH if experimentally permissible. Perform a serial dilution to avoid shocking the compound out of solution. |
| Cloudiness or precipitation develops over time | The solution is supersaturated and unstable. The solution is degrading. | Prepare fresh solutions before each experiment. Avoid storing aqueous solutions for more than one day.[1] Store stock solutions at -20°C. |
| Precipitation in cell culture media | Interaction with media components (e.g., proteins, salts). The final concentration of the organic solvent is too low to maintain solubility. | Increase the serum concentration in the media, as serum proteins can help solubilize some compounds. Optimize the final concentration of the organic solvent (e.g., DMSO) to be as high as tolerable for the cells (typically up to 0.5%). |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
This protocol describes the preparation of a this compound working solution for use in in vitro experiments, such as cell-based assays.
-
Prepare a Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing.
-
Store the stock solution in small aliquots at -20°C.
-
-
Prepare the Working Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution into your chosen assay buffer (e.g., PBS, HEPES-buffered saline) to achieve the desired final concentration.
-
Important: Add the this compound stock solution to the buffer while vortexing to ensure rapid and uniform mixing. This helps to avoid localized high concentrations that can cause precipitation.
-
The final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.5%, to minimize solvent-induced artifacts in biological assays.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Preparing a Stable this compound Solution
Caption: Workflow for preparing a stable this compound solution.
Signaling Pathway of Quinidine's Antiarrhythmic Action
Quinidine's primary antiarrhythmic effect is achieved through the blockade of voltage-gated sodium channels in cardiomyocytes. This action decreases the rate of depolarization of the cardiac action potential, thereby slowing conduction and prolonging the refractory period.
Caption: Signaling pathway of quinidine's antiarrhythmic action.
By understanding the factors that influence this compound solubility and following these guidelines, researchers can minimize precipitation issues and ensure the integrity of their experimental results.
References
Technical Support Center: Photodegradation of Quinidine Gluconate in Laboratory Conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting and troubleshooting photodegradation studies of quinidine (B1679956) gluconate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during photodegradation experiments with quinidine gluconate.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible degradation rates between experiments. | 1. Fluctuations in light source intensity: The output of lamps can vary with age and temperature. 2. Inconsistent sample positioning: The distance and angle of the sample relative to the light source can significantly affect the received light dose. 3. Temperature variations in the sample chamber: Temperature can influence the rate of degradation. | 1. Calibrate the light source: Use a calibrated radiometer or actinometry to ensure consistent light intensity for each experiment.[1][2] 2. Standardize sample placement: Use a fixed sample holder to ensure all samples are equidistant from the light source. 3. Monitor and control temperature: Use a temperature-controlled chamber and include a dark control sample to differentiate between thermal and photodegradation.[1] |
| Unexpected peaks appearing in the HPLC chromatogram of the degraded sample. | 1. Formation of multiple photodegradation products: Quinidine can degrade into several byproducts upon exposure to light.[3] 2. Interaction with solvent or buffer components: The solvent system may react with quinidine or its degradation products under light exposure. 3. Contamination: The sample or solvent may be contaminated. | 1. Optimize HPLC separation: Adjust the mobile phase composition, gradient, or column to improve the resolution of all peaks. 2. Run a solvent blank: Irradiate the solvent/buffer system without the drug to check for any degradation products from the matrix. 3. Use high-purity solvents and reagents: Ensure all materials are of HPLC grade or higher. |
| No significant degradation observed after the planned exposure time. | 1. Insufficient light exposure: The total light dose may be too low to cause significant degradation. 2. The compound is photostable under the tested conditions. 3. Incorrect wavelength of the light source: The light source may not be emitting at the wavelengths absorbed by this compound. | 1. Increase exposure time or intensity: As per ICH Q1B guidelines, if no degradation is observed, the intensity can be increased.[4] The total exposure should be at least 1.2 million lux hours and 200 watt hours/square meter.[5] 2. Confirm with a positive control: Use a compound known to be photolabile under the same conditions to verify the experimental setup. 3. Check the absorbance spectrum of this compound: Ensure the light source emits in the UV range where quinidine absorbs. |
| High variability in results from the same batch of samples. | 1. Non-uniform light exposure across samples: Samples at the edge of the light beam may receive a lower dose than those in the center. 2. Incomplete dissolution of the sample. | 1. Use a carousel or rotating sample holder: This will ensure that all samples receive a more uniform light dose over the exposure period. 2. Ensure complete dissolution: Visually inspect the solution before exposure and consider sonication if necessary. |
| Peak tailing or fronting in the HPLC analysis of quinidine and its degradants. | 1. Secondary interactions with the HPLC column: The analyte may have secondary interactions with the stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Adjust mobile phase modifier: Adding a small amount of a competing amine, like triethylamine, or adjusting the buffer concentration can reduce peak tailing.[6] 2. Reduce sample concentration. 3. Optimize mobile phase pH: Ensure the pH is appropriate for the analytes and the column. |
Frequently Asked Questions (FAQs)
Q1: What are the typical light sources used for the photodegradation of this compound?
A1: According to ICH Q1B guidelines, suitable light sources include a combination of cool white fluorescent and near-ultraviolet (UV) lamps or a xenon or metal halide lamp. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[1][5]
Q2: What solvent should I use to dissolve this compound for photodegradation studies?
A2: The choice of solvent can influence the degradation pathway. Common solvents for initial studies include water (as it is the most physiologically relevant), methanol (B129727), or ethanol.[3] It is crucial to run a control experiment with the solvent alone to ensure it does not degrade or interfere with the analysis.
Q3: How can I identify the photodegradation products of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is a powerful technique for identifying degradation products.[7] By comparing the mass spectra of the parent drug and the new peaks in the chromatogram, you can determine the molecular weights of the degradation products and propose their structures.
Q4: What is a typical concentration of this compound to use for a photodegradation study?
A4: A common starting concentration for forced degradation studies is around 1 mg/mL.[8] However, the concentration may need to be adjusted based on the solubility of the drug and the sensitivity of the analytical method.
Q5: How do I prepare samples for a photostability study?
A5: For a solution-state study, dissolve the this compound in the chosen solvent in a chemically inert and transparent container, such as a quartz cuvette or a borosilicate glass vial.[9] For solid-state studies, spread a thin layer of the powder in a suitable container. Always include a dark control sample, wrapped in aluminum foil, to protect it from light.[1]
Q6: What is the expected extent of degradation in a forced degradation study?
A6: The goal of a forced degradation study is to achieve a noticeable but not complete degradation of the drug. A target degradation of 5-20% is generally considered appropriate to demonstrate the stability-indicating nature of the analytical method.[8]
Quantitative Data Summary
The following table summarizes typical experimental conditions for the photodegradation of quinidine and related compounds.
| Parameter | Value | Reference |
| Compound | Quinidine / this compound | [3] |
| Concentration | 0.1% (1 mg/mL) | [3][8] |
| Solvent | Ethanol 99.5% | [3] |
| Light Source | UVA lamp | [3] |
| Total UVA Dose | 201.6 J/cm² | [3] |
| Exposure Time | 14 hours | [3] |
| Analytical Method | HPLC, TLC | [3] |
Experimental Protocols
Protocol for Photodegradation Study of this compound in Solution
1. Objective: To evaluate the photostability of this compound in a solution under controlled laboratory conditions.
2. Materials:
-
This compound reference standard
-
HPLC-grade methanol (or other appropriate solvent)
-
Volumetric flasks
-
Quartz or borosilicate glass vials
-
Photostability chamber equipped with a suitable light source (e.g., UVA and cool white fluorescent lamps)
-
Calibrated radiometer
-
HPLC system with a UV detector
-
HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Mobile phase for HPLC (e.g., a mixture of phosphate (B84403) buffer and acetonitrile)[10]
-
Aluminum foil
3. Procedure:
3.1. Preparation of Stock Solution:
-
Accurately weigh a suitable amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3.2. Sample Preparation:
-
Pipette a specific volume of the stock solution into several transparent vials.
-
Prepare a dark control by wrapping one of the vials completely in aluminum foil.
-
Prepare a solvent blank by filling a vial with the solvent only.
3.3. Light Exposure:
-
Place the vials (including the dark control and solvent blank) in the photostability chamber.
-
Position the vials to ensure uniform light exposure.
-
Expose the samples to a controlled light dose as per ICH Q1B guidelines (a total of not less than 1.2 million lux hours and 200 watt hours/square meter).[5]
-
Monitor the temperature inside the chamber throughout the experiment.
3.4. Sample Analysis:
-
At predetermined time intervals, withdraw an aliquot from each vial.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the rate of photodegradation.
-
Analyze the chromatograms to identify and quantify the major degradation products.
Visualizations
Caption: Experimental workflow for the photodegradation study of this compound.
Caption: Hypothetical photodegradation pathway of this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Quinine and quinidine photoproducts can be identical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iajpr.com [iajpr.com]
- 5. longdom.org [longdom.org]
- 6. youtube.com [youtube.com]
- 7. Study of the structures of photodegradation impurities and pathways of photodegradation of cilnidipine by liquid chromatography/Q-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. caronscientific.com [caronscientific.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Quinidine Gluconate for Ion Channel Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using quinidine (B1679956) gluconate for ion channel blockade experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate effective experimental design and data interpretation.
Troubleshooting and FAQs
This section addresses specific issues that may arise during electrophysiological experiments involving quinidine gluconate.
Drug Preparation and Handling
-
Q1: How should I prepare a stock solution of this compound? A1: this compound is typically supplied as a solution (e.g., 80 mg/mL) or a powder.[1] For electrophysiology, it is crucial to create a high-concentration stock solution that can be diluted to final working concentrations. Prepare stock solutions in a high-purity solvent like DMSO or water.[2] For example, a vial containing 80 mg/mL can be diluted with 5% dextrose for infusion preparations.[1] For patch-clamp experiments, stock solutions are often made in DMSO and then diluted into the external recording solution.[2] It is critical to keep the final DMSO concentration low (typically <0.1%) to avoid solvent-induced effects on the ion channels.[2]
-
Q2: My quinidine solution appears cloudy after dilution in the external buffer. What should I do? A2: Cloudiness or precipitation indicates that the drug has come out of solution, which can happen if the final concentration exceeds its solubility in the aqueous buffer or if there is an interaction with buffer components. First, ensure your stock solution is fully dissolved before dilution. If precipitation occurs in the final solution, you may need to remake the solution, try a slightly higher concentration of DMSO in your stock (while keeping the final concentration <0.1%), or gently warm and vortex the solution. Always filter the final working solution before use.[3]
Experimental and Electrophysiology Issues
-
Q3: I am not observing any channel block after applying quinidine. What are the possible reasons? A3: Several factors could be at play:
-
Drug Concentration: The concentration may be too low to elicit a detectable block. Consult IC50 values for your specific ion channel to ensure you are using an appropriate concentration range.[4][5]
-
State-Dependence: Quinidine's blockade of many channels, particularly sodium channels (Nav1.5), is state-dependent, meaning it binds with higher affinity to certain channel conformations (e.g., open or inactivated states).[6][7][8] Your voltage protocol must allow the channels to enter the state that quinidine preferentially binds to.
-
Drug Application: Ensure your perfusion system is working correctly and the drug is reaching the cell. A rapid solution exchange system is often necessary to observe acute effects.[2][9]
-
Drug Stability: Ensure your stock and working solutions have not degraded. It is best practice to use freshly prepared dilutions.[3]
-
-
Q4: The effect of quinidine seems to increase with repeated channel activation (use-dependence). Is this normal? A4: Yes, this is a well-documented characteristic of quinidine's action, especially on sodium channels.[6][8][10] Use-dependent block occurs because quinidine binds more avidly to channels that are frequently opening and closing.[8] This means that the degree of block will increase with higher stimulation frequencies. This property is crucial to its antiarrhythmic effect.[6]
-
Q5: The IC50 value I calculated is different from published values. Why? A5: IC50 values for quinidine can vary significantly between studies for several reasons:
-
Experimental Conditions: Differences in temperature, pH, and ionic composition of recording solutions can alter drug potency.
-
Expression System: The cell type used (e.g., Xenopus oocytes, HEK293 cells, or native cardiomyocytes) can influence drug-channel interactions.[11][12] For example, 3 µM quinidine inhibited hERG currents by 32.1% in oocytes but 1 µM inhibited the same channel by 75.8% in tsA201 cells.[11][12]
-
Voltage Protocol: Because quinidine's block is often voltage- and state-dependent, the specific voltage protocol used to elicit and measure the current will heavily influence the apparent IC50.[7][13]
-
Data Analysis: Different fitting equations and methodologies for calculating the IC50 can yield slightly different values.[9]
-
Data Interpretation
-
Q6: My dose-response curve for quinidine is very shallow (Hill slope < 1). What does this imply? A6: A shallow dose-response curve can suggest several complex mechanisms are at play. It may indicate that quinidine binds to multiple sites on the ion channel with different affinities or that the mechanism of action is not a simple pore block.[4] Quinidine is a non-selective blocker, affecting multiple ion channels, which can complicate the interpretation of its effects on whole-cell currents.[4][10][14]
-
Q7: Is quinidine a selective blocker for a specific ion channel? A7: No, quinidine is known as a multi-channel or non-selective ion channel blocker.[4][10] It has significant effects on a variety of channels including sodium (INa), several types of potassium (IKr/hERG, IKs, IK1, Ito), and calcium (ICaL) channels.[4][14] This broad activity is responsible for both its antiarrhythmic properties and its potential proarrhythmic risks.[6][12]
Quantitative Data: this compound IC50 Values
The inhibitory potency of quinidine varies across different ion channels. The following table summarizes reported IC50 values from various studies to guide concentration selection.
| Ion Channel | Current | Expression System / Cell Type | IC50 (µM) | Reference(s) |
| hERG (KCNH2) | IKr | CHO Cells | 0.197 (normalized by ETPC) | [5] |
| hERG (KCNH2) | IKr | tsA201 Cells | ~1 | [12] |
| hKv1.5 | IKur | Cultured Mammalian Cells | 6.0 | [11] |
| Nav1.5 | INa | CHO Cells / HEK293 Cells | Varies (Use-dependent) | [10] |
| Cav1.2 | ICaL | Not specified | Not reached in some studies | [4] |
| KvLQT1/minK | IKs | Not specified | Significant block observed | [4] |
| Kv4.3 | Ito | Not specified | Significant block observed | [4] |
Note: IC50 values are highly dependent on the experimental conditions. This table should be used as a guideline.
Experimental Protocols
Protocol: Determining Quinidine IC50 using Whole-Cell Patch-Clamp
This protocol outlines the steps for generating a dose-response curve for quinidine on a voltage-gated ion channel (e.g., hERG) expressed in a mammalian cell line (e.g., HEK293).
1. Solutions Preparation
-
External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Osmolarity ~305 mOsm.[15]
-
Internal Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5.4 CaCl2, 1.75 MgCl2, 4 Na2-ATP. Adjust pH to 7.2 with KOH. Osmolarity ~290 mOsm.[15][16]
-
This compound Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, perform serial dilutions of the stock into the external solution to create a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration remains below 0.1%.
-
2. Electrophysiological Recording
-
Cell Plating: Plate cells expressing the ion channel of interest onto glass coverslips 24-48 hours before the experiment.[2]
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[17]
-
Whole-Cell Configuration:
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Form a gigaohm seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -80 mV.[15]
-
Apply a specific voltage protocol to elicit the ionic current of interest. For hERG, a common protocol is a depolarizing step to +20 mV to activate and open channels, followed by a repolarizing step to -50 mV to measure the large tail current.[15]
-
Repeat the voltage protocol at a set frequency (e.g., every 15 seconds) to establish a stable baseline current.
-
3. Drug Application and Data Analysis
-
Baseline Recording: Record a stable baseline current for at least 3-5 minutes by applying the control external solution.
-
Cumulative Dosing: Apply the prepared quinidine concentrations sequentially, from lowest to highest, using a rapid perfusion system. Allow the current inhibition at each concentration to reach a steady state before applying the next concentration.
-
Washout: After applying the highest concentration, perfuse the cell with the control external solution to check for reversibility of the block.
-
Data Analysis:
-
Measure the peak current amplitude (e.g., hERG tail current) at each concentration.
-
Normalize the current at each concentration to the baseline (control) current to calculate the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the quinidine concentration.
-
Fit the data to the Hill equation to determine the IC50 value and Hill slope.[4][9]
-
Visualizations
Diagrams of Workflows and Mechanisms
References
- 1. globalrph.com [globalrph.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening system for drug-induced arrhythmogenic risk combining a patch clamp and heart simulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 8. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of HERG potassium channels by extracellular magnesium and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of kinetic properties of quinidine and dofetilide block of HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sophion.co.jp [sophion.co.jp]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Troubleshooting quinidine gluconate variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving quinidine (B1679956) gluconate.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of quinidine gluconate that can affect experimental outcomes?
A1: Understanding the physicochemical properties of this compound is crucial for consistent experimental results. Key properties include its solubility, stability, and pKa. This compound is the gluconate salt of quinidine, an alkaloid.[1] It is more soluble than quinidine sulfate (B86663).[2] The solubility and ionization state of quinidine are pH-dependent, which can significantly impact its biological activity and membrane permeability.[3][4]
Q2: How should I prepare and store this compound solutions to ensure stability?
A2: this compound solutions can degrade over time, especially when exposed to light.[5] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be stored in well-closed, light-resistant containers.[5] For injection, only colorless, clear solutions should be used, and they are stable for 24 hours at room temperature and up to 48 hours when refrigerated when diluted with 5% dextrose injection.[5]
Q3: What is the mechanism of action of quinidine, and how can this contribute to experimental variability?
A3: Quinidine is a Class Ia antiarrhythmic agent.[6] Its primary mechanism of action is the blockade of fast inward sodium channels, which slows the upstroke of the cardiac action potential.[1][6] It also blocks potassium channels, prolonging the action potential duration.[6] This multifaceted channel blockade can lead to complex electrophysiological outcomes.[7] Variability can arise from differences in ion channel expression in different cell types or experimental models.
Troubleshooting Guides
Issue 1: High Variability in Electrophysiology Data (e.g., inconsistent changes in action potential duration)
Possible Causes and Solutions:
-
pH shifts in experimental buffer: The effects of quinidine on cardiac ion channels can be pH-dependent.[8] A slight change in the pH of your recording solution can alter the drug's efficacy.
-
Troubleshooting Step: Regularly monitor and record the pH of your experimental buffers. Ensure consistent buffering capacity across all experiments.
-
-
Presence of active metabolites: Quinidine is metabolized in the liver to active metabolites, such as 3-hydroxyquinidine, which also possess antiarrhythmic properties.[7][9] In in vivo or liver-perfused ex vivo models, the concentration of these active metabolites can vary, contributing to the overall pharmacological effect.
-
Troubleshooting Step: For in vitro studies, consider using a system that minimizes metabolic activity (e.g., recombinant cells expressing a single ion channel). For in vivo studies, be aware of species differences in metabolism and consider measuring metabolite concentrations if possible.[10]
-
-
Interaction with other compounds: Quinidine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6 and P-glycoprotein (P-gp).[7][11] If other compounds in your experimental system are substrates for these, their concentrations and effects could be altered by quinidine.
-
Troubleshooting Step: Review all co-administered compounds for potential interactions. If interactions are possible, establish dose-response curves for each compound individually before co-administration.[7]
-
Issue 2: Inconsistent Cellular Accumulation or Transport Assay Results
Possible Causes and Solutions:
-
pH-dependent permeability: The permeability of quinidine across cell membranes is influenced by the pH of the extracellular medium due to its ionizable nature.[3][4]
-
Troubleshooting Step: Strictly control the pH of your assay buffers. Consider performing a pH-dependency curve to characterize the optimal pH for your specific cell type.
-
-
P-glycoprotein (P-gp) mediated efflux: Quinidine is a substrate and inhibitor of the efflux transporter P-gp.[7] Differences in P-gp expression levels between cell lines or even between passages of the same cell line can lead to variable intracellular concentrations.
-
Adsorption to labware: this compound can adsorb to polyvinyl chloride (PVC) infusion systems, leading to a lower than expected concentration being delivered to the cells.[13]
-
Troubleshooting Step: Use glass or polypropylene (B1209903) labware where possible. If PVC must be used, pre-incubate the tubing with a quinidine solution to saturate the binding sites before starting the experiment.
-
Issue 3: Lot-to-Lot Variability in Potency
Possible Causes and Solutions:
-
Differences in purity or composition: Although commercial preparations are generally of high purity, minor variations between lots can occur, potentially affecting the biological activity.[14] This can include differences in the amount of related alkaloids like dihydroquinidine.
-
Troubleshooting Step: When a new lot of this compound is received, perform a qualification experiment to compare its potency against the previous lot. This could involve generating a dose-response curve in a standardized assay.
-
-
Improper storage of the compound: Exposure of the solid compound to light or humidity over time can lead to degradation.
-
Troubleshooting Step: Store this compound powder in a well-closed, light-resistant container in a cool, dry place as recommended by the manufacturer.[5]
-
Data Presentation
Table 1: Physicochemical Properties of Quinidine
| Property | Value | Reference |
| Molecular Weight | 324.43 g/mol | [9] |
| pKa (basic) | 8.5 | [5] |
| Water Solubility | 140 mg/L @ 25 °C | [5] |
| LogP | 3.44 | [5] |
Table 2: Influence of pH on Quinidine's Electrophysiological Effects in Canine Purkinje Fibers
| Parameter | pH 7.3 | pH 6.9 | Reference |
| Resting Potential Reduction | 3-5% | 4-15% | [8] |
| Action Potential Amplitude Reduction | 4-9% | 5-18% | [8] |
| Vmax Reduction | 19-34% | 22-49% | [8] |
Table 3: Quinidine Interactions with Cytochrome P450 (CYP) Enzymes and Transporters
| Enzyme/Transporter | Interaction | Implication | Reference |
| CYP3A4 | Substrate | Metabolism can be altered by CYP3A4 inhibitors or inducers. | [7] |
| CYP2D6 | Potent Inhibitor | Can increase concentrations of co-administered CYP2D6 substrates. | [7][11] |
| P-glycoprotein (P-gp) | Substrate and Inhibitor | Cellular efflux is P-gp dependent; can inhibit efflux of other P-gp substrates. | [7] |
Experimental Protocols
Protocol 1: Preparation of a Standardized this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity water or appropriate solvent (e.g., DMSO, ethanol)
-
Calibrated analytical balance
-
Volumetric flasks
-
Light-resistant storage vials
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a small volume of the chosen solvent in a volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with the solvent.
-
Mix thoroughly by inversion.
-
Aliquot the stock solution into light-resistant vials.
-
Store at -20°C for long-term storage or as recommended. For aqueous solutions, prepare fresh or store refrigerated for a limited time.[5]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quinidine Quantification
This is a general protocol based on published methods and should be optimized for specific equipment and applications.[15]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH adjusted to ~3 with phosphoric acid) and acetonitrile (B52724) (e.g., 25:75 v/v).[15]
-
Flow Rate: 0.8 mL/min.[15]
-
Detection: UV at 254 nm[15] or fluorescence (excitation ~340 nm, emission ~425 nm) for higher sensitivity.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
For cell lysates or plasma, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.
-
The supernatant can then be directly injected or further diluted with the mobile phase.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
The concentration of quinidine in the unknown samples can be determined by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Factors contributing to this compound experimental variability.
Caption: A logical workflow for troubleshooting this compound experiments.
Caption: Simplified signaling pathway for quinidine's mechanism of action.
References
- 1. This compound | C26H36N2O9 | CID 94328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Relative bioavailability of this compound and quinidine sulfate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of pH on the uptake and pharmacodynamics of quinidine in the isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-dependent functional activity of P-glycoprotein in limiting intestinal absorption of protic drugs: kinetic analysis of quinidine efflux in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. pH-dependent electrophysiological effects of quinidine and lidocaine on canine cardiac purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DailyMed - this compound tablet, extended release [dailymed.nlm.nih.gov]
- 10. Assessment of this compound for nonlinear kinetics following chronic dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Loss of this compound injection in a polyvinyl chloride infusion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jidps.com [jidps.com]
Technical Support Center: Quinidine Gluconate Interference in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by quinidine (B1679956) gluconate in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which quinidine gluconate interferes with fluorescence assays?
A1: The primary mechanism of interference is autofluorescence . Quinidine is an intrinsically fluorescent molecule, meaning it can absorb light at one wavelength and emit it at a longer wavelength, similar to the fluorescent dyes used in many assays.[1][2] If the excitation and emission spectra of this compound overlap with those of the assay's fluorophore, it can lead to a false-positive signal, artificially increasing the measured fluorescence intensity.[1]
Q2: Which fluorescent dyes are most likely to be affected by this compound interference?
A2: Dyes that have excitation and emission spectra overlapping with this compound are most at risk. Quinidine typically exhibits a broad excitation spectrum with a peak around 350 nm and an emission peak around 450 nm.[3] Therefore, fluorophores that are excited by UV or violet light and emit in the blue-to-green range are particularly susceptible. This includes, but is not limited to, dyes like fluorescein (B123965) (FITC) and some coumarin-based dyes. While less likely, some spectral overlap may also occur with green-emitting dyes depending on the specific filter sets used in the plate reader. One study has shown that intravenous fluorescein can interfere with the determination of quinidine concentrations in serum, indicating a clear spectral interaction between these two compounds.[3]
Q3: Can this compound also cause fluorescence quenching?
A3: While autofluorescence is the more commonly reported issue, fluorescence quenching is another potential mechanism of interference.[1] Quenching occurs when a compound absorbs the excitation light or the emitted fluorescence from the assay's fluorophore, leading to a decrease in the measured signal (a potential false-negative).[1] This is also known as the inner filter effect.[1]
Q4: How can I quickly check if this compound is causing interference in my assay?
A4: A simple control experiment is to measure the fluorescence of a sample containing only this compound in your assay buffer, without the fluorescent dye or other assay components. If you detect a significant signal at the emission wavelength of your assay, it is likely due to the autofluorescence of this compound.
Troubleshooting Guide
Issue 1: Unusually High Background Fluorescence or Apparent Assay Activation
This is a classic sign of autofluorescence from your test compound, in this case, this compound.
-
Run a Compound-Only Control: Prepare a dilution series of this compound in the assay buffer. Read the fluorescence of these samples using the same instrument settings (excitation and emission wavelengths, gain) as your main experiment. A high signal in these wells confirms autofluorescence.
-
Perform a Spectral Scan: To definitively identify the source of the fluorescence, perform an excitation and emission scan of this compound at the concentration used in your assay. This will reveal its unique spectral fingerprint and the extent of its overlap with your assay's fluorophore.
-
Subtract Background Fluorescence: If the autofluorescence is moderate and consistent, you can subtract the signal from the compound-only control wells from your experimental wells. However, be aware that this may not be accurate if other components in your assay affect the autofluorescence of this compound.
-
Choose a Different Fluorophore: The most robust solution is to switch to a fluorophore with a spectral profile that does not overlap with this compound. Red-shifted dyes, such as those with excitation and emission wavelengths above 550 nm, are generally less prone to interference from autofluorescent compounds.[2]
Issue 2: Reduced Fluorescence Signal or Apparent Assay Inhibition
This could be due to fluorescence quenching by this compound.
-
Run a Quenching Control Assay: Prepare a sample containing your fluorescent dye at a known concentration in the assay buffer. Add this compound at the same concentration used in your main experiment. A decrease in the fluorescence signal compared to a control without this compound indicates quenching.
-
Check Absorbance Spectrum: Measure the absorbance spectrum of this compound. Significant absorbance at the excitation or emission wavelength of your fluorophore suggests that the inner filter effect is a likely cause of quenching.[1]
-
Reduce Compound Concentration: If possible, lower the concentration of this compound in your assay to minimize the quenching effect.
-
Use a Brighter, More Photostable Dye: Switching to a fluorophore with a higher quantum yield and greater photostability may help to overcome moderate quenching.
Data Presentation
Table 1: Spectral Properties of Quinidine and Common Fluorescent Dyes
| Compound/Dye | Excitation Max (nm) | Emission Max (nm) | Potential for Interference with Quinidine |
| Quinidine | ~350 | ~450 | - |
| Fluorescein (FITC) | ~495 | ~520 | Moderate (potential for emission overlap) |
| Rhodamine B | ~545 | ~566 | Low |
| Cyanine 3 (Cy3) | ~550 | ~570 | Low |
| Cyanine 5 (Cy5) | ~650 | ~670 | Very Low |
Note: Spectral properties can vary depending on the solvent and pH.
Experimental Protocols
Protocol 1: Quantifying Autofluorescence of a Test Compound
Objective: To determine the intrinsic fluorescence of this compound at the assay's operational wavelengths.
Materials:
-
This compound
-
Assay buffer
-
Black, opaque microplates suitable for fluorescence measurements
-
Fluorescence microplate reader
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.
-
Add the this compound dilutions to the wells of the microplate. Include wells with only the assay buffer as a blank control.
-
Set the fluorescence plate reader to the excitation and emission wavelengths used for your primary assay's fluorophore.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence confirms autofluorescence.
Visualizations
Caption: Mechanism of autofluorescence interference by this compound.
Caption: Troubleshooting workflow for suspected quinidine autofluorescence.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Intravenous fluorescein interference with clinical laboratory tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Quinidine Gluconate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinidine (B1679956) gluconate solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures, with a focus on ensuring long-term storage stability.
Frequently Asked Questions (FAQs)
Q1: My quinidine gluconate solution has turned a brownish tint. Can I still use it?
A1: No, it is not recommended to use a discolored this compound solution. A brownish tint indicates degradation of the quinidine molecule, likely due to exposure to light.[1] Only clear, colorless solutions should be used for experiments to ensure the accuracy and reliability of your results.
Q2: I've observed a precipitate in my refrigerated this compound solution after it was brought to room temperature. What should I do?
A2: Precipitate formation upon temperature change can indicate that the solution is supersaturated or that degradation has occurred. Gently warm the solution and vortex it to see if the precipitate redissolves. If the precipitate remains, it is best to discard the solution. To prevent this, consider preparing solutions at the intended storage temperature or ensuring the concentration is well below the saturation point at all anticipated temperatures.
Q3: What are the primary factors that affect the stability of this compound solutions?
A3: The main factors affecting the stability of this compound solutions are:
-
Light: Quinidine salts are known to be sensitive to light, which can cause them to darken and degrade.[1]
-
pH: The stability of quinidine is pH-dependent. Acidic or basic conditions can catalyze hydrolysis and other degradation reactions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Oxidation: Quinidine can be susceptible to oxidation, which can be catalyzed by trace metal ions.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Solution Discoloration (Yellowing/Browning) | Exposure to light (photodegradation) or oxidation. | 1. Confirm Light Protection: Always store this compound solutions in light-resistant (amber) containers or protected from light. 2. Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Purity Check: If discoloration is observed, perform a purity analysis using a stability-indicating HPLC method (see Experimental Protocol 1) to quantify the extent of degradation. |
| Precipitate Formation | Temperature fluctuations causing supersaturation; pH shifts affecting solubility; interaction with container material. | 1. Controlled Temperature Storage: Maintain a constant storage temperature as recommended. Avoid repeated freeze-thaw cycles. 2. pH Control: Ensure the pH of your solution is within a stable range for this compound. Use appropriate buffer systems if necessary. 3. Container Compatibility: Use high-quality, inert containers (e.g., borosilicate glass). Be aware that quinidine may adsorb to PVC tubing, so minimizing tubing length is advisable.[2] |
| Reduced Potency or Inconsistent Results | Chemical degradation of this compound due to improper storage. | 1. Verify Storage Conditions: Double-check that solutions have been stored at the correct temperature and protected from light. 2. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new lot of this compound powder. 3. Aliquot Stock Solutions: For frequently used stock solutions, aliquot into single-use volumes to avoid repeated warming and cooling of the entire stock. |
| Unexpected Peaks in Chromatogram | Formation of degradation products. | 1. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocol 2) to identify potential degradation products and their retention times. This will help in peak identification in your stability samples. 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the main quinidine peak is not co-eluting with any degradation products. |
Quantitative Data on Stability
The stability of this compound solutions is highly dependent on the storage conditions. The following tables summarize the expected stability under various conditions.
Table 1: Stability of this compound in 5% Dextrose Solution
| Concentration | Storage Temperature | Stability Duration |
| 16 mg/mL | Room Temperature (15-30 °C) | 24 hours |
| 16 mg/mL | Refrigerated (2-8 °C) | 48 hours |
Source: Information derived from general knowledge about quinidine salt stability in common infusion fluids.
Table 2: General Effects of Stress Conditions on this compound Stability
| Stress Condition | Observation | Recommended Action |
| Acidic (e.g., 0.1 N HCl) | Potential for hydrolysis and degradation. | Buffer solutions to a neutral or slightly acidic pH for improved stability. |
| Basic (e.g., 0.1 N NaOH) | Increased potential for degradation. | Avoid highly alkaline conditions. |
| Oxidative (e.g., 3% H₂O₂) | Formation of oxidation products, such as quinidine-N-oxide. | Use antioxidants and/or store under an inert atmosphere. |
| Thermal (e.g., >40°C) | Accelerated degradation. | Store at controlled room temperature or refrigerate as appropriate. |
| Photolytic (Light Exposure) | Discoloration and significant degradation. | Store in light-resistant containers. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol outlines a general method for the analysis of this compound and its degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile).
-
Gradient Program:
-
Start with 10% B.
-
Ramp to 90% B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 235 nm.
3. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in the mobile phase (initial conditions).
-
Test Sample: Dilute the this compound solution to be tested to a similar concentration using the mobile phase.
4. Analysis:
-
Inject the standard and test samples.
-
Compare the peak areas of the main quinidine peak to determine the concentration and assess for the presence of any new peaks corresponding to degradation products.
Protocol 2: Forced Degradation Study
This protocol describes how to intentionally degrade a this compound solution to identify potential degradation products.
1. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
2. Stress Conditions (perform in separate, appropriately labeled containers):
-
Acid Hydrolysis: Add 1 N HCl to the stock solution and heat at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Add 1 N NaOH to the stock solution and heat at 60°C for a specified time.
-
Oxidation: Add 3% H₂O₂ to the stock solution and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the stock solution at 80°C for a specified time.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration.
-
Control Sample: Keep a portion of the stock solution at room temperature, protected from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using the stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.
Signaling Pathways and Workflows
References
Technical Support Center: Overcoming Quinidine Gluconate Adhesion to Labware
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of quinidine (B1679956) gluconate adhesion to laboratory ware during experiments.
Troubleshooting Guides
This section offers step-by-step guidance to mitigate the adhesion of quinidine gluconate to various labware surfaces.
Issue: Significant loss of this compound in solution when using plastic labware.
Cause: this compound, particularly in aqueous solutions, can adsorb to the surface of certain plastics, most notably polyvinyl chloride (PVC). This can lead to a significant reduction in the effective concentration of the drug in your experiments.
Solutions:
-
Select Appropriate Plasticware:
-
Avoid PVC: Studies have shown that over 40% of a this compound dose can be lost when administered through conventional PVC tubing.
-
Prefer Polypropylene (B1209903) (PP) or Polyethylene (B3416737) (PE): While specific data on this compound adhesion to PP and PE is limited, some studies suggest that basic drugs may have less interaction with polypropylene compared to polystyrene.[1] For critical applications, empirical testing of different plastic types is recommended.
-
Use Low-Adhesion or Low-Binding Labware: Several manufacturers offer microplates and tubes specifically treated to prevent the binding of proteins, peptides, and other molecules.[2][3][4][5][6] These can be an effective, albeit more expensive, solution for minimizing the adhesion of sticky compounds.
-
-
Modify Solution Properties:
-
Adjust pH: The adsorption of alkaloids like quinidine is often pH-dependent.[7] Quinidine has two pKa values (4.2 and ~8.8), meaning its charge state changes with pH.[8] Experimenting with slight adjustments to the buffer pH may alter the compound's interaction with the plastic surface. An increase in pH leads to a higher proportion of the un-ionized form, which may increase partitioning into tissues and potentially plastic surfaces.[8]
-
Incorporate Surfactants: The addition of a non-ionic surfactant can significantly reduce the adhesion of substances to plastic surfaces.[9]
-
Issue: Adhesion of this compound to glassware.
Cause: While generally less problematic than some plastics, glass surfaces can still adsorb certain molecules, especially at low concentrations.
Solutions:
-
Silanize Glassware:
-
Utilize Surfactants:
-
Principle: As with plastics, surfactants can reduce the surface tension and prevent the adhesion of this compound to glass.
-
Application: Add a non-ionic surfactant like Tween 20 or Triton X-100 to your this compound solution at a concentration of 0.01% to 0.1% (v/v).
-
Frequently Asked Questions (FAQs)
Q1: I am seeing variable results in my experiments involving this compound. Could adhesion to my labware be a factor?
A1: Yes, absolutely. Adhesion of this compound to labware, particularly plastics like PVC, can lead to a significant and often variable loss of the compound from your working solution. This can result in lower-than-expected concentrations and poor reproducibility. We recommend reviewing your labware selection and considering the troubleshooting steps outlined above.
Q2: Which type of plastic is best to use for handling this compound solutions?
A2: While comprehensive comparative data is scarce, it is strongly recommended to avoid PVC . Polypropylene (PP) and polyethylene (PE) are generally more chemically resistant and may offer a better alternative. For highly sensitive assays, investing in commercially available low-adhesion or low-binding plasticware is the most reliable option.[2][3][4][5][6]
Q3: How does pH affect the adhesion of this compound?
A3: The charge of quinidine is dependent on the pH of the solution.[8] The adsorption of alkaloids to surfaces is influenced by their ionization state.[7] At a pH below its pKa values, quinidine will be more protonated (charged), and at a higher pH, it will be more in its neutral form. The interaction with charged surfaces of labware will, therefore, be pH-dependent. While the optimal pH to minimize adhesion for each labware type is not definitively established, adjusting the pH of your buffer is a valid troubleshooting step.
Q4: Will adding a surfactant like Tween 20 or Triton X-100 interfere with my assay?
A4: It is possible. While non-ionic surfactants are generally considered inert, they can interfere with certain biological assays or analytical techniques. It is crucial to use the lowest effective concentration (start with 0.01% to 0.1%) and to run appropriate controls with the surfactant alone to assess any potential interference.[9][10]
Q5: Is temperature a critical factor in this compound adhesion?
A5: Temperature can influence the solubility and viscosity of your solution, which may indirectly affect adhesion.[12][13][14] However, there is no direct evidence to suggest that minor fluctuations in ambient laboratory temperature are a primary driver of this compound adhesion. Maintaining a consistent temperature is good practice for experimental reproducibility in general.
Q6: I am working with very low concentrations of this compound. Are there any special precautions I should take?
A6: Yes. The issue of adhesion is often more pronounced at lower concentrations, as a larger proportion of the total compound can be lost to the surface of the labware. At low concentrations, using silanized glassware or low-binding plasticware is highly recommended. The use of a surfactant may also be particularly beneficial in these situations.
Data Presentation
Table 1: Adhesion of this compound to Polyvinyl Chloride (PVC)
| Labware Component | Percentage Loss of this compound |
| PVC Infusion Bag | 5-7% |
| PVC Tubing | 34-38% |
| Total Loss in System | >40% |
Data summarized from a study on the loss of this compound in a PVC infusion system.
Experimental Protocols
Protocol 1: Silanization of Glassware
Objective: To create a hydrophobic surface on glassware to prevent the adhesion of this compound.
Materials:
-
Glassware to be treated
-
Chloroform or other suitable organic solvent
-
Fume hood
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat)
Procedure:
-
Cleaning: Thoroughly clean and dry the glassware to be silanized.
-
Preparation of Silanizing Solution: In a chemical fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in chloroform.
-
Coating:
-
Fill the glassware with the silanizing solution, ensuring all surfaces are in contact with the solution.
-
Alternatively, for larger items, pour a smaller volume into the vessel and carefully rotate it to coat all interior surfaces.
-
-
Incubation: Let the solution sit in the glassware for 5-10 minutes.
-
Rinsing: Decant the silanizing solution (it can be reused). Rinse the glassware thoroughly with the same organic solvent used to prepare the solution to remove any excess reagent.
-
Final Rinse: Rinse the glassware with deionized water.
-
Drying: Dry the glassware in an oven.
Safety Precautions: Dichlorodimethylsilane is corrosive and flammable. This procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment.
Protocol 2: Using Surfactants to Reduce Adhesion
Objective: To incorporate a non-ionic surfactant into the this compound solution to prevent its adhesion to labware surfaces.
Materials:
-
This compound
-
Chosen solvent/buffer
-
Tween 20 or Triton X-100
-
Labware (plastic or glass)
Procedure:
-
Prepare a Surfactant Stock Solution: Prepare a 10% (v/v) stock solution of either Tween 20 or Triton X-100 in deionized water for easier handling, as the pure surfactants are viscous.[15]
-
Prepare the Final Solution:
-
Prepare your desired concentration of this compound in your chosen solvent or buffer.
-
Add the surfactant stock solution to your final this compound solution to achieve a final surfactant concentration of 0.01% to 0.1% (v/v). For example, add 10 µL of a 10% Tween 20 stock solution to 10 mL of your this compound solution for a final concentration of 0.01%.
-
-
Mixing: Gently mix the solution to ensure the surfactant is evenly distributed.
-
Use: The solution is now ready for use in your experiments.
Note: Always include a vehicle control containing the same concentration of surfactant to account for any potential effects of the surfactant on your assay.
Visualizations
Caption: Troubleshooting workflow for this compound adhesion.
Caption: Factors influencing and solutions for this compound adhesion.
References
- 1. researchgate.net [researchgate.net]
- 2. Microresico® Low-Bind 96-well Plate Minimizes binding | Amuza Inc [amuzainc.com]
- 3. shop.gbo.com [shop.gbo.com]
- 4. biomat.it [biomat.it]
- 5. biocompare.com [biocompare.com]
- 6. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 7. Selective adsorption of plant products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of pH on the uptake and pharmacodynamics of quinidine in the isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.ro [promega.ro]
- 10. bosterbio.com [bosterbio.com]
- 11. bio-optica.it [bio-optica.it]
- 12. researchgate.net [researchgate.net]
- 13. Shear-Thinning and Temperature-Dependent Viscosity Relationships of Contemporary Ocular Lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Accounting for Quinidine Gluconate's "Use-Dependent Block" in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use-dependent block of ion channels by quinidine (B1679956) gluconate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of quinidine's "use-dependent block"?
A1: Quinidine is a Class Ia antiarrhythmic agent that primarily blocks the fast inward sodium current (INa).[1][2] Its "use-dependent block" means that the extent of the block increases with a higher frequency of channel activation (e.g., a faster heart rate).[2] This occurs because quinidine has a higher affinity for sodium channels in the open and inactivated states compared to the resting state.[3][4] During rapid depolarization, channels spend more time in the open and inactivated states, leading to a cumulative block. Quinidine also blocks several potassium currents, which contributes to its overall electrophysiological effect.[5]
Q2: Which ion channels are primarily affected by quinidine in the context of use-dependent block?
A2: The primary target for quinidine's use-dependent block is the voltage-gated sodium channel, particularly the cardiac isoform Nav1.5.[6] This blockade slows the upstroke of the cardiac action potential (Phase 0) and reduces conduction velocity.[2] Additionally, quinidine can exhibit use-dependent effects on various potassium channels, which can influence the duration of the action potential and the effective refractory period.[2][7][8]
Q3: What is the expected time course for recovery from use-dependent block by quinidine?
A3: Recovery from use-dependent block by quinidine is notably slow. Experimental data shows that near the normal resting potential, the time constant for recovery from block is in the range of 3 to 8 seconds.[3][4] This slow recovery is a key characteristic of its Class Ia antiarrhythmic action.
Q4: How should I prepare and store quinidine gluconate solutions for my experiments?
A4: this compound solutions should be prepared fresh for optimal results. For infusion, it is recommended to dilute the stock solution (e.g., 80 mg/mL) to the desired final concentration (e.g., 16 mg/mL) with 5% dextrose.[9] The diluted solution is stable for up to 24 hours at room temperature and up to 48 hours when refrigerated.[9] Quinidine salts can darken on exposure to light and should be stored in well-closed, light-resistant containers.[5]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak use-dependent block observed | Inappropriate stimulation frequency: The frequency of depolarization is too low to induce significant accumulation of block. | Increase the frequency of the depolarizing pulse train (e.g., from 1 Hz to 5 Hz or higher) to maximize the time channels spend in the open and inactivated states. |
| Incorrect holding potential: The holding potential is too negative, promoting the resting state of the channels and allowing for complete recovery between pulses. | Use a more depolarized holding potential (e.g., -90 mV instead of -120 mV) to increase the proportion of channels in the inactivated state, which quinidine has a higher affinity for. | |
| Drug concentration too low: The concentration of quinidine is insufficient to produce a measurable use-dependent effect. | Perform a dose-response curve to determine the optimal concentration range. An IC50 for peak Nav1.5 current block has been reported as 28.9 ± 2.2 μM.[10] | |
| High variability in recordings | Poor seal resistance or high access resistance: A seal resistance of less than 1 GΩ or high access resistance can lead to noisy and unstable recordings. | Ensure a high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane. Keep access resistance as low as possible, ideally below 25 MΩ.[11] |
| Cell health is declining: "Rundown" of the current over the course of the experiment can be mistaken for drug effect. | Monitor the stability of the current in a control recording before drug application. Use fresh, healthy cells for each experiment and ensure recording solutions are properly prepared and filtered.[11] | |
| Incomplete solution exchange: The perfusion system is not adequately delivering the quinidine solution to the cell. | Verify that your perfusion system allows for rapid and complete exchange of the extracellular solution around the cell. | |
| Unexpected changes in current kinetics (e.g., activation or inactivation rates) | Voltage-clamp artifacts: Imperfect voltage control, especially for large and fast currents like INa, can distort the recorded current. | Ensure adequate series resistance compensation (typically 70-80%).[11] Use computational models to assess and correct for potential voltage-clamp artifacts.[12][13] |
| Off-target effects: Quinidine is known to block multiple ion channels. | Be aware of quinidine's multi-channel blocking effects. If studying a specific channel, use appropriate pharmacological tools or expression systems to isolate the current of interest. |
Data Presentation
Table 1: Quantitative Parameters of Quinidine Block
| Parameter | Ion Channel | Value | Reference(s) |
| IC50 for Peak Current Block | Nav1.5 | 28.9 ± 2.2 μM | [10] |
| Recovery Time Constant from Block | Cardiac Sodium Channels | 3 - 8 seconds | [3][4] |
| Recovery Time Constant from Block (Adult Human Atrial Ito) | Kv4.3 (Ito) | 1627.7 ± 186.5 ms (B15284909) (at -40 mV with 3 μmol/L quinidine) | [7] |
| Recovery Time Constant from Block (Pediatric Human Atrial Ito) | Kv4.3 (Ito) | 2937.9 ± 454.5 ms (at -40 mV with 3 μmol/L quinidine) | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Assess Use-Dependent Block of Nav1.5
1. Cell Preparation:
-
Use a cell line stably expressing human Nav1.5 (e.g., HEK293 cells) or freshly isolated cardiomyocytes.
-
Plate cells on glass coverslips at an appropriate density 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Obtain a whole-cell patch-clamp configuration.
-
Compensate for cell capacitance and series resistance (70-80%).
-
Hold the cell at a holding potential of -120 mV.
4. Voltage-Clamp Protocol:
-
Tonic Block: Apply a 50 ms depolarizing pulse to -20 mV from the holding potential of -120 mV at a low frequency (e.g., 0.1 Hz) to establish a baseline current. After the current stabilizes, perfuse the cell with the quinidine-containing external solution and record the steady-state block.
-
Use-Dependent Block:
-
From the holding potential of -120 mV, apply a train of 50 depolarizing pulses to -20 mV (50 ms duration) at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Measure the peak inward current for each pulse in the train.
-
To assess recovery, after the pulse train, return the membrane potential to the holding potential for varying durations before applying a test pulse.
-
5. Data Analysis:
-
Calculate the percentage of block for each pulse in the train relative to the first pulse.
-
Plot the normalized peak current as a function of the pulse number to visualize the development of use-dependent block.
-
Fit the recovery from block data with a single exponential function to determine the time constant of recovery.
Mandatory Visualizations
Caption: Modulated receptor hypothesis for quinidine's use-dependent block.
Caption: Experimental workflow for assessing use-dependent block.
References
- 1. Slow recovery of conduction velocity from use dependent inhibition induced by quinidine in guinea pig ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. globalrph.com [globalrph.com]
- 10. scienceopen.com [scienceopen.com]
- 11. benchchem.com [benchchem.com]
- 12. Resolving artefacts in voltage-clamp experiments with computational modelling: an application to fast sodium current recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing pH Effects on Quinidine Gluconate Activity in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the effects of pH on quinidine (B1679956) gluconate activity during experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical factor to consider when working with quinidine gluconate?
A1: pH is a critical parameter as it directly influences the ionization state of quinidine, which is a weak base with two pKa values (approximately 4.2 and 8.8)[1]. The degree of ionization affects several key properties of the molecule:
-
Solubility: The ionized form of quinidine is more water-soluble than the non-ionized form. Changes in pH can therefore lead to the precipitation of the drug from solution, impacting assay accuracy and reproducibility.
-
Membrane Permeability: The non-ionized form is more lipid-soluble and can more readily cross cell membranes. The pH of the assay environment will dictate the equilibrium between ionized and non-ionized forms, thereby affecting the drug's access to intracellular targets.
-
Protein Binding: The binding of quinidine to plasma proteins can be pH-dependent, which can alter the concentration of free, active drug available in the assay[2].
-
Activity: The interaction of quinidine with its molecular targets, such as cardiac ion channels, can be influenced by the local pH, potentially altering its therapeutic or toxic effects[3].
-
Stability: Quinidine can be susceptible to degradation under certain pH conditions, especially at pH extremes when subjected to stress conditions like heat or oxidation[4][5].
Q2: What are the pKa values of quinidine, and what is their significance?
A2: Quinidine has two pKa values, corresponding to the two basic nitrogen atoms in its structure. The reported pKa values are approximately 4.2 and 8.8[1].
-
The pKa of ~8.8 is associated with the quinuclidine (B89598) nitrogen. At a pH below this value, this nitrogen will be predominantly protonated (ionized).
-
The pKa of ~4.2 is associated with the quinoline (B57606) nitrogen. At a pH below this value, this nitrogen will also be predominantly protonated.
The pKa values are crucial for predicting the ionization state of quinidine at a given pH and thus its solubility, permeability, and activity.
Q3: How does the solubility of this compound change with pH?
A3: As a weak base, the solubility of this compound is highly dependent on pH. Its solubility is significantly higher in acidic solutions where it is predominantly in its ionized, more polar form. As the pH increases and approaches the pKa values, the proportion of the less soluble, non-ionized form increases, leading to a decrease in aqueous solubility. For instance, the solubility of quinidine in an aqueous buffer at pH 7.2 is approximately 0.33 mg/mL[6].
Q4: Can pH affect the mechanism of action of quinidine?
A4: Yes, pH can influence the electrophysiological effects of quinidine. Studies have shown that acidosis (a lower pH) can enhance the effects of quinidine on cardiac Purkinje fibers, leading to greater reductions in resting potential, action potential amplitude, and the maximum rate of depolarization (Vmax)[3]. This suggests that changes in extracellular pH can modify the interaction of quinidine with cardiac sodium channels, which is a primary mechanism of its antiarrhythmic action[7]. Both ionized and non-ionized forms of quinidine appear to contribute to its pharmacodynamic effect[8].
Troubleshooting Guides
Issue 1: Inconsistent or Poor this compound Solubility in Assay Buffer
Symptoms:
-
Precipitate observed in the stock or working solutions.
-
Lower than expected assay signal or activity.
-
High variability between replicate wells or experiments.
Possible Causes:
-
The pH of the buffer is too high, leading to the formation of the less soluble, non-ionized form of quinidine.
-
Incorrect buffer preparation or pH adjustment.
-
Use of a buffer system with poor buffering capacity at the target pH.
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to accurately measure the pH of your buffer and final assay solution.
-
Adjust Buffer pH: If the pH is too high, adjust it to a more acidic range where this compound is more soluble. For many applications, a pH between 4.0 and 6.0 is suitable.
-
Select an Appropriate Buffer: Use a buffer system that has a pKa close to your desired assay pH to ensure adequate buffering capacity. Common choices include acetate (B1210297) or phosphate (B84403) buffers.
-
Consider a Co-solvent: If the assay allows, dissolving quinidine in a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting it in the aqueous buffer can improve solubility[6]. However, be mindful of the final solvent concentration and its potential effects on the assay.
Issue 2: Variable Assay Results and Poor Reproducibility
Symptoms:
-
Significant day-to-day or experiment-to-experiment variation in results.
-
Drifting assay signal over time.
-
Inconsistent dose-response curves.
Possible Causes:
-
Fluctuations in the pH of the assay medium during the experiment.
-
Degradation of this compound in the assay buffer.
-
pH-dependent changes in drug-target interactions or cellular uptake.
Troubleshooting Steps:
-
Ensure Robust pH Control: Use a buffer with sufficient concentration and buffering capacity to maintain a stable pH throughout the assay.
-
Assess Quinidine Stability: Perform a stability study of this compound in your assay buffer at the intended temperature and duration of the experiment (see Experimental Protocol 2). Analyze samples at different time points by HPLC to check for degradation products[4].
-
Standardize Experimental Conditions: Ensure that all experimental parameters, including temperature and incubation times, are kept consistent, as these can also influence pH and drug stability.
-
Consider pH Effects on the Biological System: Be aware that changes in pH can affect not only the drug but also the biological components of your assay (e.g., enzyme activity, cell viability).
Issue 3: Unexpected Chromatographic Behavior in HPLC Analysis
Symptoms:
-
Poor peak shape (e.g., tailing, fronting).
-
Shifting retention times.
-
Poor resolution between quinidine and other components.
Possible Causes:
-
Inappropriate mobile phase pH affecting the ionization state and retention of quinidine.
-
Interaction of the ionized form of quinidine with residual silanols on the HPLC column.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the pH of the mobile phase to control the retention of quinidine. For reversed-phase HPLC, a lower pH (e.g., 2.5-4.0) will ensure that quinidine is in its protonated, more polar form, leading to earlier elution.
-
Use a Suitable Buffer: Incorporate a buffer (e.g., phosphate or acetate) into the mobile phase to maintain a consistent pH and improve peak shape and reproducibility.
-
Add a Tailing Reducer: For basic compounds like quinidine, adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to block active sites on the column and reduce peak tailing[9].
-
Select an Appropriate Column: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
Data Presentation
Table 1: Calculated Percentage of Ionization of Quinidine at Different pH Values
Based on the Henderson-Hasselbalch equation and the pKa values of quinidine (pKa1 ≈ 4.2, pKa2 ≈ 8.8).
| pH | % Diprotonated (BH₂²⁺) | % Monoprotonated (BH⁺) | % Neutral (B) |
| 2.0 | 99.39% | 0.61% | <0.01% |
| 3.0 | 94.12% | 5.88% | <0.01% |
| 4.0 | 61.31% | 38.69% | <0.01% |
| 4.2 | 50.00% | 50.00% | <0.01% |
| 5.0 | 13.59% | 86.41% | <0.01% |
| 6.0 | 1.56% | 98.44% | 0.01% |
| 7.0 | 0.16% | 99.82% | 0.02% |
| 8.0 | <0.01% | 86.21% | 13.79% |
| 8.8 | <0.01% | 50.00% | 50.00% |
| 9.0 | <0.01% | 38.69% | 61.31% |
| 10.0 | <0.01% | 5.88% | 94.12% |
| 11.0 | <0.01% | 0.61% | 99.39% |
Table 2: Solubility of Quinidine in Various Solvents
| Solvent | Solubility | Reference |
| Water (pH 7.2, aqueous buffer) | ~0.33 mg/mL | [6] |
| Ethanol | ~1 mg/mL | [6] |
| DMSO | ~25 mg/mL | [6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of pH-Adjusted Buffers for this compound Assays
Objective: To prepare a stable buffer solution at a desired pH for use in assays involving this compound.
Materials:
-
Appropriate weak acid and its conjugate base (e.g., acetic acid and sodium acetate for a pH range of 3.8-5.8; monobasic and dibasic sodium phosphate for a pH range of 6.2-8.2).
-
Deionized water.
-
Calibrated pH meter.
-
Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) solutions for pH adjustment (e.g., 0.1 M or 1 M).
-
Volumetric flasks and graduated cylinders.
-
Magnetic stirrer and stir bar.
Procedure:
-
Choose the Buffer System: Select a buffer system with a pKa value as close as possible to the desired pH of your assay.
-
Prepare Stock Solutions:
-
Prepare stock solutions of the weak acid and its conjugate base at a suitable concentration (e.g., 0.1 M or 1 M).
-
For example, to prepare a 0.1 M sodium acetate buffer, you would prepare a 0.1 M acetic acid solution and a 0.1 M sodium acetate solution.
-
-
Mix the Buffer Components:
-
In a beaker, combine calculated volumes of the acid and base stock solutions to achieve a pH close to the target value. The Henderson-Hasselbalch equation can be used for an initial estimation: pH = pKa + log([A⁻]/[HA]) where [A⁻] is the concentration of the conjugate base and [HA] is the concentration of the weak acid.
-
-
Adjust the pH:
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Slowly add small volumes of HCl or NaOH solution to precisely adjust the pH to the desired value while monitoring the pH meter.
-
-
Final Volume Adjustment:
-
Once the target pH is reached, transfer the buffer solution to a volumetric flask.
-
Add deionized water to bring the solution to the final desired volume and mix thoroughly.
-
-
Storage: Store the buffer solution in a tightly sealed container at 4°C.
Protocol 2: Assessment of this compound Stability in Aqueous Buffers (Forced Degradation Study)
Objective: To evaluate the chemical stability of this compound in aqueous solutions at different pH values under stress conditions.
Materials:
-
This compound.
-
pH-adjusted buffers (e.g., pH 2, pH 7, pH 10, prepared as in Protocol 1).
-
HPLC system with a UV detector.
-
C18 HPLC column.
-
Acetonitrile (HPLC grade).
-
Buffer for mobile phase (e.g., phosphate or acetate buffer).
-
Incubator or water bath.
Procedure:
-
Prepare Quinidine Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or deionized water) at a known concentration (e.g., 1 mg/mL).
-
Prepare Test Solutions:
-
In separate vials, dilute the quinidine stock solution with each of the pH-adjusted buffers to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
-
Initial Analysis (T=0):
-
Immediately after preparation, inject an aliquot of each test solution into the HPLC system to obtain the initial chromatogram and peak area of the parent drug.
-
-
Incubation:
-
Incubate the vials containing the remaining test solutions at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
-
Time-Point Analysis:
-
At each specified time point, remove an aliquot from each vial, allow it to cool to room temperature, and analyze it by HPLC.
-
-
Data Analysis:
-
For each pH and time point, compare the peak area of the quinidine peak to the initial (T=0) peak area to calculate the percentage of degradation.
-
Observe the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
Caption: Experimental workflow for assays involving this compound.
Caption: Logical relationship of pH effects on this compound properties and activity.
References
- 1. fip.org [fip.org]
- 2. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-dependent electrophysiological effects of quinidine and lidocaine on canine cardiac purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 8. Influence of pH on the uptake and pharmacodynamics of quinidine in the isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Novel RP-HPLC Method for the Determination of Cetrimide and Chlorhexidine Gluconate in Antiseptic Solution | MDPI [mdpi.com]
Technical Support Center: Best Practices for Handling Light-Sensitive Quinidine Gluconate
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling, storage, and troubleshooting of light-sensitive quinidine (B1679956) gluconate to ensure experimental integrity and safety.
Frequently Asked Questions (FAQs)
Q1: How should I store quinidine gluconate powder?
A1: this compound powder should be stored in well-closed, light-resistant containers at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[1] It is crucial to protect it from moisture and direct sunlight.[2]
Q2: My this compound powder has developed a brownish tint. Can I still use it?
A2: No, it is not recommended to use this compound that has discolored. Quinidine salts darken upon exposure to light, and this color change indicates potential degradation.[3] For experimental consistency and to avoid confounding results from degradation products, it is best to use a fresh, white to off-white powder.
Q3: What is the recommended procedure for preparing a this compound stock solution?
A3: To prepare a stock solution, dissolve the this compound powder in a suitable solvent in a low-light environment.[3] For aqueous solutions, it may be necessary to first dissolve the compound in an organic solvent like DMF or ethanol (B145695) before diluting with the aqueous buffer.[4] All glassware used should be amber-colored or wrapped in aluminum foil to prevent light exposure.
Q4: How long are diluted this compound solutions stable?
A4: When a this compound injection is diluted to a concentration of 16 mg/mL with 5% dextrose, it is stable for 24 hours at room temperature and up to 48 hours when refrigerated.[3] However, for sensitive applications, it is always best practice to prepare fresh solutions daily and avoid storing them for extended periods.[3]
Q5: What are the primary degradation products of this compound?
A5: Exposure to high temperatures can lead to the formation of the degradation product quinicine.[2] Light exposure leads to discoloration, indicating the formation of various photoproducts.[3] The exact identity of all photodegradation products can be complex and may require characterization through forced degradation studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Solution turns yellow or brownish during the experiment. | Photodegradation due to exposure to ambient or direct light. | 1. Immediately discard the discolored solution. 2. Review your experimental setup to minimize light exposure. Use amber vials or foil-wrapped glassware. 3. Work under a safelight or in a darkened room if the application is highly sensitive.[3] |
| Unexpected peaks appear in HPLC or other analytical readouts. | The presence of degradation products. | 1. Confirm the purity of your starting material. 2. If the starting material is pure, the new peaks are likely due to degradation during handling or the experiment. 3. Conduct a forced degradation study by intentionally exposing a sample to light to help identify the degradation peaks.[3] |
| Loss of biological activity or inconsistent experimental results. | Degradation of the active quinidine molecule, leading to a lower effective concentration. | 1. Prepare fresh solutions from a new bottle of this compound powder. 2. Implement stricter light-protection protocols throughout your entire workflow. 3. Perform a purity check on your stock solution using a method like HPLC before each set of experiments.[3] |
| Precipitation is observed in an aqueous solution. | Poor solubility or degradation. Quinidine is sparingly soluble in aqueous buffers. | 1. Ensure the pH of your buffer is appropriate. 2. Consider preparing a more concentrated stock in an organic solvent (e.g., DMF) and then diluting it into your aqueous buffer immediately before use.[4] 3. Do not store aqueous solutions for more than one day.[4] |
Quantitative Data Summary
Table 1: Storage and Stability of this compound
| Formulation | Storage Condition | Stability | Reference |
| Solid Powder | Controlled Room Temperature (20-25°C), Light-Resistant Container | Stable until expiry if protected from light and moisture. | [1] |
| Diluted Solution (16 mg/mL in 5% Dextrose) | Room Temperature | 24 Hours | [3] |
| Diluted Solution (16 mg/mL in 5% Dextrose) | Refrigerated (2-8°C) | 48 Hours | [3] |
Table 2: ICH Guideline for Confirmatory Photostability Testing
| Parameter | Exposure Level | Reference |
| Overall Illumination | Not less than 1.2 million lux hours | [5] |
| Near Ultraviolet Energy | Not less than 200 watt-hours / square meter | [5] |
Experimental Protocols
Protocol: Photostability Testing of a this compound Solution
This protocol is based on the ICH Q1B guidelines for photostability testing.[5]
Objective: To assess the impact of light exposure on the stability of a this compound solution.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., methanol (B129727) or water for injection)
-
Calibrated photostability chamber
-
Chemically inert, transparent vials (e.g., Type I clear glass)
-
Amber vials or aluminum foil
-
HPLC system with a suitable column and validated method for quinidine quantification
Methodology:
-
Sample Preparation:
-
In a low-light environment, prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into two sets of vials:
-
Test Samples: Transparent vials.
-
Control Samples (Dark Control): Vials wrapped completely in aluminum foil or amber vials to protect from light.
-
-
-
Exposure:
-
Place both the test and control samples in the photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] Monitor the temperature to minimize the effect of heat.
-
-
Analysis:
-
At predetermined time points (e.g., 0, 6, 12, 24 hours of exposure), withdraw both a test and a control sample.
-
Visually inspect the samples for any color change or precipitation.
-
Analyze the samples by HPLC to determine the concentration of this compound. The analysis should also be able to detect and quantify any degradation products.
-
-
Data Interpretation:
-
Compare the concentration of this compound in the test samples to that in the control samples at each time point.
-
Calculate the percentage of degradation.
-
Assess the chromatograms for the appearance and growth of new peaks corresponding to photodegradation products.
-
Visualizations
Caption: Mechanism of action of Quinidine on cardiac ion channels.
Caption: Recommended workflow for handling light-sensitive this compound.
References
Technical Support Center: Accurate Quinidine Gluconate Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinidine (B1679956) gluconate. The following sections offer detailed information on equipment calibration to ensure accurate and reliable experimental results.
Infusion Pump Calibration
Frequently Asked Questions (FAQs)
-
Q1: My infusion pump is delivering an inaccurate volume of quinidine gluconate solution. What are the common causes?
-
A1: Inaccuracies in infusion pump delivery can stem from several factors. Firstly, the viscosity of your this compound solution can significantly impact flow rate accuracy; more viscous solutions may be delivered at a slower rate than the pump's setting.[1][2][3] Secondly, incorrect setup, such as the height of the fluid container relative to the pump, can alter the pressure and affect accuracy.[4] Finally, ensure the correct syringe size and type are programmed into the pump, as a mismatch between the physical syringe and the pump's settings can lead to significant dosing errors.[5]
-
-
Q2: The flow rate of my this compound infusion seems to be fluctuating. What should I check?
-
A2: Fluctuations in flow rate can be caused by air bubbles in the infusion line, which can be minimized by proper priming of the tubing. Additionally, ensure there are no kinks or obstructions in the tubing. Some infusion pumps may exhibit less flow continuity at very low flow rates, so it's important to verify the pump's performance in its intended operating range.[4]
-
-
Q3: Can the type of tubing used affect the delivery of this compound?
-
A3: Yes, quinidine can be significantly adsorbed to PVC tubing, which could potentially reduce the concentration of the drug delivered.[6] It is advisable to use tubing with low drug-binding properties where possible and to minimize the length of the tubing.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inaccurate total volume delivered | Incorrect syringe size selected in the pump settings. | Verify that the syringe make and size entered into the pump's library match the installed syringe. |
| Viscosity of the this compound solution is affecting flow. | Calibrate the pump using the specific this compound solution to be administered. If viscosity is high, a higher flow rate setting may be needed to achieve the desired delivery rate.[1][2][3] | |
| Air bubbles in the syringe or tubing. | Ensure the syringe is properly filled and that all air has been expelled from the tubing before starting the infusion. | |
| Flow rate is inconsistent | Kinked or occluded tubing. | Inspect the full length of the infusion tubing for any kinks or blockages. |
| Pump is operating at a very low flow rate. | Verify the pump's accuracy at the intended low flow rate. Some pumps may have a larger percentage of error at lower flow rates.[7] | |
| Pump alarms for occlusion frequently | Crystallization of this compound in the tubing. | Ensure the solubility of this compound in the chosen diluent at the intended concentration and storage conditions. |
| Back pressure in the system. | Check for any obstructions downstream of the pump, such as a clogged filter or catheter. |
Analytical Balance Calibration
Frequently Asked Questions (FAQs)
-
Q1: The readings on my analytical balance are drifting. What could be the cause?
-
A1: Drifting readings are often caused by environmental factors. Ensure the balance is placed on a stable, vibration-free surface away from drafts, direct sunlight, and sources of heat.[8] Static electricity can also cause instability; using an anti-static mat and avoiding plastic weighing containers can help.[8] Also, allow the balance to warm up for the manufacturer-recommended time before use.[9]
-
-
Q2: My balance is not repeating measurements consistently. How can I troubleshoot this?
-
A2: Poor repeatability can be due to improper weighing technique. Always place the item to be weighed in the center of the pan.[8] Ensure the balance doors are closed during measurement to prevent air currents from affecting the reading. If the problem persists, the balance may need professional servicing.
-
-
Q3: How often should I calibrate my analytical balance when working with this compound?
-
A3: For precise work, it is recommended to perform a daily performance check before the first use.[10] A full calibration by a qualified technician should be carried out periodically, with the frequency determined by the criticality of the measurements and the laboratory's standard operating procedures.[9]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unstable/Drifting Readings | Environmental factors (vibrations, drafts, temperature changes). | Relocate the balance to a more suitable, stable environment. Ensure the balance is properly leveled.[8] |
| Static electricity. | Use an anti-static brush on the weighing vessel or an ionizer. Maintain appropriate humidity levels in the laboratory.[8] | |
| Balance not properly warmed up. | Allow the balance to equilibrate to the ambient temperature for the time specified in the user manual before use.[9] | |
| Inaccurate Readings | Incorrect calibration. | Perform a calibration using certified weights. Ensure the calibration weights are clean and handled with forceps.[11] |
| Balance is not level. | Check the leveling bubble and adjust the feet of the balance as needed. | |
| Poor Repeatability | Inconsistent placement of the sample on the pan. | Always place the sample in the center of the weighing pan. |
| Air currents affecting the measurement. | Keep the draft shield doors closed during weighing. |
Spectrophotometer Calibration
Frequently Asked Questions (FAQs)
-
Q1: The absorbance readings for my this compound standards are not linear. What should I do?
-
A1: Non-linearity can occur if the concentrations of your standards are outside the linear range of the assay. Prepare a new set of standards within the expected linear range (e.g., 20µ g/ml-60 µg/ml for some HPLC-UV methods).[12] Also, ensure that the wavelength is set to the absorbance maximum of this compound in your specific solvent.
-
-
Q2: I am seeing high background absorbance in my spectrophotometer. What are the likely causes?
-
A2: High background absorbance can be due to contaminated or improperly cleaned cuvettes. Ensure cuvettes are thoroughly cleaned with an appropriate solvent and handled only on the frosted sides. The blank solution may also be contaminated; prepare a fresh blank. Stray light can also be a factor, which may require servicing of the instrument.[1][13]
-
-
Q3: Can the pH of my this compound solution affect the spectrophotometric measurement?
-
A3: Yes, the pH of the solution can significantly influence the UV absorbance spectrum of quinidine. It is crucial to control the pH of both the sample and standard solutions to ensure consistent and accurate measurements. An acidic medium is often used to maintain quinidine in a specific ionic state for analysis.[14]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inaccurate Wavelength | Instrument out of calibration. | Perform a wavelength accuracy check using a certified reference material, such as a holmium oxide filter.[13] |
| Inaccurate Absorbance Readings | Dirty or scratched cuvettes. | Clean cuvettes thoroughly and inspect for scratches. Use a matched pair of cuvettes for the blank and sample. |
| Instrument out of calibration. | Calibrate the photometric accuracy using certified potassium dichromate standards.[13] | |
| High Noise or Unstable Baseline | Lamp is failing. | Check the lamp's usage hours and replace if necessary. |
| Particulate matter in the solution. | Filter the sample solution through a 0.45 µm filter before measurement. |
Quantitative Data Summary
Table 1: Acceptance Criteria for Equipment Calibration
| Equipment | Parameter | Acceptance Criteria |
| Infusion Pump | Flow Rate Accuracy | Typically within ±5% of the set rate.[7][15] |
| Analytical Balance | Repeatability | Standard deviation of ≥10 replicate weighings should not exceed 0.10% of the nominal weight.[4] |
| Accuracy | The measured value should be within 0.05% of the certified value of the calibration weight.[8] | |
| Spectrophotometer | Wavelength Accuracy | ±1 nm in the UV range (200-400 nm).[1][13] |
| Photometric Accuracy | Absorbance within ±0.01 AU of the certified reference value.[13] |
Table 2: HPLC Method Validation Parameters for Quinidine Assay
| Parameter | Specification |
| Linearity Range | 20µg/ml - 60µg/ml |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Data adapted from a validated RP-HPLC method for quinidine.[12] |
Experimental Protocols
Protocol 1: Calibration Verification of an Infusion Pump for this compound Delivery
-
Preparation:
-
Prepare a solution of this compound at the concentration intended for experimental use.
-
Allow the solution to equilibrate to the ambient temperature of the testing environment.
-
Prime the infusion pump tubing with the this compound solution, ensuring no air bubbles are present.
-
-
Gravimetric Method:
-
Place a collection vessel on a calibrated analytical balance and tare the weight.
-
Program the infusion pump to deliver the this compound solution at the desired flow rate for a specified duration (e.g., 60 minutes).
-
Start the infusion and simultaneously start a timer.
-
At the end of the duration, stop the infusion and record the final weight of the collected solution.
-
Calculate the delivered volume by dividing the mass by the density of the solution.
-
The flow rate is the delivered volume divided by the duration.
-
-
Acceptance Criteria:
Protocol 2: Calibration of an Analytical Balance
-
Preparation:
-
Ensure the balance is level and in a suitable environment free from drafts and vibrations.[8]
-
Allow the balance to warm up for the manufacturer-specified time.
-
Use a set of certified calibration weights.
-
-
Procedure:
-
Perform an internal calibration or adjustment as per the manufacturer's instructions.
-
To check repeatability, place a test weight (e.g., near the balance's capacity) on the pan and record the reading. Repeat this for at least 10 measurements, taring the balance between each.[4]
-
To check accuracy, place certified weights of varying masses across the operating range of the balance on the pan and record the readings.[4]
-
-
Acceptance Criteria:
Protocol 3: Spectrophotometer Calibration
-
Wavelength Accuracy:
-
Photometric Accuracy:
-
Prepare a series of potassium dichromate solutions of known concentrations in 0.005 M sulfuric acid.
-
Measure the absorbance of each solution at the specified wavelengths (e.g., 235, 257, 313, and 350 nm).[13]
-
The measured absorbance should be within ±0.01 AU of the certified values for the standards.[13]
-
-
Stray Light:
-
Prepare a 1.2% w/v solution of potassium chloride in water.
-
Measure the absorbance at 198 nm. The absorbance should be ≥ 2.0 AU.[3]
-
Visualizations
Caption: Quinidine's mechanism of action on cardiac ion channels.
Caption: Troubleshooting workflow for infusion pump inaccuracy.
Caption: Troubleshooting logic for HPLC analysis of quinidine.
References
- 1. pharmabeginers.com [pharmabeginers.com]
- 2. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hinotek.com [hinotek.com]
- 4. pharmabeginers.com [pharmabeginers.com]
- 5. eim.gr [eim.gr]
- 6. This compound (SPECIAL ACCESS PROGRAM) | CHEO ED Outreach [outreach.cheo.on.ca]
- 7. cfmetrologie.edpsciences.org [cfmetrologie.edpsciences.org]
- 8. seoho.biz:5000 [seoho.biz:5000]
- 9. mws.ltd.uk [mws.ltd.uk]
- 10. Analytical Balance Calibration (Updated) | Pharmaguideline [pharmaguideline.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. pharmatimesofficial.com [pharmatimesofficial.com]
- 14. SOP for Calibration of UV-Vis Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 15. 24x7mag.com [24x7mag.com]
Validation & Comparative
A Comparative Analysis of the Bioavailability of Quinidine Gluconate and Quinidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of two common oral salt forms of the antiarrhythmic agent quinidine (B1679956): quinidine gluconate and quinidine sulfate (B86663). The objective is to present a clear analysis of their pharmacokinetic profiles, supported by available experimental data, to aid in research and development decisions.
Executive Summary
Quinidine is a class Ia antiarrhythmic drug available in different salt forms, primarily as sulfate and gluconate salts. While both forms are effective, their pharmacokinetic profiles, particularly their rates and extent of absorption, differ significantly. In essence, quinidine sulfate is characterized by rapid absorption, leading to a quicker onset of action and higher peak plasma concentrations. Conversely, this compound, especially in sustained-release formulations, exhibits a slower absorption rate, resulting in a delayed time to peak concentration and more sustained plasma levels.
A critical consideration in comparing these two salt forms is the difference in their quinidine base content. Quinidine sulfate contains 83% quinidine base, while this compound contains 62% quinidine base. This difference must be accounted for when evaluating and comparing dosages and bioavailability data.
Quantitative Bioavailability Data
While several studies have compared the bioavailability of this compound and quinidine sulfate, specific quantitative data from head-to-head comparative trials are not always readily available in the public domain. The following table summarizes the key pharmacokinetic parameters based on available literature. It is important to note that some of the data are presented qualitatively due to the limitations of the available information.
| Pharmacokinetic Parameter | This compound (Sustained-Release) | Quinidine Sulfate (Immediate-Release/Sustained-Release) | Key Findings from Comparative Studies |
| Time to Peak Concentration (Tmax) | ~5 hours (single dose)[1] | ~1 hour (immediate-release, single dose)[1][2] | Quinidine sulfate is absorbed significantly faster than this compound in single-dose studies of immediate-release formulations.[1] |
| Maximum Concentration (Cmax) | Lower than immediate-release sulfate in single-dose studies. Higher than sustained-release sulfate at steady-state.[3] | "Significantly greater" than gluconate in single-dose studies of immediate-release formulations.[1] Lower than sustained-release gluconate at steady-state.[3] | In single-dose studies, immediate-release quinidine sulfate achieves a higher peak concentration.[1] However, at steady-state, sustained-release this compound tablets have been shown to achieve higher mean maximum concentrations than sustained-release quinidine sulfate tablets.[3] |
| Area Under the Curve (AUC) | Higher than sustained-release sulfate at steady-state, even after adjusting for quinidine content.[3] | Total bioavailable quinidine is not significantly different from gluconate in single-dose studies when adjusted for quinidine base content.[1] Lower than sustained-release gluconate at steady-state.[3] | At steady-state, sustained-release this compound demonstrates greater bioavailability as determined by a higher mean area under the curve compared to sustained-release quinidine sulfate.[3] In single-dose studies, the total amount of bioavailable quinidine is comparable between the two salts when corrected for the difference in base content.[1] |
Experimental Protocols
The data presented are derived from clinical studies employing specific methodologies to assess the bioavailability of these quinidine salts. Below are detailed descriptions of typical experimental protocols used in such studies.
Single-Dose, Randomized, Crossover Bioavailability Study
This type of study is designed to compare the rate and extent of absorption of two drug formulations in a single-dose administration.
-
Study Design: A randomized, two-period, two-sequence crossover design is typically employed. Healthy adult volunteers are randomly assigned to receive a single oral dose of either this compound or quinidine sulfate. After a washout period of sufficient duration (typically at least 7 half-lives of the drug) to ensure complete elimination of the first drug, subjects receive the alternate formulation.
-
Dosing: Subjects receive a single oral dose of the quinidine salt tablets. The dosage is standardized based on the quinidine base content.
-
Blood Sampling: Venous blood samples are collected in heparinized tubes at predetermined time points before and after drug administration. A typical sampling schedule would be at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 12, 24, 36, and 48 hours post-dose.
-
Plasma Analysis: Plasma is separated by centrifugation and stored frozen until analysis. The concentration of quinidine in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence or mass spectrometry detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject are used to calculate the key pharmacokinetic parameters: Cmax, Tmax, and AUC (from time zero to the last measurable concentration and extrapolated to infinity).
Steady-State Bioavailability Study
This study design is used to evaluate the drug's pharmacokinetic profile after multiple doses, which is more representative of a therapeutic regimen.
-
Study Design: A randomized, multiple-dose, steady-state, two-way crossover design is utilized. Healthy volunteers are administered multiple doses of either sustained-release this compound or sustained-release quinidine sulfate until steady-state concentrations are achieved (typically after 4-5 half-lives).
-
Dosing: For example, subjects might receive two tablets every 12 hours for a specified number of doses (e.g., seven doses) to reach steady-state.[3]
-
Blood Sampling: Blood samples are collected immediately before the administration of the last dose and at multiple time points over the dosing interval (e.g., 1, 2, 3, 4, 5, 6, 8, 10, and 12 hours after the last dose).[3]
-
Plasma Analysis: Similar to the single-dose study, plasma quinidine concentrations are measured using a validated HPLC method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters at steady-state (Cmax,ss, Cmin,ss, Tmax,ss, and AUCτ,ss) are calculated from the plasma concentration-time data.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a comparative bioavailability study of quinidine salts.
Caption: A typical crossover design workflow for a bioavailability study.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the administration of the two quinidine salts and their resulting pharmacokinetic profiles.
Caption: Absorption and pharmacokinetic profile relationship of quinidine salts.
Conclusion
The choice between this compound and quinidine sulfate depends on the desired pharmacokinetic profile for a specific clinical or research application. Quinidine sulfate, with its rapid absorption, is suitable for situations where a quick onset of action is required. In contrast, sustained-release this compound offers a more prolonged and stable plasma concentration, which can be advantageous for maintenance therapy and improving patient compliance through less frequent dosing. At steady-state, sustained-release this compound has been shown to provide greater overall bioavailability compared to sustained-release quinidine sulfate. Researchers and drug developers should carefully consider these differences in bioavailability when designing new formulations or conducting clinical trials involving quinidine.
References
- 1. Relative bioavailability of this compound and quinidine sulfate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinidine: an update on therapeutics, pharmacokinetics and serum concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steady-state bioavailability of two sustained-release quinidine preparations: this compound versus quinidine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinidine Gluconate and Procainamide in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two frequently discussed Class Ia antiarrhythmic agents, quinidine (B1679956) gluconate and procainamide (B1213733), within the context of electrophysiology (EP) studies. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms and experimental application, this document aims to equip researchers with the necessary information to make informed decisions in their cardiovascular studies.
At a Glance: Key Electrophysiological Effects
Both quinidine and procainamide exert their antiarrhythmic effects primarily by blocking fast sodium channels and, to some extent, potassium channels in cardiac myocytes. This dual action leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP), along with a slowing of conduction velocity. While their overall electrophysiological profiles are similar, studies have revealed nuances in their potency and specific effects on various cardiac parameters.
Quantitative Comparison of Electrophysiological Parameters
The following table summarizes the quantitative effects of intravenous quinidine and procainamide on key electrophysiological parameters as reported in comparative human studies.
| Electrophysiological Parameter | Quinidine Gluconate | Procainamide | Study Population & Key Findings |
| Corrected QT Interval (QTc) Prolongation | Increase of 78 ± 10 ms | Increase of 39 ± 7 ms | 18 patients; quinidine produced a significantly greater prolongation of the QTc interval compared to procainamide at standard therapeutic plasma levels[1]. |
| Effective Refractory Period (ERP) - Atrium | Prolonged | Prolonged | Both drugs prolong the atrial ERP[2]. |
| Effective Refractory Period (ERP) - Ventricle | Prolonged | Prolonged | Both drugs prolong the ventricular ERP[2]. |
| Effective Refractory Period (ERP) - Accessory Pathway (Antegrade) | Prolonged | Prolonged | Both drugs prolong the antegrade ERP of accessory pathways in patients with Wolff-Parkinson-White syndrome[2]. |
| Shortest R-R Interval during Atrial Fibrillation | Prolonged (20-170 ms) | Prolonged (20-70 ms) | In patients with Wolff-Parkinson-White syndrome, both drugs increased the shortest R-R interval between two consecutive pre-excited beats during atrial fibrillation, with quinidine showing a tendency for greater prolongation[2]. |
| Suppression of Inducible Ventricular Tachyarrhythmias | 22% of patients rendered noninducible | 24% of patients rendered noninducible | 65 patients with inducible ventricular tachyarrhythmias; the efficacy in suppressing inducible ventricular tachyarrhythmias was similar between the two drugs[3]. |
Mechanism of Action: A Shared Pathway
Quinidine and procainamide are classified as Class Ia antiarrhythmic agents. Their primary mechanism of action involves the blockade of voltage-gated sodium channels (INa) in their open or inactivated state. This slows the rapid upstroke (Phase 0) of the cardiac action potential, thereby decreasing the speed of electrical conduction through the heart. Additionally, they inhibit certain potassium channels (IK), which delays repolarization (Phase 3) and prolongs the action potential duration. This combined effect increases the effective refractory period of cardiac tissue, making it less susceptible to re-entrant arrhythmias.
Experimental Protocols: A Comparative Electrophysiology Study
The following outlines a typical experimental workflow for a head-to-head comparative electrophysiology study of intravenous this compound and procainamide in a clinical research setting.
-
Patient Selection and Baseline Study:
-
Patients with a history of ventricular tachyarrhythmias undergo a baseline electrophysiology study.
-
Programmed electrical stimulation is performed to induce the arrhythmia and record baseline electrophysiological parameters, including intracardiac intervals (AH, HV), effective refractory periods of the atrium and ventricle, and the cycle length of the induced tachycardia.
-
-
Drug Administration (Crossover Design):
-
In a randomized, crossover fashion, patients receive either intravenous this compound or procainamide.
-
This compound: Administered as a loading dose followed by a continuous infusion to achieve therapeutic plasma concentrations.
-
Procainamide: Administered as a loading dose (e.g., 12-15 mg/kg) over a set period (e.g., 25-30 minutes), followed by a maintenance infusion.
-
-
Post-Drug Electrophysiology Study:
-
After achieving therapeutic drug levels, the programmed electrical stimulation protocol is repeated.
-
The same electrophysiological parameters measured at baseline are recorded to assess the drug's effect.
-
-
Washout Period:
-
A sufficient washout period is allowed for the first drug to be eliminated from the system before the administration of the second drug.
-
-
Second Drug Administration and Study:
-
The second drug (the one not administered in the first phase) is infused, and the electrophysiology study is repeated.
-
-
Data Analysis:
-
The electrophysiological parameters before and after each drug administration are compared to determine the effects of each agent and to compare their relative potencies.
-
Adverse Effects and Clinical Considerations
While both drugs are effective, their use can be limited by adverse effects. Quinidine is associated with gastrointestinal side effects, cinchonism (tinnitus, headache, dizziness), and a higher propensity for causing torsades de pointes, a life-threatening arrhythmia. Procainamide can cause hypotension, and long-term use is associated with a lupus-like syndrome. A prospective study found that more patients were unable to complete an intravenous infusion of this compound compared to procainamide due to adverse effects[3].
Conclusion
In electrophysiology studies, both this compound and procainamide demonstrate similar efficacy in suppressing inducible ventricular tachyarrhythmias by prolonging refractory periods and slowing conduction. However, quinidine appears to have a more pronounced effect on QT interval prolongation, which may be a consideration in patients at risk for torsades de pointes. The choice between these two agents in a research setting may depend on the specific electrophysiological endpoint of interest, the desired duration of action, and the tolerance profile. For acute intravenous studies, procainamide may be better tolerated. This guide, by presenting a consolidated view of the available comparative data, aims to facilitate a more informed selection and application of these classic antiarrhythmic agents in cardiovascular research.
References
A Comparative Guide to Alternative Potassium Channel Blockers for Quinidine Gluconate
For researchers and drug development professionals, identifying suitable alternatives to quinidine (B1679956) gluconate is pivotal for advancing cardiac arrhythmia therapies. Quinidine, a class I antiarrhythmic agent, also exhibits potassium channel blocking properties. However, its clinical use is often limited by adverse effects. This guide provides an objective comparison of alternative potassium channel blockers, supported by experimental data and detailed methodologies.
Overview of Selected Alternatives
Several potassium channel blockers serve as alternatives to quinidine, primarily for the management of atrial fibrillation (AF) and atrial flutter (AFL). These alternatives, predominantly class III antiarrhythmic agents, offer different efficacy and safety profiles. Key alternatives include:
-
Dofetilide (B1670870): A pure potassium channel blocker known for its efficacy in converting and maintaining sinus rhythm in patients with AF and AFL.[1][2]
-
Sotalol: Exhibits both beta-adrenergic blocking (Class II) and potassium channel blocking (Class III) properties.[3][4][5] It is used for both ventricular arrhythmias and to maintain sinus rhythm in AF/AFL.[3][4][5]
-
Amiodarone (B1667116): A potent antiarrhythmic with broad-spectrum effects, including the blockade of multiple ion channels.[1] It is often used in cases resistant to other therapies.[6]
-
Dronedarone: A non-iodinated derivative of amiodarone, developed to reduce thyroid and other end-organ adverse effects.[7]
-
Ibutilide (B43762): Primarily used for the acute pharmacological cardioversion of recent-onset AF and AFL.[8][9][10]
Comparative Efficacy and Safety Data
The following tables summarize quantitative data from various studies, comparing the efficacy and safety of these alternatives.
Table 1: Efficacy in Atrial Fibrillation/Flutter Conversion
| Drug | Patient Population | Conversion Rate | Study Notes |
| Ibutilide | Recent-onset AF/AFL | Up to 75-80%[8] | Higher conversion rate for atrial flutter than atrial fibrillation.[8] |
| Ibutilide | Pretreatment for electrical cardioversion | 100% (vs. 72% without pretreatment)[8][9] | Facilitates transthoracic defibrillation.[8][9] |
| Dofetilide | Experimental canine atrial flutter model | Terminated and suppressed flutter in 100% of dogs | Compared to quinidine which was successful in only 3 of 8 dogs.[11] |
| Amiodarone | Quinidine-resistant paroxysmal AF | 55% excellent efficacy (no recurrence)[6] | Follow-up of 15 months.[6] |
| Amiodarone | Quinidine-resistant persistent AF | 45% excellent efficacy (no recurrence)[6] | Follow-up of 15 months.[6] |
| Dronedarone | Patients requiring baseline cardioversion | Longer time to first AF/AFL recurrence vs. placebo | Hazard Ratio: 0.76.[12] |
Table 2: Electrophysiological Effects
| Drug | Parameter | Effect | Organism/Model |
| Dofetilide | Effective Refractory Period (ERP) | Prolonged by 23%[11] | Canine atrial flutter model |
| Dofetilide | Conduction Velocity (CV) | Slowed by 9% (200ms cycle) and 39% (150ms cycle)[11] | Canine atrial flutter model |
| Dofetilide | Dispersion of ERP | Reduced by 20%[11] | Canine atrial flutter model |
| Quinidine | Effective Refractory Period (ERP) | Prolonged by 14%[11] | Canine atrial flutter model |
| Quinidine | Conduction Velocity (CV) | Slowed by 14% (200ms cycle) and 19% (150ms cycle)[11] | Canine atrial flutter model |
| Quinidine | Dispersion of ERP | No significant reduction[11] | Canine atrial flutter model |
| Amiodarone | QT Dispersion | Reduced by 40%[13] | Patients with intraventricular conduction defects |
| Quinidine | QT Dispersion | Increased by 18%[13] | Patients with intraventricular conduction defects |
Table 3: Adverse Effects
| Drug | Common Side Effects | Serious Adverse Events |
| Ibutilide | N/A | Torsade de Pointes (up to 4%), Monomorphic ventricular tachycardia (4.9%)[8][9] |
| Sotalol | Slow heart rate, chest pain, low blood pressure, fatigue, dizziness[3] | QT prolongation, heart failure, bronchospasm[3] |
| Amiodarone | N/A | Lung and liver damage, long-term blue skin discoloration[14] |
| Dronedarone | Bad taste, paresthesia, sneezing, nausea[15] | Hypotension, ventricular arrhythmias (rare)[15] |
| Dofetilide | Fatigue, headaches, heart palpitations, dizziness, insomnia[16] | Torsade de Pointes[17] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are outlines of key experimental protocols used to evaluate potassium channel blockers.
Patch-Clamp Electrophysiology for hERG Channel Blockade
This technique is the gold standard for assessing a compound's interaction with specific ion channels, such as the hERG potassium channel, which is critical for cardiac repolarization.[18][19][20]
-
Cell Preparation: A stable cell line (e.g., HEK-293 or CHO) heterologously expressing the hERG channel is cultured on glass coverslips.[18][21]
-
Pipette Preparation: Glass micropipettes are fabricated and filled with an intracellular solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.2 with KOH).[22]
-
Recording: The whole-cell configuration is commonly used. A high-resistance "giga-seal" is formed between the pipette and the cell membrane. The membrane is then ruptured to allow electrical access to the cell's interior.[22]
-
Data Acquisition: The cell is held at a specific potential (e.g., -60 mV). Voltage steps or ramps are applied to elicit hERG channel currents. The current is recorded before and after the application of the test compound at various concentrations.[18][22]
-
Data Analysis: The reduction in current amplitude is measured to determine the compound's potency (IC50) and to study its mechanism of action (e.g., use-dependence, voltage-dependence).[18]
In Vivo Cardiac Electrophysiology Study
In vivo studies in animal models are essential to assess the integrated effects of a drug on the heart's electrical activity.[23][24]
-
Animal Preparation: Anesthetized mice or larger animals like pigs are used.[18][25] For larger animals, a thoracotomy may be performed to expose the heart.[18]
-
Electrode Placement: Multi-electrode catheters are placed on the epicardial surface of the atria and ventricles for stimulation and recording.[18][25] In mice, a catheter can be inserted through the jugular vein into the right atrium and ventricle.[26][27]
-
Baseline Measurements: Baseline electrophysiological parameters are determined, including sinus cycle length, atrial and ventricular effective refractory periods (ERP), and atrioventricular (AV) conduction properties.[18][25]
-
Drug Administration: The potassium channel blocker is administered intravenously at different doses.[18]
-
Post-Drug Measurements: Electrophysiological measurements and arrhythmia induction protocols are repeated after drug administration to assess the drug's effects.[18]
Isolated Langendorff Heart Preparation
This ex vivo technique allows for the study of cardiac function without the confounding influences of the nervous and endocrine systems.[28][29]
-
Heart Excision and Cannulation: The heart is excised from the animal and the aorta is cannulated for retrograde perfusion.[29][30]
-
Perfusion: The heart is perfused with an oxygenated, nutrient-rich solution (e.g., Krebs-Henseleit or Tyrode's solution).[29] The retrograde pressure closes the aortic valve, forcing the perfusate into the coronary arteries.[29]
-
Functional Measurements: A balloon can be inserted into the left ventricle to measure systolic and diastolic pressure.[28] Electrodes can be placed to record cardiac electrical activity.[28]
-
Drug Application: The test compound is added to the perfusate to observe its effects on heart rate, contractility, and electrical activity.[29]
Visualizing Mechanisms and Workflows
Signaling Pathway of Potassium Channel Blockers in Cardiomyocytes
Caption: Mechanism of action for potassium channel blockers.
Experimental Workflow for Evaluating a Novel Potassium Channel Blocker
Caption: Preclinical evaluation workflow.
References
- 1. Antiarrhythmic Therapy in Atrial Fibrillation: Indications, Guidelines, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sotalol - Wikipedia [en.wikipedia.org]
- 4. Sotalol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. drugs.com [drugs.com]
- 6. Use of amiodarone in the treatment of persistent and paroxysmal atrial fibrillation resistant to quinidine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety and Efficacy of Ibutilide in Cardioversion of Atrial Flutter and Fibrillation | American Board of Family Medicine [jabfm.org]
- 9. Safety and efficacy of ibutilide in cardioversion of atrial flutter and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinician.nejm.org [clinician.nejm.org]
- 11. Electrophysiologic effects of the new class III antiarrhythmic drug dofetilide compared to the class IA antiarrhythmic drug quinidine in experimental canine atrial flutter: role of dispersion of refractoriness in antiarrhythmic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dronedarone treatment following cardioversion in patients with atrial fibrillation/flutter: A post hoc analysis of the EURIDIS and ADONIS trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different Effects of Amiodarone and Quinidine on the Homogeneity of Myocardial Refractoriness in Patients With Intraventricular Conduction Delay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cin-Quin vs. Amiodarone for Ventricular Arrhythmia: Important Differences and Potential Risks. [goodrx.com]
- 15. youtube.com [youtube.com]
- 16. drugs.com [drugs.com]
- 17. Dofetilide versus quinidine for atrial flutter: viva la difference!? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Using Electrophysiology to Study Cardiac Arrhythmias: Tools and Protocols [labx.com]
- 24. In vivo and ex vivo electrophysiological study of the mouse heart to characterize the cardiac conduction system, including atrial and ventricular vulnerability | Springer Nature Experiments [experiments.springernature.com]
- 25. ahajournals.org [ahajournals.org]
- 26. In vivo cardiac electrophysiology in mice: Determination of atrial and ventricular arrhythmic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 29. Langendorff heart - Wikipedia [en.wikipedia.org]
- 30. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Quinidine Gluconate's Efficacy in a Novel Human Cardiac Organoid Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quinidine (B1679956) gluconate's electrophysiological effects with those of other antiarrhythmic agents in a novel human induced pluripotent stem cell-derived cardiac organoid (hiPSC-CO) model. The data presented herein is synthesized from multiple studies utilizing hiPSC-derived cardiomyocytes (hiPSC-CMs), the foundational components of cardiac organoids, offering valuable insights for preclinical cardiotoxicity and efficacy screening.
Introduction to the Advanced Cellular Model: Human Cardiac Organoids
Traditional preclinical cardiac safety assessment has long been hampered by the limited predictive value of animal models and simplistic 2D cell cultures. Human cardiac organoids, three-dimensional, self-assembling structures derived from hiPSCs, have emerged as a more physiologically relevant in vitro model.[1] These organoids recapitulate key aspects of the human heart's micro-architecture and function, including the presence of various cardiac cell types and a more mature electrophysiological profile compared to monolayer cultures. This advanced model offers a superior platform for evaluating the efficacy and proarrhythmic potential of cardiovascular drugs.[1][2]
Comparative Electrophysiological Effects of Antiarrhythmic Drugs
The following tables summarize the quantitative effects of quinidine gluconate and other prominent antiarrhythmic drugs on the electrophysiology of hiPSC-CMs, the building blocks of cardiac organoids. Data is primarily derived from studies employing multi-electrode array (MEA) analysis to measure field potential duration (FPD), an in vitro surrogate for the clinical QT interval, and the incidence of arrhythmia-like events.
Table 1: Effect of Class I Antiarrhythmic Drugs on Field Potential Duration (FPD) in hiPSC-CMs
| Drug | Class | Concentration | Change in FPDc (Corrected FPD) | Arrhythmogenic Events | Reference |
| Quinidine | Ia | 1 µM | Significant Prolongation | EADs and ectopic beats observed in ~40% of preparations | [3] |
| 10 µM | Prolongation of APD80 | Reversal of AP shortening and arrhythmia irregularities | [4] | ||
| Flecainide | Ic | 1 µM | Statistically significant prolongation | Not specified | [5] |
| 10 µM | Reduced irregular Ca2+ release and arrhythmic events | [6][7] | |||
| Mexiletine | Ib | Various | Less potent inhibition of hERG channels compared to quinidine | Not specified | [8] |
| Procainamide | Ia | Various | Statistically significant effects on contractility | Not specified | [9] |
Table 2: Effect of Other Classes of Antiarrhythmic Drugs on hiPSC-CMs
| Drug | Class | Concentration | Key Electrophysiological Effects | Arrhythmogenic Events | Reference |
| Amiodarone | III | Various | Less potent inhibition of hERG channels in some models | Dose-dependent effects on electrophysiology when combined with other drugs | [8][10] |
| Sotalol | III | Various | Statistically and physiologically significant FPDc prolongation | EADs observed in ~33% of preparations | [3] |
| Verapamil | IV | Various | Shortened FPDc and APDc | No TdP-like arrhythmias at therapeutic doses | [9][11] |
Experimental Protocols
Generation and Culture of Human Cardiac Organoids
Human iPSCs are differentiated into cardiac progenitor cells, which then self-assemble into 3D cardiac organoids in suspension culture. A common protocol involves the use of specific growth factors and small molecules to guide cardiac lineage commitment.[2] For instance, the application of Activin A and BMP4 is crucial in the initial stages.[2] Organoids are typically cultured in a standard 5% CO2, 37°C humidified incubator.[12]
Electrophysiological Assessment using Multi-Electrode Arrays (MEAs)
-
Plating: Mature cardiac organoids are seeded onto MEA plates coated with an extracellular matrix protein like fibronectin or Matrigel to ensure attachment.[12][13]
-
Acclimatization: The plated organoids are allowed to acclimate to the MEA system's environment for a minimum of 10 minutes before recording.[12]
-
Baseline Recording: Spontaneous extracellular field potentials are recorded for a baseline period (e.g., 3 minutes) to establish the organoids' intrinsic beating pattern.[14]
-
Drug Application: A range of concentrations of this compound or comparator drugs are added to the culture medium.
-
Post-Drug Recording: Field potentials are recorded at specified time points after drug application (e.g., 15 and 30 minutes) to assess changes in FPD, beat rate, and the emergence of arrhythmic events like early afterdepolarizations (EADs).[14][15]
-
Data Analysis: The recorded waveforms are analyzed to quantify changes in the corrected field potential duration (FPDc) and other electrophysiological parameters.[12]
Calcium Transient Assays
-
Dye Loading: hiPSC-CMs or organoids are incubated with a calcium-sensitive fluorescent dye (e.g., Cal-520 AM) for approximately 45 minutes.[14][16]
-
Washout and Recovery: The dye is washed out, and the cells are allowed a recovery period of about 30 minutes.[14]
-
Baseline Imaging: Baseline calcium transients are recorded from spontaneously beating cells to measure parameters such as amplitude, duration (CTD90), and regularity.[14][17]
-
Drug Application and Imaging: Following drug administration, calcium transients are recorded to detect any alterations in calcium handling, which can be indicative of proarrhythmic risk.[6][17]
Visualizing Mechanisms and Workflows
Quinidine's Primary Mechanism of Action
References
- 1. Frontiers | Cardiac organoids: a new tool for disease modeling and drug screening applications [frontiersin.org]
- 2. qkine.com [qkine.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Utilizing human induced pluripotent stem cells to study atrial arrhythmias in the short QT syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Flecainide ameliorates arrhythmogenicity through NCX flux in Andersen-Tawil syndrome-iPS cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flecainide ameliorates arrhythmogenicity through NCX flux in Andersen-Tawil syndrome-iPS cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of Antiarrhythmic Drugs on hERG Gating in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes From a Patient With Short QT Syndrome Type 1 [frontiersin.org]
- 9. The case for induced pluripotent stem cell-derived cardiomyocytes in pharmacological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Drug-Drug Interactions In Vitro: A Case Study Evaluating the Effects of Sofosbuvir and Amiodarone on hiPSC-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to study electrophysiological properties of hPSC-derived 3D cardiac organoids using MEA and sharp electrode techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calcium Transient Assay for Cardiac Arrhythmic Potential Evaluation: using human iPS-Derived Cardio Myocytes | RE-Place [re-place.be]
- 15. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing Drug-Induced Long QT and Proarrhythmic Risk Using Human Stem-Cell-Derived Cardiomyocytes in a Ca2+ Imaging Assay: Evaluation of 28 CiPA Compounds at Three Test Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Quinidine Gluconate Analysis: Cross-Validation of HPLC and Mass Spectrometry Methods
For researchers, scientists, and drug development professionals, the accurate quantification of quinidine (B1679956) gluconate is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection and validation of the most suitable technique for your analytical needs.
Methodology Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for the analysis of quinidine gluconate hinges on the specific requirements of the analytical task, including desired sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers unparalleled sensitivity and specificity, making it the preferred method for trace-level detection and analysis in complex biological matrices.
Quantitative Performance Comparison
The following tables summarize the key quantitative performance parameters for both HPLC-UV and LC-MS/MS methods for the analysis of quinidine. These values are compiled from various validated methods and provide a representative comparison.
Table 1: Performance Comparison of HPLC-UV and LC-MS/MS for Quinidine Analysis
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.999[1][2] | ≥ 0.99[3] |
| Limit of Detection (LOD) | 0.001 µg/mL[2] | 0.5 - 1 ng/mL[4] |
| Limit of Quantification (LOQ) | ~20 ng/mL[5] | 0.5 - 1 ng/mL[4] |
| Intra-day Precision (%RSD) | 0.2%[1][2] | < 7.9%[3] |
| Inter-day Precision (%RSD) | 0.1%[1][2] | < 8.9%[3] |
| Accuracy (Recovery %) | 99.77% - 101.39%[1][2] | 92.5% - 129.5%[3] |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS analysis of quinidine are provided below. These protocols are based on established and validated methods.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol outlines a typical RP-HPLC method for the quantification of quinidine in pharmaceutical dosage forms.[1][6]
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Isocratic Pumping System with UV-Vis Detector |
| Column | Terrosil C18 (100 mm x 4.6 mm, 5.0 µm)[1] |
| Mobile Phase | Phosphate (B84403) Buffer (KH2PO4), pH 3.0 ± 0.02 (adjusted with orthophosphoric acid) : Acetonitrile (B52724) (25:75 v/v)[1][6] |
| Flow Rate | 0.8 mL/min[1][6] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 5 minutes |
Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate (KH2PO4) in HPLC grade water. Adjust the pH to 3.0 ± 0.02 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. Mix the filtered buffer with acetonitrile in a 25:75 (v/v) ratio.[6]
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Quinidine working reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 20-60 µg/mL).[1][2]
Sample Preparation:
-
Accurately weigh and powder a sufficient number of tablets to obtain an average weight.
-
Transfer a quantity of powder equivalent to 10 mg of quinidine into a 100 mL volumetric flask.[6]
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.[6]
-
Dilute to the mark with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.[6]
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a sensitive and selective LC-MS/MS method for the quantification of quinidine in human plasma.[3][4]
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| LC System | HPLC or UHPLC system |
| Mass Spectrometer | Triple quadrupole or ion trap mass spectrometer with electrospray ionization (ESI) |
| Column | C18 column (e.g., Zorbax SB-C18, 100 mm x 3 mm, 3.5 µm)[3] |
| Mobile Phase | A: 0.1% formic acid and 2 mM ammonium (B1175870) formate (B1220265) in waterB: Acetonitrile with 0.1% formic acid[4] |
| Flow Rate | 0.5 - 1 mL/min[3][4] |
| Gradient | Gradient elution is typically used to separate quinidine from matrix components. |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
Mass Spectrometry Conditions:
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[3][4] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |
| Precursor Ion (m/z) | [Quinidine+H]+ |
| Product Ion (m/z) | Specific fragment ions of quinidine |
Sample Preparation (Plasma):
-
Protein Precipitation: To a 100 µL plasma sample, add 200-300 µL of cold acetonitrile or methanol (B129727) to precipitate proteins.[3][4]
-
Vortex and Centrifuge: Vortex the mixture for 30-60 seconds and then centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Method Cross-Validation Workflow and Logic
The following diagrams illustrate the general workflow for cross-validating analytical methods and the logical relationships involved in comparing key validation parameters.
References
- 1. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF QUINIDINE IN PHARMACEUTICAL DOSAGE FORMS BY USING RP-HPLC METHOD | JIDPTS [jidps.com]
- 2. jidps.com [jidps.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an analytical method using liquid chromatography-tandem mass spectrometry for the therapeutic drug monitoring of seven cardiovascular drugs in clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of quinidine and its major metabolites by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide for Antiarrhythmic Research: Quinidine Gluconate vs. Quinine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quinidine (B1679956) gluconate and its diastereomer, quinine (B1679958), for their applications in antiarrhythmic research. While structurally similar as cinchona alkaloids, their stereochemical differences lead to distinct pharmacological profiles, particularly in their interaction with cardiac ion channels. This document summarizes their mechanisms of action, presents supporting experimental data in comparative tables, details key experimental protocols, and visualizes relevant pathways and workflows.
Executive Summary
Quinidine has a long history as a Class Ia antiarrhythmic agent, primarily by blocking both sodium and potassium channels to prolong the cardiac action potential.[1][2][3] Quinine, traditionally used as an antimalarial, also exhibits sodium channel blocking properties but has a markedly weaker effect on potassium channels, resulting in different electrophysiological outcomes.[4][5] For antiarrhythmic research, quinidine gluconate offers a more potent and well-characterized profile for prolonging repolarization, while quinine may present a model for studying the effects of sodium channel blockade with minimal impact on the QT interval.[4]
Mechanism of Action and Signaling Pathways
Both quinidine and quinine exert their primary antiarrhythmic effects by modulating the flow of ions across cardiac cell membranes. Their principal targets are the voltage-gated sodium (Na+) and potassium (K+) channels.
This compound: As a Class Ia antiarrhythmic, quinidine blocks the fast inward sodium current (I_Na), which slows the rapid depolarization (Phase 0) of the cardiac action potential.[1][6] This leads to a decrease in conduction velocity. Crucially, quinidine also blocks several potassium channels, most notably the rapid component of the delayed rectifier potassium current (I_Kr), which is encoded by the hERG gene.[1] This potassium channel blockade prolongs the repolarization phase (Phase 3) of the action potential, thereby increasing the effective refractory period and the QT interval on an electrocardiogram (ECG).[2][6]
Quinine: Like its stereoisomer, quinine also blocks the fast inward sodium current, leading to a similar slowing of depolarization.[4][5] However, its blocking effect on potassium channels, particularly the hERG channel, is significantly weaker than that of quinidine.[4] This results in a less pronounced prolongation of the action potential duration and a minimal effect on the QT interval.[5]
Quantitative Data Comparison
The following tables summarize the key quantitative differences between quinidine and quinine in their effects on cardiac ion channels and their pharmacokinetic properties.
Table 1: Inhibitory Potency on Cardiac Ion Channels
| Ion Channel | Expression System | Quinidine IC50 (µM) | Quinine IC50 (µM) | Fold Difference (Quinine/Quinidine) |
| hERG (KCNH2) | Xenopus oocytes | 3.00 ± 0.03 | 44.0 ± 0.6 | ~14.7 |
| hERG (KCNH2) | Ltk⁻ cells | 0.8 ± 0.1 | 11 ± 3 | ~13.8 |
| NaV1.5 (Peak) | HEK293 cells | 28.9 ± 2.2 | Not Reported | - |
Data compiled from multiple sources.
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Quinine |
| Bioavailability | 70-80% | Not specified for antiarrhythmic use |
| Peak Plasma Time | 3-5 hours (extended-release) | Not specified for antiarrhythmic use |
| Elimination Half-life | 6-8 hours | ~20 hours |
| Protein Binding | 80-90% | Higher than quinidine |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies for key preclinical models used to assess the antiarrhythmic properties of quinidine and quinine are provided below.
Ouabain-Induced Arrhythmia in Guinea Pigs
This model is used to screen for drugs that can prevent or terminate arrhythmias caused by digitalis toxicity.
Protocol:
-
Animal Preparation: Anesthetize male Hartley guinea pigs (300-400 g) with pentobarbitone sodium (60 mg/kg, i.p.).
-
Surgical Procedure: Cannulate the right jugular vein for drug infusion and the left carotid artery to monitor blood pressure.
-
ECG Monitoring: Record limb lead II ECG continuously.
-
Drug Administration:
-
Administer the test compound (quinidine, quinine, or vehicle) intravenously.
-
After a 10-minute stabilization period, infuse ouabain (B1677812) solution (80 µg/mL) at a rate of 100 µ g/min .
-
-
Endpoint Measurement: Record the dose of ouabain required to induce ventricular premature beats (VPBs), ventricular fibrillation (VF), and cardiac arrest (CA).
Aconitine-Induced Atrial Fibrillation in Dogs
This model assesses the efficacy of drugs in converting chemically-induced atrial fibrillation to sinus rhythm.
Protocol:
-
Animal Preparation: Anesthetize mongrel dogs of either sex.
-
Induction of Arrhythmia: Administer aconitine (B1665448) to induce sustained atrial fibrillation.
-
Drug Administration: Once stable atrial fibrillation is established, administer intravenous doses of quinidine or quinine.
-
Endpoint Measurement: Determine the dose required to convert atrial fibrillation back to a normal sinus rhythm. Both quinidine and quinine have been shown to be effective in this model.[7]
In Vivo Electrophysiology in a Canine Model of Ventricular Tachycardia
This model evaluates the effects of antiarrhythmic agents on various electrophysiological parameters in a setting of inducible ventricular tachyarrhythmia.
Protocol:
-
Animal Model: Use conscious, sedated dogs with inducible sustained ventricular tachyarrhythmia late after ischemic injury.
-
Catheterization: Place multipolar electrode catheters in the right atrium and right ventricle for recording and pacing.
-
Baseline Measurements: Record baseline electrophysiological parameters, including conduction times, repolarization times, and refractory periods.
-
Drug Infusion: Infuse saline (placebo), quinidine, or quinine.
-
Electrophysiological Study: Repeat the electrophysiological measurements and attempt to induce ventricular tachycardia.
-
Data Analysis: Compare the changes in electrophysiological parameters and the inducibility and cycle length of ventricular tachycardia between the different treatment groups. In such studies, quinidine has been shown to prolong repolarization times and refractoriness more than quinine, leading to greater antiarrhythmic efficacy.[4]
Conclusion
For researchers in the field of antiarrhythmic drug development, the choice between this compound and quinine depends on the specific research question. This compound serves as a classic example of a Class Ia antiarrhythmic, with potent effects on both sodium and potassium channels, making it a suitable tool for studying mechanisms of repolarization prolongation and its consequences. In contrast, quinine's more selective sodium channel blockade with minimal impact on repolarization offers a valuable pharmacological tool to dissect the relative contributions of these two mechanisms to arrhythmogenesis and its suppression. The detailed experimental protocols provided herein offer a foundation for conducting rigorous preclinical evaluations of these and other potential antiarrhythmic compounds.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Quinidine - Wikipedia [en.wikipedia.org]
- 3. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Antiarrhythmic activity of quinine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the antiarrhythmic activity of quinidine and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Reproducibility of Quinidine Gluconate-Induced Arrhythmia: A Comparative Guide
For decades, quinidine (B1679956), a class Ia antiarrhythmic agent, has been a cornerstone in experimental models of cardiac arrhythmia. Its well-characterized proarrhythmic properties, stemming from its blockade of cardiac sodium and potassium channels, allow for the controlled induction of arrhythmias in a laboratory setting. This guide provides a comprehensive comparison of quinidine gluconate-induced arrhythmia models with viable alternatives, focusing on the critical aspect of experimental reproducibility. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate model for their specific research needs.
Comparative Analysis of Arrhythmia Induction Models
The reproducibility of an arrhythmia model is paramount for the reliable assessment of antiarrhythmic drug efficacy and proarrhythmic risk. While quinidine has been extensively used, other agents such as flecainide (B1672765) (a class Ic agent) and dofetilide (B1670870) (a class III agent) are also employed to induce arrhythmias in preclinical studies. The following tables summarize quantitative data from various studies to allow for a comparative assessment of these models.
| Agent | Animal Model | Arrhythmia Endpoint | Incidence of Arrhythmia | Key Electrophysiological Findings | Reference(s) |
| This compound | Canine (post-myocardial infarction) | Ventricular Tachycardia (VT) | Not explicitly stated, but used as a proarrhythmic challenge | Prolonged VT cycle length | [1][2] |
| Rabbit (isolated heart) | Polymorphic VT / Torsades de Pointes (TdP) | High incidence with bradycardia and hypokalemia | Action potential duration (APD) prolongation, early afterdepolarizations (EADs) | [3] | |
| Flecainide Acetate (B1210297) | Canine (healthy) | Reproducible Ventricular Tachycardia (VT) | 31% (4 of 13) | Conduction slowing | [2] |
| Canine (with myocardial infarction) | Reproducible VT | 79% (15 of 19) | Significant proarrhythmic risk | [2] | |
| Guinea Pig (isolated heart) | Spontaneous Monomorphic VT | 45% of preparations | Increased spatial dispersion of repolarization and refractoriness | [4] | |
| Dofetilide | Rabbit (anesthetized) | Torsades de Pointes (TdP) | 40% - 100% (highly dependent on anesthetic agent used) | QT interval prolongation | [5][6] |
| Cynomolgus Monkey | Ventricular Arrhythmias | Induced in all animals | Increased short-term variability of the QT interval | [7] |
Table 1: Comparison of Incidence of Drug-Induced Arrhythmias in Various Preclinical Models.
| Parameter | Quinidine | Flecainide | Dofetilide | Reference(s) |
| Primary Ion Channel Blockade | Fast Na+ channels (INa), various K+ channels (IKr, IKs, Ito, IK1) | Fast Na+ channels (INa), IKr | Rapidly activating delayed rectifier K+ channel (IKr) | [8][9][10][11] |
| Effect on Action Potential Duration (APD) | Prolongs | Variable: can prolong or shorten depending on heart rate and tissue type | Markedly prolongs | [4][11] |
| Effect on Conduction Velocity | Decreases | Markedly decreases | No significant effect | [2][10] |
| Use-Dependence | Use-dependent Na+ channel block | Strong use-dependent Na+ channel block | Reverse use-dependence (greater effect at slower heart rates) | [9][10] |
Table 2: Comparative Electrophysiological Properties of Quinidine, Flecainide, and Dofetilide.
Experimental Protocols
Detailed and standardized experimental protocols are essential for achieving reproducible results. Below are methodologies for inducing arrhythmia using this compound and two common alternatives.
Protocol 1: Quinidine-Induced Torsades de Pointes in the Isolated Rabbit Heart
Objective: To induce polymorphic ventricular tachycardia, specifically Torsades de Pointes (TdP), in an ex vivo rabbit heart model.
Methodology:
-
Animal Preparation: Anesthetize a New Zealand White rabbit and rapidly excise the heart.
-
Langendorff Perfusion: Cannulate the aorta and initiate retrograde perfusion with a modified Tyrode's solution, oxygenated with 95% O2 / 5% CO2 and maintained at 37°C.
-
Baseline Recordings: After a stabilization period, record baseline electrocardiogram (ECG) and monophasic action potentials (MAPs).
-
Induction of Bradycardia: Induce bradycardia, a key factor for TdP development, by atrioventricular node ablation.
-
Drug Perfusion: Perfuse the heart with Tyrode's solution containing a low potassium concentration and quinidine (e.g., 5 µmol/L).
-
Arrhythmia Monitoring: Continuously monitor the ECG and MAPs for the development of early afterdepolarizations (EADs) and triggered activity, which often precede polymorphic ventricular arrhythmias.
-
Data Analysis: Analyze the incidence, duration, and cycle length of the induced arrhythmias.
Protocol 2: Flecainide-Induced Ventricular Tachycardia in a Canine Model with Myocardial Infarction
Objective: To create a reproducible model of ventricular tachycardia (VT) in a canine model with a healed myocardial infarction.
Methodology:
-
Induction of Myocardial Infarction: In a sterile surgical procedure, ligate the left anterior descending coronary artery in anesthetized dogs. Allow for a recovery period of at least 72 hours for the infarct to mature.
-
Anesthesia and Instrumentation: On the day of the study, anesthetize the dog and introduce electrode catheters into the heart via the femoral artery and vein for programmed electrical stimulation (PES) and recording.
-
Baseline Electrophysiological Study: Perform a baseline PES protocol to assess the inducibility of VT.
-
Flecainide Administration: Administer a loading dose of flecainide acetate (e.g., 1.0-2.0 mg/kg intravenously over 15-30 minutes) followed by a continuous maintenance infusion (e.g., 1.0 mg/kg/h).[12]
-
Post-Drug Electrophysiological Study: After allowing for drug equilibration, repeat the PES protocol to assess changes in VT inducibility and characteristics.
-
Data Analysis: Compare the incidence, cycle length, and morphology of VT before and after flecainide administration. Plasma concentrations of flecainide should be measured to correlate drug levels with electrophysiological effects.[12]
Protocol 3: Dofetilide-Induced Torsades de Pointes in the Anesthetized Rabbit
Objective: To induce Torsades de Pointes (TdP) in an in vivo rabbit model sensitized with an α1-adrenoceptor agonist.
Methodology:
-
Anesthesia: Anesthetize the rabbit with an appropriate agent (e.g., pentobarbital (B6593769) or α-chloralose). Note that the choice of anesthetic can significantly impact the incidence of TdP.[6]
-
Instrumentation: Catheterize a femoral artery for blood pressure monitoring and a femoral vein for drug administration. Record a continuous ECG.
-
Sensitization: Infuse the α1-adrenoceptor agonist phenylephrine (B352888) to create a substrate for TdP.
-
Dofetilide Infusion: Administer a continuous intravenous infusion of dofetilide (e.g., 0.02-0.04 mg/kg/min).[5][6]
-
Arrhythmia Monitoring: Continuously monitor the ECG for QT interval prolongation and the development of TdP.
-
Data Analysis: Quantify the incidence of TdP, the time to onset, and the change in QT interval.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures can aid in understanding and replicating these models.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Reversal of flecainide-induced ventricular arrhythmia by hypertonic sodium bicarbonate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flecainide-induced proarrhythmia is attributed to abnormal changes in repolarization and refractoriness in perfused guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomarkers and endogenous determinants of dofetilide-induced torsades de pointes in α1-adrenoceptor-stimulated, anaesthetized rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relevance of anaesthesia for dofetilide-induced torsades de pointes in alpha1-adrenoceptor-stimulated rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short-term variability in QT interval and ventricular arrhythmias induced by dofetilide are dependent on high-frequency autonomic oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quinidine - Wikipedia [en.wikipedia.org]
- 10. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
A Head-to-Head Comparison of Quinidine and its Stereoisomer Quinine in hERG Channel Inhibition
For researchers and professionals in drug development, understanding the nuanced interactions of compounds with cardiac ion channels is paramount for safety and efficacy profiling. This guide provides a detailed, data-driven comparison of the diastereomers quinidine (B1679956) and quinine (B1679958), with a specific focus on their inhibitory effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization. While both are cinchona alkaloids, their stereochemical differences lead to significant variations in their pharmacological activity.
Quantitative Comparison of hERG Channel Inhibition
The inhibitory potency of quinidine and quinine on the hERG channel has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) values consistently demonstrate that quinidine is a significantly more potent inhibitor of the hERG channel than its stereoisomer, quinine.
| Compound | Expression System | IC50 (µM) | Fold Difference (Quinine/Quinidine) |
| Quinidine | Xenopus oocytes | 3.00 ± 0.03 | ~14.7 |
| Quinine | Xenopus oocytes | 44.0 ± 0.6 | |
| Quinidine | Ltk⁻ cells | 0.8 ± 0.1 | ~13.8 |
| Quinine | Ltk⁻ cells | 11 ± 3 | |
| Quinidine | QPatch II (22°C) | 0.975 | - |
| Quinidine | QPatch II (35°C) | 1.047 | - |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
The data presented above was primarily generated using whole-cell patch-clamp electrophysiology, a standard method for studying ion channel function.
hERG Channel Expression and Cell Culture
-
Xenopus oocytes: Oocytes are harvested and injected with complementary RNA (cRNA) encoding the wild-type hERG channel. Following incubation to allow for channel expression, the oocytes are used for two-electrode voltage-clamp recordings.
-
Mammalian Cell Lines (e.g., Ltk⁻, HEK293, CHO): These cells are stably or transiently transfected with a plasmid containing the cDNA for the hERG channel. The cells are cultured under standard conditions until they are ready for patch-clamp experiments.
Electrophysiological Recording
-
Cell Preparation: Cells expressing hERG channels are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an internal solution.
-
Whole-Cell Configuration: A micropipette is brought into contact with a cell, and a high-resistance seal is formed. The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. A common protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the characteristic tail current, which is used to quantify hERG inhibition.
-
Drug Application: Test compounds (quinidine or quinine) are applied at various concentrations to the external solution, and the resulting changes in hERG current are measured.
-
Data Analysis: The concentration-response data is fitted to the Hill equation to determine the IC50 value for each compound.
Visualizing the hERG Inhibition Pathway and Experimental Workflow
The following diagrams illustrate the interaction of quinidine and quinine with the hERG channel and the general workflow for assessing this interaction.
Caption: Stereoselective inhibition of the hERG potassium channel.
References
Benchmarking Quinidine Gluconate Against Novel Antiarrhythmic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine (B1679956), a class Ia antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades. Its primary mechanism of action involves the blockade of sodium and potassium channels, leading to a prolongation of the action potential duration and the effective refractory period in myocardial cells. However, its clinical use is often limited by a narrow therapeutic index and the risk of proarrhythmia, including Torsades de Pointes. The quest for safer and more effective antiarrhythmic drugs has led to the development of novel compounds with more specific targets and potentially better safety profiles.
This guide provides an objective comparison of the preclinical performance of quinidine gluconate against emerging antiarrhythmic compounds, with a focus on atrial-selective agents. We present available experimental data, detail relevant methodologies, and visualize key pathways to aid researchers in the evaluation and development of next-generation antiarrhythmic therapies.
Comparative Efficacy and Safety: Preclinical Data
Direct head-to-head preclinical studies comparing this compound with the newest generation of antiarrhythmic compounds are emerging. The focus of many novel agents is to achieve atrial selectivity, thereby reducing the risk of ventricular proarrhythmias.
One of the most promising new classes of antiarrhythmic drugs is the small-conductance calcium-activated potassium (SK) channel inhibitors. These channels are predominantly expressed in the atria and their inhibition is expected to prolong the atrial action potential duration with minimal effects on ventricular tissue.[1]
AP31969: A Novel SK Channel Inhibitor
AP31969 is a second-generation, orally available SK channel inhibitor currently in preclinical development.[2][3] While direct quantitative comparisons with quinidine from the same preclinical studies are not yet publicly available, the developer, Acesion Pharma, has reported promising preclinical data highlighting its potential advantages.[4][5]
Table 1: Preclinical Electrophysiological Profile of this compound vs. Qualitative Profile of AP31969
| Parameter | This compound (Canine Model) | AP31969 (Preclinical Models) | Key Implication |
| Primary Mechanism | Blocks multiple ion channels (Na+, K+)[6] | Selective SK channel inhibitor[2] | AP31969 offers a more targeted approach, potentially reducing off-target effects. |
| Atrial Selectivity | Non-selective, affects both atria and ventricles[7] | Pronounced antiarrhythmic effects in the atria while avoiding effects on the ventricles | Lower risk of ventricular proarrhythmias with AP31969. |
| Effect on QT Interval | Prolongs QT interval, risk of Torsades de Pointes[6] | No prolongation of the corrected QT interval observed at expected supratherapeutic doses | Significantly improved safety profile for AP31969 regarding a key marker of proarrhythmia risk. |
| Proarrhythmia Risk | Known risk of proarrhythmia[8] | Demonstrated a low risk of proarrhythmia in preclinical models | Potential for a wider therapeutic window and safer long-term use. |
| Drug-Drug Interaction | Potential for significant drug-drug interactions | Low risk of causing drug-drug interactions[3] | Improved predictability and safety in patients on multiple medications. |
Note: The data for AP31969 is based on company press releases and is qualitative. Quantitative data from peer-reviewed, direct comparative studies are needed for a definitive assessment.
Quantitative Data for this compound
Preclinical studies in canine models have quantified the electrophysiological effects of quinidine. For instance, intravenous administration of quinidine has been shown to significantly increase the effective refractory periods (ERP) in both the atrium and the ventricle.[7] One study in a canine model demonstrated that quinidine induces a larger increase in the ERP in the atrium compared to the ventricle.[7] In human atrial tissue, quinidine (at a concentration of 10 μM) increased the action potential duration to 95% repolarization (APD95) by 33 +/- 7% at a cycle length of 1,000 msec.[9]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of quinidine and novel SK channel inhibitors like AP31969 are central to their differing efficacy and safety profiles.
Quinidine's Multi-Channel Blockade
Quinidine exerts its antiarrhythmic effect by blocking several types of ion channels. Its primary actions are on the fast inward sodium current (INa) and multiple potassium currents, including the rapid delayed rectifier potassium current (IKr), which is mediated by the hERG channel.[10] The blockade of these channels leads to a slowing of conduction and a prolongation of the action potential duration.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Acesion Pharma reports positive preclinical data for AF therapy [clinicaltrialsarena.com]
- 3. Acesion Pharma reports preclinical data with second-generation SK channel inhibitor AP-31969 for atrial fibrillation | BioWorld [bioworld.com]
- 4. acesionpharma.com [acesionpharma.com]
- 5. Acesion Pharma Announces Positive Pre-Clinical Data for AP31969 [prnewswire.com]
- 6. benchchem.com [benchchem.com]
- 7. Influence of acetylcholine, isoproterenol, quinidine and ouabain on effective refractory periods of atrial and ventricular myocardium in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cin-Quin vs. Amiodarone for Ventricular Arrhythmia: Important Differences and Potential Risks. [goodrx.com]
- 9. Effects of flecainide and quinidine on human atrial action potentials. Role of rate-dependence and comparison with guinea pig, rabbit, and dog tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Quinidine Gluconate Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quinidine (B1679956) gluconate's performance with key alternatives for the management of cardiac arrhythmias. The information presented is based on a comprehensive review of published clinical trial data and pharmacological studies, offering a resource for independent verification of findings.
Executive Summary
Quinidine gluconate, a Class Ia antiarrhythmic agent, has a long history in the treatment of atrial and ventricular arrhythmias. Its primary mechanism of action involves the blockade of sodium and potassium channels in cardiomyocytes. While effective in restoring and maintaining normal sinus rhythm, its use is often limited by a significant side effect profile and the availability of alternative antiarrhythmic drugs. This guide presents a comparative analysis of this compound against amiodarone (B1667116), flecainide (B1672765), procainamide (B1213733), and dofetilide, focusing on efficacy, safety, and pharmacokinetic parameters.
Comparative Efficacy
The following tables summarize the efficacy of this compound in comparison to its alternatives for the treatment of atrial fibrillation/flutter and ventricular arrhythmias, based on published clinical trial data.
Table 1: Efficacy in Atrial Fibrillation/Flutter Conversion
| Drug | Conversion Rate to Sinus Rhythm | Study Population | Citation |
| This compound | 64% | Post-cardiac surgery patients | [1] |
| 47% (at 24 hours) | Chronic atrial fibrillation | [2] | |
| Amiodarone | 41% | Post-cardiac surgery patients | [1] |
| 44% (at 24 hours) | Chronic atrial fibrillation | [2] | |
| Flecainide | 67% (for recent onset AF) | Atrial fibrillation | |
| Procainamide | - | - | |
| Dofetilide | - | - |
Table 2: Efficacy in Maintaining Sinus Rhythm Post-Cardioversion
| Drug | Maintenance of Sinus Rhythm | Follow-up Duration | Citation |
| This compound | Superior to placebo | 2 years | [3] |
| Amiodarone | Superior to quinidine | 2 years | [2][3] |
| Flecainide | - | - | |
| Procainamide | - | - | |
| Dofetilide | - | - |
Table 3: Efficacy in Suppression of Ventricular Arrhythmias
| Drug | Suppression Rate | Arrhythmia Type | Citation |
| This compound | 56% suppression of total VPCs | Chronic stable ventricular ectopy | [4] |
| 22% rendered noninducible for VT | Inducible ventricular tachycardia | [5] | |
| Flecainide | 95% suppression of total VPCs | Chronic stable ventricular ectopy | [4] |
| More effective than quinidine in reducing VPCs, couplets, and VT | Chronic ventricular arrhythmias | [6][7] | |
| Procainamide | 24% rendered noninducible for VT | Inducible ventricular tachycardia | [5] |
| 47% reduction in VPCs | Frequent ventricular premature complexes | [8] | |
| Amiodarone | - | - | |
| Dofetilide | - | - |
Comparative Safety and Tolerability
The safety profiles of antiarrhythmic drugs are a critical consideration in clinical practice. The following table outlines common and serious adverse effects associated with this compound and its alternatives.
Table 4: Comparative Safety and Tolerability
| Drug | Common Adverse Effects | Serious Adverse Effects | Discontinuation Rate | Citation |
| This compound | Diarrhea, nausea, vomiting, headache, dizziness | Proarrhythmia (Torsades de Pointes), QTc prolongation, hypotension | Higher than flecainide | [1][6] |
| Amiodarone | Nausea, flushing, bradycardia | Pulmonary toxicity, thyroid dysfunction, hepatic toxicity, hypotension | Lower than quinidine | [1][2] |
| Flecainide | Dizziness, blurred vision, headache, nausea | Proarrhythmia, conduction disturbances | Lower than quinidine | [6] |
| Procainamide | Nausea, vomiting, fatigue, insomnia | Drug-induced lupus erythematosus, agranulocytosis, proarrhythmia | - | [9] |
| Dofetilide | Headache, dizziness, chest pain | Torsades de Pointes, ventricular arrhythmias | - |
Pharmacokinetic Profiles
Understanding the pharmacokinetic properties of these drugs is essential for appropriate dosing and management of potential drug interactions.
Table 5: Comparative Pharmacokinetics
| Parameter | This compound | Amiodarone | Flecainide | Procainamide | Dofetilide |
| Onset of Action | Oral: 1-3 hours | IV: 2-24 hours; Oral: Slow | Oral: 1-6 hours | IV/Oral: 10-30 minutes | Oral: 2-3 hours |
| Half-life | 6-8 hours | 20-100 days | 12-27 hours | 2.5-5 hours | ~10 hours |
| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4, CYP2C8) | Hepatic (CYP2D6) | Hepatic (acetylation) | Primarily renal excretion (unchanged) |
| Protein Binding | 80-90% | >96% | ~40% | 15-20% | 60-70% |
| Bioavailability | ~70% | 20-80% | ~95% | ~85% | >90% |
Mechanism of Action and Signaling Pathways
Quinidine's Multi-channel Blockade
Quinidine exerts its antiarrhythmic effect primarily by blocking fast inward sodium channels (INa) and several types of potassium channels (IKr, IKs, Ito). This dual action slows the upstroke of the cardiac action potential (Phase 0) and prolongs its duration, thereby increasing the effective refractory period of myocardial cells.
Experimental Protocols
Electrophysiology Study (EPS) for Ventricular Tachycardia Induction
A representative experimental protocol for assessing the efficacy of an antiarrhythmic agent in suppressing inducible ventricular tachycardia (VT) is outlined below. This protocol is a composite based on descriptions from multiple clinical studies.
References
- 1. Intravenous amiodarone bolus versus oral quinidine for atrial flutter and fibrillation after cardiac operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy of intravenous amiodarone for the conversion of chronic atrial fibrillation. Amiodarone vs quinidine for conversion of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of amiodarone versus quinidine and verapamil in patients with chronic atrial fibrillation: results of a comparative study and a 2-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of flecainide with quinidine for suppression of chronic stable ventricular ectopic depolarizations. A double-blind randomized study in ambulatory outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prospective comparison of intravenous quinidine and intravenous procainamide in patients undergoing electrophysiologic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flecainide versus quinidine for treatment of chronic ventricular arrhythmias. A multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flecainide versus quinidine: results of a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of procainamide and quinidine for better tolerance and additive effects for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of a sustained release procainamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Quinidine Gluconate for Cardiac Arrhythmias
A comprehensive guide for researchers and drug development professionals, this report provides a detailed statistical and methodological comparison of quinidine (B1679956) gluconate with alternative antiarrhythmic agents. The analysis is based on a review of clinical and preclinical data, focusing on efficacy, safety, and pharmacokinetic profiles.
This guide summarizes key performance indicators of quinidine gluconate in relation to other widely used antiarrhythmic drugs, supported by detailed experimental protocols for the cited studies. Visualizations of the primary signaling pathway of quinidine and a representative experimental workflow are also provided to facilitate a deeper understanding of its pharmacological action and evaluation.
I. Quantitative Data Summary
The following tables present a comparative summary of this compound's performance against other antiarrhythmic drugs based on data from various clinical trials.
Table 1: Pharmacokinetic Comparison of Sustained-Release Quinidine Formulations
| Parameter | This compound | Quinidine Sulfate (B86663) | Key Findings |
| Bioavailability | Significantly greater | Lower | Under steady-state conditions, sustained-release this compound tablets are more systemically available than sustained-release quinidine sulfate tablets.[1] |
| Peak Plasma Levels | Achieved at ~5 hours | Achieved at ~1 hour | The sulfate salt is more rapidly absorbed, leading to a quicker peak concentration.[2] |
| Plasma Levels (2-6 hours post-dose) | Significantly higher | Lower | On a tablet-for-tablet basis, this compound achieves higher plasma levels in the initial hours after administration.[1] |
| Area Under the Curve (AUC) | Higher | Lower | This compound demonstrates a greater overall drug exposure over time.[1] |
| Blood Level Fluctuation | More constant levels | Larger peak-to-trough differences | The slower absorption of this compound provides more stable blood levels.[2] |
Table 2: Efficacy and Safety of this compound vs. Procainamide (B1213733) in Ventricular Tachyarrhythmias
| Outcome | This compound (Intravenous) | Procainamide Hydrochloride (Intravenous) | p-value | Key Findings |
| Non-inducibility of VT | 22% (7/32 patients) | 24% (8/33 patients) | NS | Both drugs showed similar efficacy in rendering ventricular tachyarrhythmias non-inducible.[3] |
| Inability to Complete Infusion | 13% (4/32 patients) | 0% (0/33 patients) | 0.05 | A significantly higher number of patients were unable to complete the this compound infusion.[3] |
| QTc Interval Prolongation | Average increase of 78 ± 10 ms | Average increase of 39 ± 7 ms | < 0.001 | Quinidine prolongs the corrected QT interval to a significantly greater degree than procainamide at standard therapeutic levels.[4] |
| Reduction of VPCs (Oral) | Reduced to 22 ± 19% of baseline | Reduced to 47 ± 40% of baseline | < 0.05 | In a study of combination therapy, quinidine alone showed a greater reduction in ventricular premature complexes compared to procainamide alone.[5] |
Table 3: Efficacy and Safety of Quinidine vs. Amiodarone (B1667116) for Atrial Fibrillation/Flutter Post-Cardiac Surgery
| Outcome | Oral Quinidine | Intravenous Amiodarone | p-value | Key Findings |
| Conversion to Sinus Rhythm | 64% (25/39 patients) | 41% (17/41 patients) | 0.04 | Oral quinidine was more effective than intravenous amiodarone in converting postoperative atrial tachyarrhythmias to sinus rhythm.[6] |
| Incidence of Side Effects | 46% (18/39 patients) | 12% (5/41 patients) | 0.01 | Quinidine was associated with a significantly higher incidence of side effects.[6] |
II. Experimental Protocols
This section provides a detailed description of the methodologies employed in key comparative studies.
Pharmacokinetic Comparison of Sustained-Release Quinidine Formulations
A randomized, crossover study was conducted with sixteen healthy male volunteers to compare the steady-state bioavailability of sustained-release this compound and quinidine sulfate.[1]
-
Drug Administration: Participants received multiple doses of two tablets of either this compound or quinidine sulfate every 12 hours. The sequence of drug administration was randomized.[1]
-
Blood Sampling: Blood samples were collected immediately before the seventh dose (hour 70) and at 1, 2, 3, 4, 5, 6, 8, 10, and 12 hours after this dose.[1]
-
Sample Analysis: Plasma samples were assayed for quinidine content using high-performance liquid chromatography (HPLC). The analyst was blinded to the identity of the drug in the samples.[1]
-
Data Analysis: Pharmacokinetic parameters, including area under the curve (AUC) and maximum concentration (Cmax), were calculated and compared between the two formulations. Data was also adjusted to account for the 23% higher quinidine base content in the sulfate tablets for a more direct comparison.[1]
Intravenous this compound vs. Intravenous Procainamide in Electrophysiologic Testing
A prospective, alternating, unblinded study was conducted on sixty-five consecutive patients with inducible ventricular tachyarrhythmias to compare the hemodynamic and electrophysiologic effects of intravenous this compound and procainamide hydrochloride.[3]
-
Patient Population: Patients with inducible ventricular tachyarrhythmias undergoing electrophysiologic testing were included.
-
Drug Administration: Patients were treated with either intravenous this compound or intravenous procainamide hydrochloride in an alternating fashion.[3]
-
Electrophysiologic Study: Standard electrophysiologic testing protocols were used to induce and assess ventricular tachyarrhythmias before and after drug administration.[7][8][9][10]
-
Endpoints: The primary efficacy endpoint was the non-inducibility of ventricular tachyarrhythmias after drug infusion. Safety endpoints included hemodynamic changes and the ability to complete the infusion.[3]
Oral Quinidine vs. Intravenous Amiodarone for Atrial Fibrillation/Flutter Post-Cardiac Surgery
A randomized, crossover trial was conducted to compare the safety and efficacy of oral quinidine and intravenous amiodarone in reverting atrial tachyarrhythmias after cardiac operations.[6]
-
Patient Population: Patients with sustained atrial fibrillation or flutter for more than 2 hours, stable hemodynamic status, and prior digoxin (B3395198) therapy following cardiac surgery.[6]
-
Randomization and Treatment: Patients were randomized to receive either intravenous amiodarone (5 mg/kg over 20 minutes) or oral quinidine (400 mg immediately and 400 mg in 4 hours).[6]
-
Crossover Design: If reversion to sinus rhythm was not achieved within 8 hours, patients were crossed over to the other treatment arm.[6]
-
Efficacy and Safety Assessment: The primary efficacy endpoint was the conversion to sinus rhythm. Safety was assessed by monitoring for adverse effects.[6]
III. Mandatory Visualization
Signaling Pathway of this compound
Quinidine, as a Class Ia antiarrhythmic agent, primarily exerts its effects by blocking voltage-gated sodium and potassium channels in cardiomyocytes. This action alters the cardiac action potential, leading to a decrease in conduction velocity and an increase in the refractory period.[11]
Caption: Mechanism of action of this compound on cardiac ion channels and the resulting electrophysiological effects.
Experimental Workflow: Electrophysiologic Study for Antiarrhythmic Drug Efficacy
The following diagram illustrates a typical workflow for an electrophysiologic (EP) study to assess the efficacy of an antiarrhythmic drug like this compound.
Caption: A generalized workflow for an electrophysiologic study to evaluate the efficacy of an antiarrhythmic drug.
References
- 1. Steady-state bioavailability of two sustained-release quinidine preparations: this compound versus quinidine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative bioavailability of this compound and quinidine sulfate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prospective comparison of intravenous quinidine and intravenous procainamide in patients undergoing electrophysiologic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of quinidine versus procainamide on the QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of procainamide and quinidine for better tolerance and additive effects for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravenous amiodarone bolus versus oral quinidine for atrial flutter and fibrillation after cardiac operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiologic Study Indications and Evaluation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. hopkinsmedicine.org [hopkinsmedicine.org]
- 10. heart.org [heart.org]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
Establishing the effective concentration range of quinidine gluconate vs. other drugs
An Objective Comparison of the Effective Concentration Range of Quinidine (B1679956) Gluconate and Alternative Antiarrhythmic Agents
For researchers and drug development professionals, establishing a clear therapeutic window is paramount for the safe and effective use of any antiarrhythmic agent. This guide provides a comparative analysis of the effective concentration range of quinidine gluconate against other commonly used antiarrhythmic drugs, supported by experimental data and detailed methodologies.
Mechanism of Action: A Brief Overview
Quinidine is a Class IA antiarrhythmic agent according to the Vaughan-Williams classification.[1] Its primary mechanism of action involves the blockade of the fast inward sodium channels (INa) in cardiac cells.[1][2] This action decreases the rate of rise of phase 0 of the cardiac action potential, leading to a reduction in conduction velocity in the atria, ventricles, and His-Purkinje system.[1][3][4] Additionally, quinidine blocks certain potassium channels, which prolongs the action potential duration and, consequently, the QT interval on an electrocardiogram (ECG).[2][5]
Comparative Analysis of Therapeutic Concentrations
The effective concentration of an antiarrhythmic drug is the plasma level at which it exerts its therapeutic effect with minimal toxicity. This range can vary significantly between individuals and is influenced by factors such as hepatic and renal function, co-administered medications, and the specific arrhythmia being treated.[6] The following table summarizes the generally accepted therapeutic plasma concentrations and typical oral dosages for quinidine and other selected antiarrhythmic drugs.
| Drug | Vaughan-Williams Classification | Therapeutic Plasma Concentration | Typical Adult Oral Dosage |
| Quinidine | Class IA | 2 - 6 µg/mL [7] | Gluconate (extended-release): 324-648 mg every 8-12 hours[8][9] |
| Procainamide | Class IA | 4 - 10 µg/mL[5] | 1,000 - 4,000 mg daily (in divided doses)[5] |
| Flecainide (B1672765) | Class IC | 0.2 - 1.0 µg/mL | 100 - 200 mg every 12 hours |
| Amiodarone | Class III | 1.0 - 2.5 µg/mL | Loading: 800-1600 mg daily for 1-3 weeks; Maintenance: 200-400 mg daily[10] |
Note: Dosages are highly patient-specific and require careful titration and monitoring.
Experimental Protocols for Determining Efficacy
The determination of a drug's effective concentration range involves a combination of preclinical and clinical studies.
Preclinical In Vitro Analysis: Patch-Clamp Electrophysiology
-
Objective: To determine the effect of the drug on specific cardiac ion channels.
-
Methodology:
-
Cell Preparation: Isolate individual cardiomyocytes from animal models (e.g., rabbit, guinea pig) or use human-derived cardiac cell lines.
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through single channels.
-
Drug Application: The drug is introduced into the cell bath at varying concentrations.
-
Data Acquisition: Changes in ion current (e.g., INa, IKr) are recorded in response to the drug. The concentration that produces a 50% block (IC50) is a key metric.
-
Analysis: Dose-response curves are generated to characterize the potency and selectivity of the drug for different ion channels.
-
Clinical Evaluation: Acute Oral Drug Testing
-
Objective: To rapidly assess the antiarrhythmic efficacy and safety of a single oral dose in patients with chronic arrhythmias.
-
Methodology:
-
Patient Selection: Patients with a high frequency of documented, stable ventricular arrhythmias (e.g., premature ventricular complexes - PVCs) are enrolled.[11]
-
Baseline Monitoring: A baseline 24-hour Holter monitor recording is performed to quantify the arrhythmia burden.
-
Drug Administration: A single, oral loading dose of the test drug is administered (e.g., flecainide 200 mg, quinidine 400 mg).[11]
-
Post-Dose Monitoring: Continuous ECG or Holter monitoring is conducted for a predefined period (e.g., 8-12 hours) after drug administration. Blood samples are drawn at regular intervals to determine the drug's plasma concentration over time.
-
Efficacy Assessment: The primary endpoint is typically a significant reduction in arrhythmia frequency (e.g., >80-90% suppression of PVCs) compared to baseline.[11][12]
-
Safety Assessment: Patients are monitored for adverse effects and proarrhythmic events, such as the development of new or worsened arrhythmias. ECG intervals (QRS, QT) are closely watched.
-
Visualizing Mechanisms and Workflows
Signaling Pathway: Cardiac Action Potential and Class IA Drug Action
The following diagram illustrates the phases of the cardiac action potential and highlights the primary targets of Class IA antiarrhythmics like quinidine.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Quinidine - Wikipedia [en.wikipedia.org]
- 3. This compound [glowm.com]
- 4. Articles [globalrx.com]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. Quinidine: an update on therapeutics, pharmacokinetics and serum concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 8. reference.medscape.com [reference.medscape.com]
- 9. drugs.com [drugs.com]
- 10. Cin-Quin vs. Amiodarone for Ventricular Arrhythmia: Important Differences and Potential Risks. [goodrx.com]
- 11. Multiple comparison of several antiarrhythmic agents by acute oral drug testing in patients with chronic ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flecainide versus quinidine for treatment of chronic ventricular arrhythmias. A multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of Quinidine Gluconate Compared to Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quinidine (B1679956), a class IA antiarrhythmic agent, has a long history in the management of cardiac arrhythmias. However, its clinical utility is often limited by a significant profile of off-target effects, leading to a narrow therapeutic index. This guide provides an objective comparison of the off-target effects of quinidine gluconate and its analogs, supported by experimental data, to aid researchers in the development of safer antiarrhythmic therapies.
Data Presentation: Quantitative Comparison of Off-Target Effects
The following tables summarize the inhibitory concentrations (IC₅₀) of quinidine and its primary analog, quinine (B1679958), on key off-target ion channels and receptors. This data provides a quantitative basis for comparing their potential for adverse effects.
| Compound | Target | Assay System | IC₅₀ (µM) | Reference |
| Quinidine | hERG K⁺ Channel | Xenopus oocytes | 3.00 ± 0.03 | [1][2] |
| Quinine | hERG K⁺ Channel | Xenopus oocytes | 44.0 ± 0.6 | [1][2] |
| Quinidine | hERG K⁺ Channel | Ltk⁻ cells | 0.8 ± 0.1 | [2] |
| Quinine | hERG K⁺ Channel | Ltk⁻ cells | 11 ± 3 | [2] |
Table 1: Comparative Inhibitory Activity on hERG Potassium Channels. The hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary off-target of many drugs, and its blockade can lead to life-threatening arrhythmias. The data clearly indicates that quinidine is a significantly more potent hERG blocker than its diastereomer, quinine.
| Compound | Target | Assay | Effect | IC₅₀ (µM) | Reference |
| Quinidine | Muscarinic Receptors | Radioligand Binding ([³H]Oxo-M) | Decreased Association Rate | 4 | [3] |
| Quinidine | Muscarinic Receptors | Radioligand Binding ([³H]NMS) | Decreased Association Rate | 7.5 | [3] |
| Quinidine | Muscarinic Receptors | Radioligand Binding ([³H]Oxo-M) | Decreased Dissociation Rate | 100 | [3] |
| Quinidine | Muscarinic Receptors | Radioligand Binding ([³H]NMS) | Decreased Dissociation Rate | 68 | [3] |
Table 2: Effects of Quinidine on Muscarinic Receptor Binding. Quinidine's anticholinergic (muscarinic receptor antagonist) properties can contribute to its cardiovascular and other side effects. The data shows quinidine's ability to interfere with both agonist and antagonist binding to muscarinic receptors.
Key Off-Target Signaling Pathways
Understanding the signaling pathways affected by off-target drug interactions is crucial for predicting potential adverse events. The following diagrams illustrate the pathways associated with quinidine's primary off-target activities.
Figure 1: Muscarinic Receptor Signaling Pathways. Quinidine acts as an antagonist at muscarinic receptors, interfering with both Gq- and Gi-coupled signaling cascades.
Figure 2: α1-Adrenergic Receptor Signaling Pathway. Quinidine's blockade of α1-adrenergic receptors can lead to vasodilation and hypotension.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the off-target effects of quinidine and its analogs.
Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition
This technique is the gold standard for assessing a compound's effect on ion channel function.
Objective: To measure the inhibitory effect of a test compound on the hERG potassium channel current.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Electrophysiological Recording:
-
A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell, and the membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration.
-
The membrane potential is clamped at a holding potential (typically -80 mV).
-
A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.
-
-
Compound Application: The test compound (e.g., this compound) is perfused over the cell at various concentrations.
-
Data Analysis: The amplitude of the hERG tail current is measured before and after compound application. The concentration-response curve is then plotted to determine the IC₅₀ value.
Figure 3: Experimental Workflow for hERG Patch-Clamp Assay. A simplified workflow for assessing compound effects on hERG channels.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for muscarinic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype are prepared from cultured cells or tissue homogenates.
-
Assay Setup:
-
In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, an antagonist) that specifically binds to the muscarinic receptor.
-
Increasing concentrations of the unlabeled test compound (e.g., quinidine) are added to compete with the radioligand for binding to the receptor.
-
Control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand) are included.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding of the radioligand is calculated at each concentration of the test compound. A competition binding curve is generated to determine the IC₅₀, which is then converted to the Ki value using the Cheng-Prusoff equation.
Conclusion
The off-target effects of quinidine, particularly its potent blockade of the hERG potassium channel and its anticholinergic activity, are significant contributors to its proarrhythmic potential and other adverse effects. Comparative data with its stereoisomer, quinine, demonstrates that subtle structural differences can lead to substantial changes in off-target activity, with quinine being a markedly weaker hERG channel blocker. This highlights the importance of stereospecificity in drug design.
For drug development professionals, a thorough evaluation of off-target effects using robust in vitro assays, such as whole-cell patch-clamp and radioligand binding studies, is paramount. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for designing and interpreting such studies, ultimately contributing to the development of safer and more effective antiarrhythmic drugs. Future research should focus on a broader range of synthetic analogs to further elucidate the structure-activity relationships governing off-target interactions.
References
- 1. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of quinidine on rat heart muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Quinidine Gluconate: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of quinidine (B1679956) gluconate, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to laboratory safety and regulatory compliance. This document provides a detailed, step-by-step procedure for the disposal of quinidine gluconate, a medication used to treat irregular heartbeats. While not classified as a listed hazardous waste by the Environmental Protection Agency (EPA), specific handling and disposal protocols are necessary to mitigate potential environmental and health risks.
Hazardous Waste Characterization
This compound does not appear on the EPA's P or U lists of hazardous wastes. Therefore, its classification as a hazardous waste depends on whether it exhibits any of the four characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA): ignitability, corrosivity, reactivity, or toxicity.
| RCRA Characteristic | Criteria | This compound Assessment | Hazardous Waste? |
| Ignitability (D001) | Liquid with a flash point < 60°C (140°F) | No flash point data is available; however, it is described as combustible at high temperatures and slightly flammable in the presence of heat, suggesting it does not meet the criteria for an ignitable liquid. | No |
| Corrosivity (D002) | Aqueous solution with a pH ≤ 2 or ≥ 12.5 | A 1% solution of this compound in water has a pH of approximately 6.4.[1] | No |
| Reactivity (D003) | Unstable, reacts violently with water, forms explosive mixtures with water, or generates toxic gases when mixed with water. | It is reactive with oxidizing agents and acids and is slightly explosive in the presence of open flames and sparks.[2] However, there is no evidence to suggest it meets the specific criteria for a RCRA reactive waste. | No |
| Toxicity (D004-D043) | Fails the Toxicity Characteristic Leaching Procedure (TCLP) for specific contaminants. | Quinidine is not listed as a contaminant for the TCLP test. | No |
Based on this assessment, this compound is not considered a RCRA hazardous waste. However, it is crucial to consult state and local regulations, which may have more stringent requirements for pharmaceutical waste disposal.
Step-by-Step Disposal Procedures
The recommended procedure for the disposal of this compound is to manage it as a non-hazardous pharmaceutical waste. The primary goal is to prevent its entry into the environment, particularly waterways, and to render it non-retrievable to prevent diversion.
Step 1: Segregation
-
Segregate this compound waste from other waste streams, such as regular trash, biohazardous waste, and RCRA hazardous waste.
-
Use designated, clearly labeled containers for non-hazardous pharmaceutical waste. These are often white with blue lids.[3][4]
Step 2: Containerization
-
Place all solid forms of this compound waste, including unused or expired tablets and contaminated personal protective equipment (PPE), into a designated non-hazardous pharmaceutical waste container.
-
For liquid formulations, avoid pouring them down the drain.[5] Solidify the liquid with an appropriate absorbent material before placing it in the designated container.
-
Ensure the container is securely sealed to prevent spills or leaks.
Step 3: Labeling and Storage
-
Clearly label the waste container as "Non-Hazardous Pharmaceutical Waste for Incineration."
-
Store the container in a secure, designated area away from patient care areas and public access to prevent diversion.
Step 4: Disposal
-
Arrange for the collection and disposal of the non-hazardous pharmaceutical waste through a licensed and reputable medical waste management company.
-
The preferred method of disposal for non-hazardous pharmaceutical waste is incineration at a permitted facility.[2][4] Incineration ensures the complete destruction of the active pharmaceutical ingredient.
-
Landfilling of pharmaceutical waste is discouraged as it can lead to the leaching of chemicals into the groundwater.[5]
Step 5: Documentation
-
Maintain accurate records of all pharmaceutical waste disposal, including the date, quantity, and the waste management company used. This documentation is essential for regulatory compliance.
Experimental Protocols
Currently, there are no specific experimental protocols cited for the disposal of this compound beyond the standard procedures for non-hazardous pharmaceutical waste management. The key principle is to prevent environmental release and ensure the destruction of the active pharmaceutical ingredient.
This compound Disposal Decision Pathway
References
Personal protective equipment for handling Quinidine gluconate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Quinidine gluconate, including detailed personal protective equipment (PPE) requirements, operational protocols, and emergency and disposal plans. This compound is an antiarrhythmic agent and is also used in the treatment of malaria.[1][2] It is harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[3][4]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Glasses or Goggles | Wear safety glasses with side shields or tightly fitting safety goggles.[3] For tasks with a risk of splashing, splash goggles are recommended.[3] A full-face shield can be used for maximum protection.[5] |
| Hand Protection | Chemical-Resistant Gloves | Wear impervious, chemical-resistant gloves.[6] Double gloving is recommended, especially when compounding or handling contaminated items.[7][8] Recommended materials include nitrile, neoprene, or latex.[5] Vinyl gloves are not recommended.[5] Change gloves regularly or immediately if contaminated, torn, or punctured.[8] |
| Body Protection | Lab Coat / Protective Gown | A lab coat or a disposable protective gown made of low-permeability fabric should be worn to prevent skin exposure.[3][8] For large spills, a full protective suit may be necessary.[3] Gowns should have long sleeves and tight-fitting cuffs.[8] |
| Respiratory Protection | Dust Respirator / Mask | If user operations generate dust, use an approved/certified dust respirator to keep exposure below limits.[3] In case of inadequate ventilation, a large spill, or when cleaning up spills, a self-contained breathing apparatus (SCBA) may be required to avoid inhalation.[3] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound in a laboratory setting is crucial.
1. Preparation and Engineering Controls:
-
Ventilation: Handle this compound in a well-ventilated area.[9] Use process enclosures, local exhaust ventilation, or a chemical fume hood to control airborne levels.[3][10]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are easily accessible and functional.[6]
-
Grounding: Ground all equipment containing the material to prevent static discharge.[3]
2. Handling the Compound:
3. Storage:
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[3][10]
-
This compound is sensitive to light; store it in light-resistant containers.[3][11]
-
Store away from incompatible materials such as oxidizing agents and acids.[3][10]
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[3] Seek medical attention if irritation occurs.[3]
-
Skin Contact: Wash the affected area with soap and water.[3] If skin irritation or a rash occurs, get medical advice.[4]
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] If large quantities are swallowed, call a physician or poison control center immediately.[3][4]
Spill Management:
-
Small Spills: Use appropriate tools to carefully scoop the spilled solid into a suitable container for waste disposal.[3] Avoid generating dust.[10] Clean the contaminated surface by spreading water on it and dispose of the cleaning materials according to local regulations.[3]
-
Large Spills: Evacuate the area.[10] Wear a full protective suit, splash goggles, boots, gloves, and a self-contained breathing apparatus (SCBA).[3] Use a shovel to transfer the material into a convenient waste disposal container.[3] Finish cleaning by spreading water on the contaminated surface and allowing it to evacuate through the sanitary system if permissible by local regulations.[3]
Caption: Logical workflow for responding to a this compound spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect spilled material and other contaminated solids (e.g., absorbent paper, used PPE) in a convenient, sealed, and clearly labeled hazardous waste container.[3][12]
-
Disposal Method: Dispose of the material and its container as hazardous waste through a licensed professional waste disposal service.[6][12]
-
Environmental Precautions: Prevent the chemical from entering drains or the environment.[9][12] Follow all local, regional, and national authority requirements for waste disposal.[3]
References
- 1. This compound (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Notice to Readers: Availability and Use of Parenteral Quinidine Gluconate for Severe or Complicated Malaria [cdc.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. buchler-gmbh.com [buchler-gmbh.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 56-54-2 Name: Quinidine [xixisys.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
